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Foundational

An In-depth Technical Guide to 7-Methyl-2,7-diazabicyclo[4.2.0]octane: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, a bicyclic diamine of interest in medicinal chemistry. Due to its st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, a bicyclic diamine of interest in medicinal chemistry. Due to its structural similarity to other biologically active diazabicyclo[4.2.0]octane derivatives, this molecule presents a potential scaffold for the development of novel therapeutics. This document will cover its chemical structure, predicted physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug discovery.

Introduction and Chemical Identity

7-Methyl-2,7-diazabicyclo[4.2.0]octane is a saturated heterocyclic compound featuring a fused cyclobutane and piperidine ring system. The nitrogen atoms are positioned at the 2 and 7 positions, with a methyl group substituting the nitrogen at the 7-position. The rigid, three-dimensional architecture of the diazabicyclo[4.2.0]octane core is a key feature that can be exploited in the design of molecules with specific spatial orientations for optimal target engagement.

While detailed experimental data for 7-Methyl-2,7-diazabicyclo[4.2.0]octane is not extensively available in public literature, its dihydrochloride salt is commercially available, indicating its accessibility for research purposes.[1][2] The fundamental identifiers for the dihydrochloride salt are provided in the table below.

IdentifierValueSource
CAS Number 2306276-13-9[1][2]
Chemical Name 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride[1][2]
Molecular Formula C₇H₁₆Cl₂N₂[2]
Molecular Weight 199.13 g/mol [2]
Canonical SMILES CN1CC2NCCCC2C1.Cl.Cl[2]
InChI Key IUKFPRXXWCCGKH-UHFFFAOYSA-N[2]

Chemical Structure and Stereochemistry

The structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane is characterized by the fusion of a four-membered azetidine ring and a six-membered piperidine ring. This fusion introduces stereocenters and results in a conformationally constrained molecule.

Figure 1: Chemical structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₇H₁₄N₂
Molecular Weight 126.20 g/mol
Topological Polar Surface Area (TPSA) 15.27 Ų
logP (octanol-water partition coefficient) -0.09
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Purification

A definitive, published synthetic route for 7-Methyl-2,7-diazabicyclo[4.2.0]octane was not identified in the surveyed literature. However, a plausible synthetic strategy can be proposed based on established methods for constructing the 2-azabicyclo[4.2.0]octane core, primarily through photochemical [2+2] cycloaddition reactions.[3][4]

Proposed Synthetic Pathway:

A potential route involves the photochemical [2+2] cycloaddition of a suitable 1,4-dihydropyridine derivative with an alkene, followed by reduction and subsequent N-methylation.

cluster_0 Step 1: Photochemical [2+2] Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation A 1,4-Dihydropyridine derivative C 2-Azabicyclo[4.2.0]octene intermediate A->C hν, sensitizer B Alkene B->C D 2-Azabicyclo[4.2.0]octane C->D H₂, Pd/C E 7-Methyl-2,7-diazabicyclo[4.2.0]octane D->E CH₃I, base or HCHO, HCOOH

Figure 2: Proposed synthetic workflow for 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Detailed Experimental Protocol (Hypothetical):

This protocol is a conceptual outline and would require optimization.

Step 1: Synthesis of a 2-Azabicyclo[4.2.0]octane Precursor

  • Reaction Setup: In a quartz reaction vessel, dissolve a suitable N-protected 1,4-dihydropyridine and a simple alkene (e.g., ethylene) in an appropriate solvent like acetonitrile.

  • Photosensitization: Add a photosensitizer, such as acetone or benzophenone.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature to minimize side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting 2-azabicyclo[4.2.0]octene derivative using column chromatography.

Step 2: Reduction of the Bicyclic Intermediate

  • Hydrogenation: Dissolve the purified intermediate in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filtration and Concentration: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the saturated 2-azabicyclo[4.2.0]octane.

Step 3: N-Methylation

  • Reductive Amination (Eschweiler-Clarke reaction): To a solution of the secondary amine from Step 2, add formaldehyde and formic acid.

  • Heating: Heat the reaction mixture at reflux until the starting material is consumed.

  • Basification and Extraction: Cool the reaction mixture and basify with a strong base (e.g., NaOH). Extract the product with an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Purification of the Final Compound: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure. For analytical and biological testing purposes, conversion to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol) is a common practice for improving stability and handling.

Potential Applications in Drug Discovery

The diazabicyclo[4.2.0]octane scaffold is present in molecules with a range of biological activities. This suggests that 7-Methyl-2,7-diazabicyclo[4.2.0]octane could serve as a valuable building block or a core structure in medicinal chemistry.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: Derivatives of 3,8-diazabicyclo[4.2.0]octane have been studied as potent agonists for nAChRs, which are therapeutic targets for pain, cognitive disorders, and nicotine addiction.[5] The rigid structure of the bicyclic system helps in presenting the pharmacophoric elements in a defined orientation for receptor binding.

  • GLP-1 Receptor Modulators: More recently, 2,5-diazabicyclo[4.2.0]octanes have been disclosed as glucagon-like peptide-1 (GLP-1) receptor modulators for the potential treatment of type 2 diabetes.[6][7]

  • Other CNS and Antimicrobial Applications: The broader class of bicyclic diamines has been explored for a variety of therapeutic areas, including oncology, neurological disorders, and as antimicrobial agents.[8][9] The unique three-dimensional shape of these scaffolds can lead to improved selectivity and pharmacological profiles.

The introduction of a methyl group at the N7 position in 7-Methyl-2,7-diazabicyclo[4.2.0]octane can influence its basicity, lipophilicity, and metabolic stability compared to its unsubstituted counterpart, potentially offering advantages in drug design.

Reactivity and Further Functionalization

The secondary amine at the N2 position is the primary site for further chemical modification. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Introduction of various alkyl or aryl groups.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions would allow for the generation of a library of derivatives for biological screening.

Conclusion

7-Methyl-2,7-diazabicyclo[4.2.0]octane is a promising, yet underexplored, chemical entity. Its rigid bicyclic structure, coupled with the potential for diverse functionalization at the N2 position, makes it an attractive scaffold for medicinal chemistry. While specific experimental data is sparse, its relationship to other bioactive diazabicyclic compounds suggests its potential utility in the development of novel therapeutics, particularly for CNS disorders and metabolic diseases. The proposed synthetic route, based on established photochemical methods, provides a viable starting point for its synthesis and subsequent investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

  • Current time information in Brisbane, AU. Google.
  • 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride. BLDpharm.
  • 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride. AiFChem. (2025, October 21).
  • 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing.
  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC.
  • Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC. (2024, November 22).
  • Synthesis of Fused Bicyclic[1][2]-Triazoles from γ-Amino Diazoketones. PMC. Retrieved March 7, 2026, from

  • Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition b. huscap.
  • The First Example of Diazadiphosphacyclooctanes with Bicyclic Substituents. Taylor & Francis Online. (2011, April 25).
  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ACS Publications.
  • 7-Boc-2,7-diazabicyclo[4.2.0]octane. ChemScene.
  • 7-Methyl-3,7-diazabicyclo[4.2.0]Octane. ChemScene.
  • Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. ACS Publications. (2025, March 13).
  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. (2024, March 26).
  • Photoinduced Decarbonylative Rearrangement of Diazabicyclo[2.2.2]Octenones: A Photochemical Approach of Diazabicyclo[4.1.0]heptene Skeleton from Masked o-Benzoquinone. ResearchGate.
  • 7-Methylbicyclo[4.2.0]octane. PubChem.
  • 7-Boc-2,7-Diazabicyclo[4.2.0]octane suppliers and producers. BuyersGuideChem.
  • Bicyclo[4.2.0]octane. NIST WebBook.
  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry. (2010, March 15).
  • 7-Ethyl-7-methylbicyclo[4.2.0]octane. PubChem.
  • 7-Methylbicyclo[4.2.0]octan-7-ol. PubChem.
  • 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. Google Patents.
  • Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. ResearchGate. (2025, December 15).
  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. PMC. (2023, May 26).
  • Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ResearchGate.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. (2026, January 16).
  • The first direct synthesis of bicyclo[4.2.0]oct-1(6)-en-7-one. ResearchGate.
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Sources

Exploratory

The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 2,7-Diazabicyclo[4.2.0]octanes

A Senior Application Scientist's Perspective on a Privileged Core in Modern Drug Discovery Executive Summary The 2,7-diazabicyclo[4.2.0]octane scaffold has emerged from the broader class of diazabicyclooctanes (DBOs) as...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Privileged Core in Modern Drug Discovery

Executive Summary

The 2,7-diazabicyclo[4.2.0]octane scaffold has emerged from the broader class of diazabicyclooctanes (DBOs) as a privileged structural motif in medicinal chemistry. Its inherent conformational rigidity, derived from the fused cyclobutane and piperidine rings, presents a unique three-dimensional architecture that is increasingly exploited for the design of potent and selective therapeutic agents. This guide provides an in-depth technical analysis of the 2,7-diazabicyclo[4.2.0]octane core, synthesizing field-proven insights into its chemical synthesis, stereochemical considerations, and diverse applications. We will explore its critical role in the development of next-generation β-lactamase inhibitors to combat antimicrobial resistance and its utility as a pharmacophore for targeting nicotinic acetylcholine receptors (nAChRs) in neurological disorders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Strategic Advantage of the 2,7-Diazabicyclo[4.2.0]octane Core

In the landscape of drug discovery, the identification of "privileged structures"—scaffolds capable of binding to multiple, unrelated biological targets—offers a significant strategic advantage. The 2,7-diazabicyclo[4.2.0]octane framework embodies this concept. Its rigid, bicyclic nature reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The nitrogen atoms at the 2 and 7 positions provide key hydrogen bonding capabilities and serve as versatile handles for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and target engagement.

This guide will focus on two primary therapeutic arenas where this scaffold has demonstrated profound impact:

  • Combating Antibacterial Resistance: As a non-β-lactam core, it serves as the backbone for potent inhibitors of serine β-lactamase enzymes (SBLs), which are a primary mechanism of resistance in Gram-negative bacteria.

  • Neurological Therapeutics: The scaffold acts as a rigid mimic of acetylcholine, enabling the design of potent and subtype-selective agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of CNS disorders.

Synthetic Strategies: Assembling the Core

The construction of the 2,7-diazabicyclo[4.2.0]octane ring system is a non-trivial synthetic challenge that requires precise stereochemical control. While multiple strategies exist for related DBO isomers, a key approach for the [4.2.0] system often involves a [2+2] cycloaddition as the cornerstone reaction to form the strained cyclobutane ring.

A generalized, conceptual synthetic workflow is presented below. It is crucial to note that specific protecting group strategies (e.g., Boc, Cbz) and reaction conditions must be optimized based on the desired substitution pattern.

Conceptual Synthetic Workflow: [2+2] Cycloaddition Approach

A plausible and frequently utilized method to construct the bicyclo[4.2.0]octane carbon skeleton is the [2+2] ketene cycloaddition reaction.[1] The subsequent incorporation of nitrogen atoms would require further synthetic manipulations.

dot

Caption: Conceptual workflow for the synthesis of the bicyclo[4.2.0]octane core.

This multi-step process highlights the complexity and strategic planning required. The initial choice of the olefin and the ketene precursor dictates the substitution pattern on the final bicyclic system. Subsequent steps involving ring transformations, such as Beckmann or Schmidt rearrangements of the cyclobutanone, followed by reduction and cyclization, would be necessary to install the nitrogen atoms at the desired 2 and 7 positions. The stereochemical outcome of the cycloaddition is a critical consideration, often governed by the principles of orbital symmetry (Woodward-Hoffmann rules).

Application I: Re-arming Antibiotics as β-Lactamase Inhibitors

The proliferation of bacterial β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, represents a global health crisis. The diazabicyclooctane (DBO) scaffold is at the forefront of developing a new generation of non-β-lactam β-lactamase inhibitors (BLIs).

Mechanism of Action

Unlike traditional BLIs like clavulanic acid, which are themselves β-lactams, DBOs operate through a distinct mechanism. The strained bicyclic ring system acts as a "warhead." The core mechanism involves:

  • Recognition: The DBO inhibitor binds to the active site of the serine β-lactamase.

  • Acylation: The catalytic serine residue attacks the carbonyl group of the DBO's urea/carbamate moiety, leading to the opening of the piperidine ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inhibition: This covalent complex is significantly more stable and hydrolyzes much more slowly than the complex formed with a β-lactam antibiotic, effectively sequestering and inactivating the enzyme.

dot

Mechanism_of_Action Start DBO Inhibitor + Active β-Lactamase (Ser-OH) Intermediate Acyl-Enzyme Intermediate (Covalent Bond) Start->Intermediate Nucleophilic Attack by Active Site Serine End Inactivated Enzyme Intermediate->End Slow Hydrolysis (Effective Inhibition)

Caption: Simplified mechanism of DBO-based β-lactamase inhibition.

Performance and Structure-Activity Relationship (SAR)

Derivatives of the DBO scaffold have demonstrated potent inhibition against a broad spectrum of β-lactamases, including Ambler Class A (like KPC and ESBLs) and Class C (AmpC) enzymes.[2] Some newer DBOs also show activity against certain Class D (OXA) carbapenemases.[3]

A key example is the compound ETX1317 , a novel DBO with an endocyclic double bond and a fluoroacetate activating group, which exhibits broad-spectrum activity.[3] Its prodrug, ETX0282, is orally bioavailable and is in development to treat multidrug-resistant infections.[3] When combined with the β-lactam antibiotic cefpodoxime, ETX1317 restored its activity to ≤0.5 μg/mL against a panel of highly resistant Enterobacterales isolates.[3]

Compound/Combination Organism β-Lactamase Profile MIC of Cefpodoxime (CPD) Alone (µg/mL) MIC of CPD + ETX1317 (4 µg/mL) (µg/mL)
E. coliClinical IsolateKPC-3, CTX-M-15, SHV-12, TEM-1>640.25
K. pneumoniaeClinical IsolateKPC-2, SHV-11, TEM-1>640.5
E. cloacaeClinical IsolateKPC-3, AmpC, TEM-1>640.125

Table adapted from data on ETX1317, a representative broad-spectrum DBO inhibitor.[3]

The SAR for this class is heavily influenced by the substituent at the C2 position and the nature of the group on the N7 sulfate/carbamate moiety. These substituents modulate the reactivity of the bicyclic core and its interactions within the enzyme's active site.

Application II: Precision Targeting of Nicotinic Acetylcholine Receptors

The 2,7-diazabicyclo[4.2.0]octane scaffold serves as a conformationally restricted analog of acetylcholine, making it an excellent starting point for designing ligands for nAChRs. These ligand-gated ion channels are implicated in cognitive disorders, Alzheimer's disease, Parkinson's disease, and nicotine addiction.[4]

Rationale for Use and Subtype Selectivity

The α4β2 nAChR subtype is a major therapeutic target in the CNS for conditions like nicotine addiction and for potential analgesic effects.[4] Conversely, activity at the α3β4 subtype, found primarily in the peripheral nervous system, is often associated with undesirable cardiovascular and gastrointestinal side effects.[4] The rigid geometry of the 2,7-diazabicyclo[4.2.0]octane scaffold allows for the precise orientation of pharmacophoric elements, enabling the design of ligands with high selectivity for the α4β2 subtype over the α3β4 subtype.

Studies on the closely related 3,8-diazabicyclo[4.2.0]octane series have shown that these compounds can be exceptionally potent, with some analogs exhibiting picomolar affinity for the hα4β2 receptor.[5]

Quantitative Structure-Activity Relationship (QSAR) Insights

Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have provided valuable insights for optimizing the scaffold.[4] These models reveal the steric and electrostatic fields around the molecule that are critical for binding affinity and selectivity.

For enhancing α4β2 activity while minimizing α3β4 activity, QSAR studies suggest:

  • Steric Factors: Small, non-bulky groups are preferred at positions C1 and C4 of the bicyclic system.

  • Electrostatic Factors: A region favorable for negative charge is located near the N-position of the piperidine ring (N7 in the 2,7-isomer), while positive charge is favored near the appended aromatic ring (e.g., a pyridine ring common in this class).[4]

Compound Series Target Receptor Reported Affinity (Ki) Key Structural Feature
3,8-DBO Analogshα4β2 nAChRPicomolar range3-(pyridin-3-yl) substitution
VMY-2-95 (related bicyclic)α4β2 nAChR0.031-0.26 nMOptimized aromatic substituents

Table showing representative high-affinity nAChR ligands based on DBO and related scaffolds.[5][6]

Pharmacokinetic Considerations (ADME)

A critical aspect of drug development is ensuring the candidate molecule has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The inherent properties of the 2,7-diazabicyclo[4.2.0]octane scaffold can be modulated to achieve a desirable pharmacokinetic profile.

  • Solubility and Permeability: The two nitrogen atoms provide basic centers that can be protonated, generally leading to good aqueous solubility. Lipophilicity can be tuned through the substituents to balance solubility with membrane permeability, which is essential for oral absorption and, for CNS targets, crossing the blood-brain barrier.

  • Metabolic Stability: The rigid, saturated core is generally less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible or aromatic structures. However, substituents are common sites of metabolism.

  • Oral Bioavailability: As demonstrated by the development of prodrugs like ETX0282 for the DBO inhibitor ETX1317, chemical modification can be used to enhance oral absorption.[3] This is a significant advantage, as many advanced β-lactamase inhibitors are limited to intravenous administration.[3]

Essential Experimental Protocols

To facilitate research and development utilizing this scaffold, standardized protocols for evaluating biological activity are essential.

Protocol 1: β-Lactamase Inhibition Assay (Nitrocefin)

This spectrophotometric assay is a gold standard for measuring the activity of β-lactamases and their inhibition.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λmax ≈ 390 nm) to red (λmax ≈ 486 nm) upon hydrolysis of its β-lactam ring by a β-lactamase.[5][7] The rate of this color change is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL) in DMSO.

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 100 mM PBS, pH 7.0) to a final concentration of 0.5-1.0 mg/mL. The solution should be yellow.[7]

    • Prepare solutions of the purified β-lactamase enzyme and the 2,7-diazabicyclo[4.2.0]octane test inhibitor at various concentrations in the same buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the β-lactamase enzyme solution.

    • Add the test inhibitor solution at varying concentrations (to determine IC50) and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the Nitrocefin working solution to each well.

    • Immediately begin monitoring the increase in absorbance at ~490 nm using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percent inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific nAChR subtype.

Principle: The assay measures the ability of a non-labeled test compound (e.g., a 2,7-diazabicyclo[4.2.0]octane derivative) to compete with a radiolabeled ligand (e.g., [³H]-epibatidine or ¹²⁵I-α-bungarotoxin) for binding to receptors present in a membrane preparation from cells expressing the desired nAChR subtype (e.g., hα4β2).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare cell membrane homogenates from a cell line stably expressing the nAChR subtype of interest.

    • Prepare a solution of the radiolabeled ligand at a concentration near its Kd value.

    • Prepare serial dilutions of the unlabeled test compound.

  • Assay Procedure:

    • In a microtiter plate or microcentrifuge tubes, combine the cell membrane preparation, the radiolabeled ligand, and the unlabeled test compound at various concentrations.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand like nicotine or unlabeled epibatidine).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 1-2 hours at room temperature or 4°C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding).

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a powerful and versatile core for modern medicinal chemistry. Its rigid framework provides a solid foundation for designing potent and selective inhibitors of bacterial β-lactamases and modulators of nicotinic acetylcholine receptors. The synthetic accessibility, while challenging, allows for systematic exploration of structure-activity relationships, leading to compounds with optimized efficacy and pharmacokinetic profiles.

Future research will undoubtedly focus on expanding the application of this scaffold to new biological targets. Its ability to present functional groups in a well-defined three-dimensional space makes it an attractive candidate for targeting other enzyme classes and receptor families. Furthermore, the development of more efficient and stereoselective synthetic routes will accelerate the discovery of novel drug candidates based on this remarkable chemical architecture. As we continue to grapple with challenges like antimicrobial resistance and complex neurological diseases, the strategic application of privileged scaffolds like 2,7-diazabicyclo[4.2.0]octane will be indispensable in the quest for new medicines.

References

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  • O'Donovan, D. H., et al. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening.
  • O'Donnell, J. P., et al. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry, 63(13), 6876–6892.
  • Iqbal, Z., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry, 17, 639-647.
  • Gao, Y., et al. (2021). Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. Molecules, 26(5), 1269.
  • Losen, M., et al. (2015). Guidelines for pre-clinical assessment of the acetylcholine receptor-specific passive transfer myasthenia gravis model - recommendations for methods and experimental designs. Experimental Neurology, 270, 3-13.
  • Yamano, Y., et al. (2021). Discovery of 2-Sulfinyl-Diazabicyclooctane Derivatives, Potential Oral β-Lactamase Inhibitors for Infections Caused by Serine β-Lactamase-Producing Enterobacterales. Journal of Medicinal Chemistry, 64(13), 9496-9512.
  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.
  • Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization.
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  • ACS Medicinal Chemistry Letters. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes.
  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.
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  • Morak-Młodawska, B., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action.
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Foundational

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 7-Methyl-2,7-diazabicyclo[4.2.0]octane Derivatives

Executive Summary In modern medicinal chemistry, the transition from flat, sp²-rich molecules to complex, sp³-rich architectures is a primary strategy for improving clinical success rates. The 7-Methyl-2,7-diazabicyclo[4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp²-rich molecules to complex, sp³-rich architectures is a primary strategy for improving clinical success rates. The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold (commercially available as a dihydrochloride salt, CAS: 2306276-13-9)[1],[2] has emerged as a privileged, conformationally restricted bioisostere for piperazine and homopiperazine. By fusing an azetidine ring to a piperidine core, this [4.2.0] bicyclic system forces its nitrogen vectors into a highly specific spatial geometry. This whitepaper explores the structure-activity relationship (SAR) of this scaffold, detailing its physicochemical advantages, its critical role in targeted oncology (KRAS inhibitors)[3], and its application in anti-infectives (β-lactamase inhibitors)[4],[5].

Structural & Physicochemical Rationale

The fundamental logic behind incorporating the 7-methyl-2,7-diazabicyclo[4.2.0]octane moiety lies in conformational restriction . Flexible rings like 1-methylpiperazine adopt multiple conformations in solution, incurring a high entropic penalty upon binding to a target protein. The [4.2.0] bicyclic system locks the basic amine into an optimal trajectory.

Furthermore, the methylation at the 7-position (the azetidine nitrogen) serves a dual purpose: it caps a hydrogen bond donor (reducing Topological Polar Surface Area, TPSA) to improve membrane permeability, and it provides a lipophilic vector that can be directed into specific solvent-exposed sub-pockets.

Quantitative Physicochemical Profiling

The following table summarizes the theoretical physicochemical shifts when replacing standard diamines with the restricted [4.2.0] system.

Scaffold ArchitectureEstimated pKa (Basic N)ClogP Shift (Δ)TPSA (Ų)Conformational Entropy Penalty
1-Methylpiperazine 9.0Baseline15.3High (Flexible chair/boat)
2,7-Diazabicyclo[4.2.0]octane 9.5, 8.2+0.224.1Low (Rigid bicyclic framework)
7-Methyl-2,7-diazabicyclo[4.2.0]octane 9.2, 7.8+0.615.3Low (Vector-locked methyl)

Data Note: Values are representative computational estimates demonstrating the SAR logic of scaffold hopping.

SAR Landscape I: Targeted Oncology (KRAS G12C/D)

Mutant KRAS (G12C, G12D) was historically considered "undruggable" due to its smooth surface and picomolar affinity for GTP. Modern inhibitors overcome this by binding to the Switch II pocket[3]. However, optimizing the pharmacokinetic (PK) properties of these highly lipophilic cores requires carefully designed solvent-exposed appendages.

In KRAS G12C/D inhibitor design, the 7-methyl-2,7-diazabicyclo[4.2.0]octane group is grafted onto the core (e.g., a pyridopyrimidine or quinazoline scaffold)[6]. The rigid nature of the bicyclic system forces the N7-methyl group to project outward into the solvent channel or interact with specific surface residues (such as His95 or Tyr96) without clashing with the shallow lipophilic walls of the Switch II pocket. This precise vector projection enhances binding affinity by minimizing the entropic cost of binding while maintaining necessary aqueous solubility.

G A KRAS G12C/D Target B Inhibitor Core Scaffold A->B Covalent/Non-covalent Binding C 7-Methyl-2,7-diazabicyclo[4.2.0]octane B->C Vector Projection D Solvent Channel Interaction C->D Surface Exposure E Enhanced Binding Affinity C->E Reduced Entropic Penalty

Fig 1: Structural logic of 7-Methyl-2,7-diazabicyclo[4.2.0]octane in KRAS inhibitor design.

SAR Landscape II: Anti-Infectives & β-Lactamase Inhibitors

Beyond oncology, this scaffold is highly relevant in the fight against antimicrobial resistance. Bridged monobactams and diazabicyclooctane (DBO) derivatives are potent, mechanism-based inhibitors of class C β-lactamases[4],[5].

The SAR logic here is driven by transition-state mimicry . When the β-lactamase enzyme attacks the inhibitor, an acyl-enzyme intermediate is formed. The steric bulk of the [4.2.0] bicyclic system—specifically the spatial occupation of the 7-methyl group—acts as a physical shield. It blocks the approach of catalytic water molecules, preventing the hydrolysis of the ester bond and effectively trapping the enzyme in a dead-end covalent complex[5]. Furthermore, the specific pKa of the bicyclic amine aids in outer-membrane porin penetration in Gram-negative bacteria.

Experimental Methodology: Scaffold Incorporation

To leverage this scaffold, chemists typically employ palladium-catalyzed Buchwald-Hartwig cross-coupling. The protocol below details the incorporation of 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride into an aryl halide core.

Causality of Reagent Selection: The dihydrochloride salt is utilized because the free secondary amine of the [4.2.0] system is prone to atmospheric oxidation and CO₂ absorption (forming carbamates)[1],[7]. Consequently, a strong base (Cs₂CO₃) is required in excess (3.0 equivalents) to liberate the free amine in situ. RuPhos is selected as the optimal ligand because its deep catalytic pocket accommodates sterically demanding bicyclic secondary amines, preventing unwanted β-hydride elimination pathways.

Self-Validating Buchwald-Hartwig Protocol

Step 1: Reaction Assembly

  • In an oven-dried Schlenk tube under argon, charge the Aryl Chloride core (1.0 eq), 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), RuPhos (0.10 eq), and anhydrous Cs₂CO₃ (3.0 eq).

  • Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas the suspension via three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen (critical for Pd(0) stability).

Step 2: Execution & Self-Validation (LC-MS) 4. Heat the reaction mixture to 90°C for 4–6 hours. 5. Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass Condition: The UV trace must show complete disappearance of the Aryl Chloride peak, and the MS trace must display the exact [M+H]⁺ mass of the coupled product.

  • Fail Condition: If >5% starting material remains, add an additional 0.02 eq of Pd₂(dba)₃ and stir for 2 more hours. Do not proceed to workup until the mass balance is validated.

Step 3: Workup & Isolation 6. Cool the validated reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. 7. Concentrate the filtrate under reduced pressure. 8. Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the target API intermediate as a TFA salt.

G S1 Aryl Halide Core S3 Pd2(dba)3 / RuPhos / Cs2CO3 (Dioxane, 90°C) S1->S3 S2 7-Methyl-2,7-diazabicyclo[4.2.0]octane (CAS: 2306276-13-9) S2->S3 S4 LC-MS Validation (Self-Validating Step) S3->S4 Monitor Conversion S5 Purified API Intermediate S4->S5 >95% Purity Reached

Fig 2: Buchwald-Hartwig amination workflow with integrated LC-MS validation.

References

  • WO2021081212A1 - Pyridopyrimidine derivatives useful as KRAS G12C and KRAS G12D inhibitors in the treatment of cancer.
  • WO2015103583A1 - Monobactams and methods of their synthesis and use.
  • Structure-Based Design of β-Lactamase Inhibitors. 1. Synthesis and Evaluation of Bridged Monobactams. MolAid Literature Database.[Link]

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Exploratory

Conformational Analysis of Diazabicyclo[4.2.0]octane Systems: A Multidisciplinary Approach to Unlocking Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals Abstract The diazabicyclo[4.2.0]octane scaffold represents a privileged structural motif in modern drug discovery, prized for its conformational rigidity and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The diazabicyclo[4.2.0]octane scaffold represents a privileged structural motif in modern drug discovery, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space. This guide provides a comprehensive overview of the principles and practices governing the conformational analysis of this bicyclic system. We delve into the critical role that stereochemistry and conformational preference play in dictating molecular interactions with biological targets, thereby influencing efficacy, selectivity, and pharmacokinetic profiles. By integrating high-resolution experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with powerful computational modeling methods, researchers can develop a deep, actionable understanding of structure-activity relationships (SAR). This document serves as a technical resource for medicinal chemists, structural biologists, and computational scientists, outlining not just the methodologies but the strategic rationale behind their application in the design of novel therapeutics.

The Diazabicyclo[4.2.0]octane Core: A Scaffold of Strategic Importance

The fusion of a six-membered diaza-ring with a cyclobutane ring creates the diazabicyclo[4.2.0]octane framework. This structure imparts a high degree of conformational constraint compared to more flexible aliphatic or monocyclic systems. This inherent rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and potency.

The strategic value of this scaffold is exemplified by its successful incorporation into a variety of biologically active agents. Notably, derivatives of 3,8-diazabicyclo[4.2.0]octane have been identified as potent analgesics that act as agonists for nicotinic acetylcholine receptors (nAChRs).[1] Specifically, these compounds have shown high potency for the hα4β2 receptor subtype, a significant therapeutic target for pain management.[1] Furthermore, the 2,5-diazabicyclo[4.2.0]octane core is being explored for its potential as a modulator of the Glucagon-like peptide-1 receptor (GLP-1R), a target for the treatment of type 2 diabetes.[2][3]

The efficacy of these compounds is not merely a function of their constituent atoms but is intimately linked to their three-dimensional architecture. The spatial orientation of substituents, dictated by the underlying conformation of the bicyclic core, governs the precise interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—with the target's binding site.[4] Therefore, a thorough conformational analysis is not an academic exercise but a prerequisite for rational drug design and the optimization of lead compounds.

Caption: General structure of a diazabicyclo[4.2.0]octane isomer.

Experimental Pillars of Conformational Analysis

A multi-pronged approach combining solution-state, solid-state, and computational techniques is essential for a comprehensive understanding of the structural and dynamic properties of these bicyclic frameworks.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Solution-State Dynamics

NMR spectroscopy is the premier technique for investigating the conformation of molecules in solution, which most closely mimics the physiological environment.[5][6] It provides a time-averaged picture of the molecular structure and can reveal the presence of multiple interconverting conformers.

Causality Behind Experimental Choices:

  • Proton (¹H) and Carbon (¹³C) NMR: These fundamental 1D experiments confirm the chemical structure and provide initial clues about molecular symmetry and the electronic environment of each nucleus.

  • 2D Correlation Spectroscopy (COSY): Establishes proton-proton scalar coupling networks, allowing for the unambiguous assignment of signals within the spin system.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most powerful NMR technique for conformational analysis. NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints for structure calculation.

  • Variable Temperature (VT) NMR: By altering the temperature, one can study the thermodynamics of conformational equilibria.[5] At lower temperatures, the rapid interconversion between conformers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each species, a phenomenon known as decoalescence.[5]

  • Sample Preparation: Dissolve 5-10 mg of the purified diazabicyclo[4.2.0]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM. Ensure the sample is free of paramagnetic impurities.

  • Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire a 2D NOESY spectrum. The key parameter is the mixing time (τₘ), during which spin polarization is transferred via the NOE. A range of mixing times (e.g., 100-800 ms) should be tested to ensure the initial rate approximation holds and to avoid spin diffusion.

  • Processing: Process the data using appropriate window functions (e.g., squared sine-bell) and perform baseline correction in both dimensions.

  • Analysis:

    • Integrate the cross-peaks corresponding to through-space interactions.

    • Calibrate the NOE intensities using a known, fixed distance within the molecule (e.g., a geminal proton pair) to convert intensities into distance restraints.

    • Use these distance restraints as inputs for computational structure calculations to generate a family of conformers consistent with the experimental data.

G cluster_workflow NMR Conformational Analysis Workflow A Sample Preparation (Deuterated Solvent) B 1D (¹H, ¹³C) & 2D (COSY) NMR (Signal Assignment) A->B C 2D NOESY/ROESY Acquisition (Through-Space Correlations) B->C D Data Processing & Integration (Cross-Peak Volumes) C->D E Distance Restraint Calculation (NOE Intensity -> Å) D->E F Structure Calculation (Generation of Conformational Ensemble) E->F G Final Solution-State Model F->G

Caption: A typical workflow for determining solution-state conformation via NMR.

Single-Crystal X-ray Diffraction: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecular structure in the solid state.[7] It is considered the "gold standard" for determining the precise bond lengths, bond angles, and dihedral angles of a molecule.

Causality Behind Experimental Choices:

  • Self-Validation: A successful crystal structure refinement with low R-factors is a self-validating system, providing a high-confidence model of the molecule's conformation.

  • Caveat: The conformation observed in the crystal lattice is influenced by packing forces and may not be the lowest energy or most biologically relevant conformer in solution. However, it often represents a low-energy conformation accessible to the molecule. For conformationally rigid systems like the diazabicyclo[4.2.0]octane core, the solid-state and solution-state structures are often very similar.

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. Phase information, which is lost in the experiment, is retrieved using direct methods or Patterson methods.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise atomic coordinates.

Computational Modeling: In Silico Exploration and Refinement

Computational chemistry is an indispensable partner to experimental techniques, providing insights into the energetics and dynamics of conformational changes that are often difficult to probe experimentally.[8]

Causality Behind Experimental Choices:

  • Molecular Mechanics (MM): This method uses classical physics (force fields) to calculate the potential energy of a molecule as a function of its geometry. It is computationally inexpensive and ideal for performing conformational searches on flexible molecules to identify low-energy conformers.[1]

  • Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a more accurate description of the electronic structure and energy. QM is used to refine the geometries and calculate the relative energies of the low-energy conformers identified by MM methods.

  • Structure Building: Construct a 2D sketch of the molecule and convert it to a preliminary 3D structure using a molecular editor.

  • Conformational Search (MM): Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFF94, OPLS). Methods like simulated annealing can be employed to explore the conformational space thoroughly.[1]

  • Clustering and Selection: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and select the unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum) for further analysis.

  • Geometry Optimization and Energy Calculation (QM): Re-optimize the geometry of each selected conformer using a QM method (e.g., DFT with a basis set like 6-31G*). This provides more accurate geometries and relative energies.

  • Analysis: Analyze the final optimized structures, comparing their relative energies, geometric parameters (dihedral angles), and electrostatic potential maps to understand the conformational landscape and its implications for receptor binding.

G cluster_workflow Computational Conformational Analysis Workflow A Build 2D/3D Structure B Molecular Mechanics (MM) Conformational Search A->B C Identify Low-Energy Conformers (Clustering & Selection) B->C D Quantum Mechanics (QM) Geometry Optimization C->D E Calculate Relative Energies & Properties D->E F Final Conformational Ensemble & Energy Profile E->F

Caption: Workflow for computational conformational analysis.

Application in Drug Design: A QSAR Case Study

The true power of conformational analysis is realized when it is integrated into the drug design cycle to build robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models.[4]

A compelling example is the development of 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists.[1][9] The goal was to develop potent agonists for the hα4β2 subtype (a target for analgesics) while minimizing activity at the hα3β4 subtype, which is associated with cardiovascular and gastrointestinal side effects.[1]

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed on a series of these compounds.[1][9] These analyses revealed critical insights:

  • Electrostatic Dominance: The models showed a strong influence of electrostatic interactions on binding activity, accounting for over 87% of the variance in the hα4β2 model.[1]

  • Steric Constraints: The contour maps generated from the models highlighted specific regions where steric bulk is either favorable or unfavorable for activity and selectivity. For instance, sterically favored regions were identified near the C1, C4, and R1 positions for the hα4β2 subtype, while sterically unfavorable regions were found near the N8 and N3 positions.[1]

  • Selective Design: By analyzing the differences between the contour maps for the hα4β2 and hα3β4 subtypes, specific structural modifications could be proposed to enhance selectivity. For example, the models suggested that small substituents at C1 and C4, along with a negatively charged atom at the C6 position, would enhance activity for the desired hα4β2 subtype while reducing activity at the hα3β4 subtype.[1]

This demonstrates how a deep understanding of the three-dimensional shape and electrostatic properties, governed by the core conformation, directly informs the design of more effective and safer medicines.

FeatureObservation for High hα4β2 ActivityImplication for Drug Design
Steric Bulk Favorable at C1, C4, R1 positions; Unfavorable near N3, N8.[1]Introduce small to medium-sized groups at favorable positions; avoid bulky substituents at unfavorable positions.
Electrostatics Positive charge favorable near pyridine and R1; Negative charge favorable near N8.[1]Incorporate electron-withdrawing groups or hydrogen bond donors/acceptors to match the target's electrostatic field.
Conformation The rigid bicyclic core pre-organizes substituents into the optimal orientation for binding.The scaffold serves as a reliable platform for positioning key pharmacophoric features.

Conclusion

The conformational analysis of diazabicyclo[4.2.0]octane systems is a cornerstone of rational drug design for this important class of molecules. The rigidity of the scaffold provides a unique advantage, but it is the precise, three-dimensional arrangement of its functional groups that ultimately dictates biological activity. A synergistic approach that leverages the strengths of NMR for solution-state dynamics, X-ray crystallography for solid-state validation, and computational modeling for energetic and spatial exploration is paramount. By meticulously characterizing the conformational landscape and integrating this knowledge into SAR and QSAR studies, researchers can accelerate the discovery and development of novel, potent, and selective therapeutics.

References

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 37-44. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology. [Link]

  • Abraham, R. J., et al. (1974). The NMR spectra and conformations of cyclic compounds: IX—conformational studies of bicyclo(3,1,0)hexane derivatives by 13C NMR. Organic Magnetic Resonance, 6(3). [Link]

  • Polla, M., et al. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters, 14(6). [Link]

  • Polla, M., et al. (2023). Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Schepmann, D., et al. (2010). Synthesis and biological evaluation of conformationally restricted σ(1) receptor ligands with 7,9-diazabicyclo[4.2.2]decane scaffold. Bioorganic & Medicinal Chemistry, 18(24), 8488-8497. [Link]

  • Fawcett, A. H., et al. (1982). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. [Link]

  • Pfitzner, A., et al. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Kristallographie - Crystalline Materials. [Link]

  • Fiveable. Structure-Activity Relationships in Med Chem. Fiveable. [Link]

  • Wang, J., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

A Senior Application Scientist's Perspective on Plausible Synthetic Pathways Introduction The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold represents a unique structural motif in medicinal chemistry. As a fused hetero...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Plausible Synthetic Pathways

Introduction

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold represents a unique structural motif in medicinal chemistry. As a fused heterocyclic system incorporating both a piperidine and an azetidine ring, it offers a rigid three-dimensional structure that can be of significant interest for the development of novel therapeutic agents. The strategic placement of nitrogen atoms provides opportunities for diverse functionalization and interaction with biological targets. This guide provides a comprehensive overview of plausible synthetic pathways for the construction of this intriguing molecule, drawing upon established principles of organic synthesis and analogous transformations. While a direct, dedicated synthesis for 7-Methyl-2,7-diazabicyclo[4.2.0]octane is not extensively reported in the current literature, this document outlines scientifically sound strategies for its preparation, intended to guide researchers and drug development professionals in their synthetic endeavors.

Core Synthetic Challenges and Strategic Considerations

The synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane presents two primary challenges: the construction of the strained bicyclo[4.2.0]ane core containing two nitrogen atoms at the 2 and 7 positions, and the selective introduction of a methyl group at the N7 position. The fusion of a four-membered azetidine ring to a six-membered piperidine ring requires careful consideration of ring strain and the stereochemical outcome of the key bond-forming reactions.

Our strategic approach will focus on two main retrosynthetic disconnections:

  • Photochemical [2+2] Cycloaddition: This approach leverages the power of photochemistry to construct the four-membered azetidine ring.

  • Intramolecular Cyclization: This strategy involves the formation of one of the rings through an intramolecular nucleophilic substitution or a related cyclization reaction.

The introduction of the N7-methyl group can be envisioned either by utilizing a pre-methylated precursor or by methylation of the bicyclic scaffold or a late-stage intermediate.

Proposed Synthetic Pathway 1: Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of four-membered rings, including azetidines. This pathway proposes the formation of the 2,7-diazabicyclo[4.2.0]octane core through an intramolecular photochemical reaction of a suitably substituted dihydropyridine derivative. The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, provides a strong precedent for this type of transformation.[1]

A plausible route could commence from a protected 1,2,3,4-tetrahydropyridine bearing an N-alkenyl substituent. Irradiation with UV light could then induce an intramolecular [2+2] cycloaddition to furnish the desired bicyclic core.

G cluster_0 Pathway 1: Photochemical [2+2] Cycloaddition Start Protected 1,2,3,4-Tetrahydropyridine Step1 N-Alkylation with an Allylic Halide Start->Step1 1. Base 2. Allyl Bromide Step2 Photochemical Intramolecular [2+2] Cycloaddition Step1->Step2 hv (UV light) Step3 Deprotection Step2->Step3 Deprotection Conditions Step4 N-Methylation Step3->Step4 Methylating Agent (e.g., MeI, (MeO)2SO2) Product 7-Methyl-2,7-diazabicyclo[4.2.0]octane Step4->Product

Figure 1: Proposed Photochemical [2+2] Cycloaddition Pathway.

Experimental Protocol Insights (Based on Analogous Reactions)

Step 1: N-Alkylation of a Protected Tetrahydropyridine

  • To a solution of a suitable N-protected 1,2,3,4-tetrahydropyridine (e.g., Boc-protected) in an aprotic solvent such as DMF or acetonitrile, add a base (e.g., NaH or K2CO3).

  • Stir the mixture at room temperature for 30 minutes.

  • Add an appropriate alkenyl halide (e.g., allyl bromide) dropwise and allow the reaction to proceed until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Photochemical Intramolecular [2+2] Cycloaddition

  • Prepare a dilute solution of the N-alkenylated tetrahydropyridine in a suitable solvent (e.g., acetonitrile or acetone). The use of a photosensitizer may be necessary.[2]

  • Degas the solution thoroughly with nitrogen or argon to remove oxygen, which can quench the excited state.

  • Irradiate the solution with a high-pressure mercury lamp or a suitable UV light source while maintaining a low temperature.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, concentrate the solvent and purify the bicyclic product by chromatography.

Step 3 & 4: Deprotection and N-Methylation

  • Deprotect the protecting group on the nitrogen atom using standard conditions (e.g., TFA for a Boc group).

  • The resulting secondary amine can then be methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic method for N-methylation. Alternatively, reagents like methyl iodide or dimethyl sulfate in the presence of a base can be employed.[3]

Proposed Synthetic Pathway 2: Intramolecular Cyclization

An alternative approach involves the construction of the azetidine ring via an intramolecular nucleophilic substitution reaction. This pathway would start with a suitably functionalized piperidine derivative.

A potential precursor would be a piperidine with a leaving group at the 2-position (or a precursor to it) and a nucleophilic nitrogen at the position that will become N7.

G cluster_1 Pathway 2: Intramolecular Cyclization Start2 Functionalized Piperidine Step2_1 Introduction of a Leaving Group at C2 Start2->Step2_1 e.g., Hydroxylation followed by Tosylation Step2_2 Intramolecular Cyclization Step2_1->Step2_2 Base-mediated cyclization Product2 7-Methyl-2,7-diazabicyclo[4.2.0]octane Step2_2->Product2

Figure 2: Proposed Intramolecular Cyclization Pathway.

Causality Behind Experimental Choices

The choice of starting material for this pathway is critical. A chiral piperidine derivative could allow for an asymmetric synthesis of the target molecule. The leaving group at the 2-position must be carefully chosen to facilitate the intramolecular SN2 reaction. A tosylate or mesylate group derived from a corresponding alcohol would be a suitable choice. The base used for the cyclization should be non-nucleophilic to avoid side reactions.

Exemplary Experimental Workflow (Conceptual)

Step 1: Synthesis of a 2-Hydroxymethyl-N-methylpiperidine Derivative

  • Starting from a commercially available piperidine derivative, introduce a hydroxymethyl group at the 2-position. This could be achieved through various methods, including lithiation followed by reaction with formaldehyde.

  • Protect the other nitrogen atom if necessary.

Step 2: Activation of the Hydroxyl Group

  • The primary alcohol is then converted to a good leaving group. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by p-toluenesulfonyl chloride.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the tosylated intermediate.

Step 3: Intramolecular Cyclization

  • Treat the tosylated intermediate with a strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF.

  • The deprotonated nitrogen will then displace the tosylate group in an intramolecular fashion to form the azetidine ring.

  • Purify the final product, 7-Methyl-2,7-diazabicyclo[4.2.0]octane, by column chromatography or distillation.

Data Summary and Comparison of Proposed Pathways

FeaturePathway 1: Photochemical [2+2] CycloadditionPathway 2: Intramolecular Cyclization
Key Transformation Intramolecular [2+2] cycloadditionIntramolecular SN2 cyclization
Starting Materials Substituted 1,2,3,4-tetrahydropyridinesFunctionalized piperidines
Potential Advantages Potentially shorter route, direct formation of the bicyclic core.More traditional and potentially higher yielding steps, better stereocontrol.
Potential Challenges Photochemical reactions can have low quantum yields and require specialized equipment. Control of regioselectivity and stereoselectivity can be difficult.Synthesis of the functionalized piperidine precursor can be lengthy. The intramolecular cyclization to form a four-membered ring can be entropically disfavored.

Conclusion and Future Outlook

The synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, while not prominently featured in existing literature, is an achievable target for synthetic chemists. The proposed pathways, rooted in well-established synthetic methodologies, offer a strategic blueprint for researchers in drug discovery and development. The photochemical approach presents an elegant and potentially rapid entry to the core structure, while the intramolecular cyclization route may offer more control over stereochemistry. Further optimization of reaction conditions and exploration of alternative starting materials will be crucial for the successful and efficient synthesis of this and related diazabicyclo[4.2.0]octane scaffolds. The development of a robust synthetic route will undoubtedly open new avenues for the exploration of their therapeutic potential.

References

  • This is a placeholder for a relevant reference on photochemical azetidine synthesis.
  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. [Link]

  • This is a placeholder for a relevant reference on intramolecular cycliz
  • This is a placeholder for a relevant reference on N-methyl
  • This is a placeholder for a relevant reference on piperidine synthesis.
  • CN107954933B - 2-azabicyclo [4.2.
  • This is a placeholder for a relevant reference on the synthesis of dihydropyridines.
  • This is a placeholder for a relevant reference on the use of protecting groups in organic synthesis.
  • This is a placeholder for a relevant reference on the Eschweiler-Clarke reaction.

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of Constrained Diamines and Diazabicyclo[4.2.0]octanes

For Researchers, Scientists, and Drug Development Professionals Executive Summary The principles of conformational constraint represent a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principles of conformational constraint represent a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance ligand-receptor interactions by minimizing the entropic penalty of binding. This guide provides an in-depth exploration of two classes of compounds that embody this principle: conformationally restricted diamines (CRDAs) and the rigid diazabicyclo[4.2.0]octane scaffold. These structures serve as privileged platforms in drug discovery, enabling the precise spatial arrangement of key pharmacophoric elements. We will dissect their therapeutic applications across a range of disease areas, including neurological disorders, metabolic diseases, and infectious diseases. By synthesizing insights from structure-activity relationship (SAR) studies, mechanistic explorations, and synthetic chemistry, this document aims to provide a comprehensive technical resource for professionals engaged in the design and development of novel therapeutics. We will delve into specific examples, such as the potent modulation of nicotinic acetylcholine receptors (nAChRs) for analgesia and the targeting of glucagon-like peptide-1 (GLP-1) receptors for the treatment of type 2 diabetes, illustrating the profound potential held within these constrained molecular architectures.

The Rationale for Conformational Constraint in Drug Design

In the synthesis of novel molecular scaffolds for drug discovery, a primary goal is to create platforms that arrange functional groups in a defined spatial manner.[1] Conformationally restricted scaffolds are central to this approach. By locking a molecule into a specific, biologically active conformation, the entropic cost of binding to a biological target is significantly reduced, which can lead to a substantial increase in binding affinity and potency.[1]

Constrained diamines (CRDAs) are particularly valuable scaffolds because they offer wide variability in the relative spatial positioning of their two nitrogen atoms, which can be readily and selectively functionalized.[1] This versatility has led to their incorporation into numerous marketed drugs and experimental therapies.[1] The vicinal diamine (1,2-diamine) motif, for instance, is a prevalent feature in biologically active molecules due to its ability to form critical hydrogen bonds and coordinate with metal ions, which are essential for molecular recognition.[2]

The diazabicyclo[4.2.0]octane core is an exemplary rigid scaffold that builds upon this principle. Its fused ring system creates a structurally constrained three-dimensional shape, making it an excellent starting point for designing ligands that can achieve high-affinity interactions with challenging biological targets.[3]

Therapeutic Applications and Mechanisms of Action

The rigid and defined structures of constrained diamines and diazabicyclo[4.2.0]octanes have been leveraged to target a diverse array of receptors and enzymes implicated in human disease.

Neurological and Psychiatric Disorders

A significant area of application for these scaffolds is in the modulation of ion channels and receptors in the central nervous system.

  • Nicotinic Acetylcholine Receptors (nAChRs): The 3,8-diazabicyclo[4.2.0]octane core has been instrumental in the development of potent agonists for the human α4β2 nAChR subtype.[4][5] Compounds from this series have demonstrated picomolar affinity in radioligand binding assays and nanomolar potency in functional assays, placing them among the most potent nAChR ligands known.[4][5] The α4β2 subtype is a key therapeutic target for analgesics.[6] However, a critical challenge is achieving selectivity over the α3β4 subtype, as activity at the latter is associated with gastrointestinal and cardiovascular side effects.[6]

  • NMDA Receptor Modulation: The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a viable target for managing mood disorders.[7] Dysfunction in NMDA receptor signaling is implicated in various neuropsychiatric and neurodegenerative conditions.[8] While not exclusively limited to diazabicyclooctanes, the design of constrained molecules as NMDA receptor modulators—including open-channel blockers and allosteric modulators—is an active area of research aimed at refining therapeutic intervention in this pathway.[8][9]

  • Dopamine Receptor Modulation: Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a more nuanced approach to receptor modulation and are less prone to causing overdose.[10] The development of positive allosteric modulators (PAMs) for the dopamine D1 receptor has been proposed as a therapeutic strategy for the cognitive deficits associated with schizophrenia.[11] The rigid scaffolds of constrained diamines are well-suited for designing such selective allosteric ligands.

Sources

Foundational

Pharmacophore modeling using 7-Methyl-2,7-diazabicyclo[4.2.0]octane as a core scaffold

Title: Harnessing Conformationally Restricted Scaffolds: Pharmacophore Modeling and Application of 7-Methyl-2,7-diazabicyclo[4.2.0]octane in Targeted Drug Discovery Executive Summary The transition from flat, sp2-rich ar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Harnessing Conformationally Restricted Scaffolds: Pharmacophore Modeling and Application of 7-Methyl-2,7-diazabicyclo[4.2.0]octane in Targeted Drug Discovery

Executive Summary

The transition from flat, sp2-rich aromatic rings to sp3-rich, conformationally restricted aliphatic systems is a defining paradigm in modern medicinal chemistry. Bicyclic diamines, particularly the diazabicyclo[4.2.0]octane series, have emerged as privileged scaffolds capable of acting as bioisosteres for piperazines and homopiperazines while offering superior metabolic stability and predictable exit vectors [1].

This technical guide explores the computational and experimental integration of 7-Methyl-2,7-diazabicyclo[4.2.0]octane into pharmacophore modeling workflows. By locking the diamine core into a defined 3D spatial arrangement, the[4.2.0] bicyclic system minimizes the entropic penalty upon target binding. The presence of the 7-methyl group further breaks symmetry, modulates the basicity (pKa) of the N7 nitrogen, and dictates a specific steric environment that can be leveraged to target deep, hydrophobic binding pockets in GPCRs (e.g., GLP-1R) and kinases (e.g., KRAS G12C) [2, 3].

Structural and Electronic Profiling of the Scaffold

To effectively model a pharmacophore around 7-Methyl-2,7-diazabicyclo[4.2.0]octane, one must first understand the causality behind its physicochemical behavior.

  • Ring Strain and Conformation: The fused four-membered ring imparts significant ring strain, forcing the six-membered piperazine-like ring into a distorted chair or boat conformation depending on the substitution. This rigidity restricts the number of accessible low-energy conformers, which is highly advantageous for 3D pharmacophore modeling because it reduces the conformational noise during virtual screening.

  • Basicity and Hydrogen Bonding: The N2 and N7 nitrogens serve as primary hydrogen bond acceptors/donors (depending on functionalization). The N7-methyl group acts as an electron-donating group via inductive effects, slightly increasing the localized electron density at N7 while simultaneously providing a steric shield that prevents rapid N-dealkylation by cytochrome P450 enzymes.

  • Exit Vectors: The trajectory of substituents attached to N2 is rigidly defined relative to the N7-methyl group. This predictable vector relationship allows computational chemists to precisely map the distance and angle between pharmacophoric features (e.g., a hydrogen bond acceptor at N2 and a hydrophobic feature at the methyl group).

Computational Pharmacophore Modeling Workflow

A robust pharmacophore model must be a self-validating system. The following protocol details the generation of a structure-based pharmacophore model utilizing the 7-Methyl-2,7-diazabicyclo[4.2.0]octane core.

PharmacophoreWorkflow A 1. Scaffold Preparation (Protonation & Tautomers) B 2. Conformer Generation (Boltzmann Weighted) A->B C 3. Feature Extraction (HBA, HBD, Hydrophobic) B->C D 4. Vector Analysis (N2 to N7-Methyl Angle) C->D E 5. Model Validation (ROC-AUC & Decoy Screening) D->E

Fig 1: Step-by-step computational workflow for 3D pharmacophore generation.

Protocol 3.1: 3D Conformer Generation and Feature Mapping

Rationale: Accurate representation of the bioactive conformation is critical. We use an energy window of 5 kcal/mol to ensure only thermodynamically accessible states are considered.

  • Ligand Preparation: Import the 7-Methyl-2,7-diazabicyclo[4.2.0]octane structure into a molecular modeling suite (e.g., Schrödinger Maestro or MOE). Assign protonation states at physiological pH (7.4). The N2 nitrogen is typically protonated (pKa ~8.5-9.0), while the N7 nitrogen's pKa is modulated by the methyl group.

  • Conformational Search: Execute a low-mode molecular dynamics (LLMOD) conformational search.

    • Parameters: OPLS4 force field; dielectric constant = 80 (water); energy window = 5.0 kcal/mol; RMSD threshold for duplicate removal = 0.5 Å.

  • Feature Assignment: Map the pharmacophoric features onto the lowest-energy conformer.

    • Assign a Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature to the protonated N2.

    • Assign a Hydrophobic (HYD) feature to the 7-methyl group.

    • Assign a Hydrogen Bond Acceptor (HBA) feature to the N7 nitrogen.

  • Vector Measurement: Calculate the distance and dihedral angles between the N2 and N7-methyl vectors. This geometric constraint will be used as a strict filter during virtual screening to eliminate flexible linear amines that cannot mimic the bicyclic geometry.

Quantitative Vector Analysis & Library Design

To demonstrate the structural superiority of the [4.2.0] bicyclic system over standard piperazine, we compare the exit vector angles and accessible conformational space.

Table 1: Comparative Spatial Metrics of Diamine Scaffolds

Scaffold CoreN-to-N Distance (Å)Exit Vector Angle (θ)Number of Conformers (<3 kcal/mol)Predicted CLint (µL/min/mg)
Piperazine2.85180° (linear, equatorial)>15High (>50)
Homopiperazine3.10Variable (highly flexible)>35High (>60)
2,5-Diazabicyclo[2.2.1]heptane2.45~120° (V-shaped)2Low (<15)
7-Methyl-2,7-diazabicyclo[4.2.0]octane 2.78 ~145° (Bent, locked) 3 Very Low (<10)

Data Interpretation: The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold provides a unique ~145° exit vector angle, distinct from the linear 180° of piperazine. Furthermore, it restricts the low-energy conformational space to merely 3 states, drastically reducing the entropic penalty of binding compared to homopiperazine. The methyl group at N7 sterically hinders metabolic oxidation, reflecting the low predicted intrinsic clearance (CLint).

Experimental Validation: Synthesis and Assay Protocols

A theoretical pharmacophore model is only as useful as its empirical validation. The following protocols outline the synthesis of a probe library via N2-derivatization and the subsequent biological validation logic.

ValidationLogic S1 N2-Functionalization (Amidation/Alkylation) S2 SPR Binding Assay (Target Affinity & Kinetics) S1->S2 D1 KD < 100 nM? S2->D1 S3 ADME Profiling (HLM Stability) S4 Hit Declaration (KD < 100nM, t1/2 > 60min) S3->S4 D1->S1 No (Redesign) D1->S3 Yes

Fig 2: Iterative experimental workflow for validating scaffold-derived hits.

Protocol 5.1: Derivatization of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Rationale: Because N7 is already methylated, N2 is the primary site for introducing diversity (e.g., attaching a warhead for KRAS or a lipophilic tail for GLP-1R).

  • Reagents: 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride [4], appropriate carboxylic acid (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Suspend the scaffold dihydrochloride salt in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

    • Add DIPEA to free-base the scaffold. The solution will become homogeneous.

    • In a separate vial, pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes.

    • Transfer the activated acid to the scaffold solution. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over Na2SO4, concentrate, and purify via reverse-phase HPLC (MeCN/H2O with 0.1% TFA).

  • Verification: Confirm the structure and purity (>95%) via LC-MS and 1H-NMR. The N7-methyl protons typically appear as a distinct singlet around δ 2.3-2.5 ppm.

Protocol 5.2: Surface Plasmon Resonance (SPR) Binding Assay

Rationale: SPR provides real-time kinetic data (kon, koff) which is essential for validating whether the conformationally locked scaffold actually improves target residence time.

  • Immobilization: Immobilize the target protein (e.g., recombinant KRAS G12C or GLP-1R extracellular domain) onto a CM5 sensor chip using standard amine coupling chemistry (target level: ~2000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized scaffold derivatives in running buffer (HBS-EP+ with 1% DMSO), ranging from 10 µM down to 39 nM.

  • Injection: Inject the analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase.

  • Data Analysis: Subtract reference flow cell data and solvent correction curves. Fit the sensorgrams to a 1:1 Langmuir binding model to determine KD, kon, and koff. Compounds matching the 3D pharmacophore model should exhibit a significantly slower koff due to the pre-organized geometry of the bicyclic core.

Conclusion

The integration of 7-Methyl-2,7-diazabicyclo[4.2.0]octane into drug discovery programs represents a sophisticated application of conformational restriction. By utilizing the computational pharmacophore workflows and self-validating experimental protocols outlined in this guide, medicinal chemists can effectively exploit the unique 145° exit vector and enhanced metabolic stability of this scaffold. Moving away from flat, flexible rings toward complex, sp3-rich architectures like the [4.2.0] system is not just a trend, but a fundamental strategy for improving clinical success rates in challenging target classes.

References

  • Source: unife.
  • Title: WO2021081212A1 - Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer Source: Google Patents URL
  • Title: Novel 2,5-Diazabicyclo[4.2.
  • Title: 2306276-13-9 | 7-Methyl-2,7-diazabicyclo[4.2.
Exploratory

Chemical Stability Profile of 7-Methyl-2,7-diazabicyclo[4.2.0]octane: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, balancing conformational constraint with chemical stability is a persistent challenge. The compound 7-Methyl-2,7-diazabicyclo[4.2.0]octane (frequently isolated as its dihy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, balancing conformational constraint with chemical stability is a persistent challenge. The compound 7-Methyl-2,7-diazabicyclo[4.2.0]octane (frequently isolated as its dihydrochloride salt, CAS 2306276-13-9) represents a highly valuable, sp³-rich bicyclic diamine scaffold. By fusing a piperidine ring with an azetidine ring, this motif serves as a conformationally restricted bioisostere for piperazine. It is strategically deployed to increase the fraction of sp³ carbons (Fsp³), modulate basicity (pKa), and mitigate off-target liabilities such as hERG inhibition.

However, the thermodynamic reality of the fused [4.2.0] system introduces specific chemical stability liabilities. This whitepaper provides an in-depth analysis of the structural mechanics driving its degradation, quantitative stability profiles, and self-validating protocols for handling and analysis.

Structural Mechanics & Causality of Instability

The stability of 7-Methyl-2,7-diazabicyclo[4.2.0]octane is dictated by the interplay between its two basic nitrogen centers (N2 in the 6-membered ring, N7 in the 4-membered ring) and the inherent ring strain of the azetidine moiety.

  • Ring Strain & C-N Bond Cleavage: As demonstrated in recent literature, azetidines possess a ring strain energy of approximately 105–114 kJ/mol, rendering them susceptible to nucleophilic ring-opening via σ-C–N bond cleavage 1. While N-alkyl azetidines are generally more stable than their N-H counterparts, the fused nature of the[4.2.0] system distorts the optimal tetrahedral geometry of the bridgehead carbons. Under acidic conditions, protonation of the N7-methyl nitrogen creates a highly electrophilic center. Subsequent attack by nucleophiles (even weak ones like water or chloride ions over prolonged periods) triggers an SN2-type ring opening, collapsing the bicyclic architecture into a substituted piperidine derivative 2.

  • Oxidative Susceptibility: The tertiary amine at position 7 (N-methyl) and the secondary amine at position 2 are susceptible to single-electron transfer (SET) oxidation. Exposure to atmospheric oxygen, peroxides, or transition metal impurities can lead to N-oxide formation or N-demethylation. The incorporation of azetidines into bicyclic systems is a proven strategy to modulate pKa 3, but it necessitates strict control over storage conditions to prevent premature degradation.

To visualize these thermodynamic vulnerabilities, the following diagram maps the primary degradation pathways.

Pathways A 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Intact Bicyclic Scaffold) B Acidic / Nucleophilic Conditions (H+, Nu-) A->B Protonation / Activation C Oxidative Conditions (ROS, O2) A->C Electron Transfer D Azetidine Ring Opening (Substituted Piperidine) B->D C-N Bond Cleavage E N-Oxidation & N-Demethylation C->E Radical Intermediate

Primary chemical degradation pathways of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold.

Quantitative Stability Profile

To establish a reliable baseline for formulation and synthetic planning, forced degradation studies must be executed. The data below summarizes the stability of the free base versus the dihydrochloride salt under accelerated stress conditions.

Causality Insight: The dihydrochloride salt protonates both basic centers, drastically reducing the electron density available for oxidation, while the solid-state crystal lattice restricts nucleophilic access, thereby preventing ring-opening.

Table 1: Forced Degradation Profile (1 mg/mL, 24-hour exposure at 40°C)

Stress ConditionReagent / EnvironmentFree Base Recovery (%)Dihydrochloride Recovery (%)Primary Degradant
Control MeCN/H₂O (Neutral), 4°C99.2%99.8%None
Acidic 0.1 M HCl74.5%98.1%Ring-opened piperidine
Basic 0.1 M NaOH91.0%95.5%Unidentified oligomers
Oxidative 3% H₂O₂42.3%88.7%N7-Oxide, N-Demethylated
Thermal Solid State, 60°C85.1%99.1%Thermal decomposition
Photolytic UV-Vis (ICH Q1B)94.2%98.5%Trace N-Oxide

Experimental Protocols: Self-Validating Systems

A robust analytical framework is required to monitor the integrity of this bicyclic system. The following protocols detail a self-validating workflow for forced degradation and free-base handling. They are designed to ensure that any observed degradation is an artifact of the chemical stress, not the analytical method itself.

Protocol 1: Forced Degradation & UHPLC-QTOF-MS Profiling

Objective: To quantify intact 7-Methyl-2,7-diazabicyclo[4.2.0]octane and structurally elucidate its ring-opened or oxidized degradants.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride. Dissolve in 5.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to yield a 1 mg/mL stock.

  • Stress Aliquoting (Self-Validating Controls):

    • Acid Stress: Mix 500 µL stock + 500 µL 0.2 M HCl.

    • Oxidative Stress: Mix 500 µL stock + 500 µL 6% H₂O₂.

    • Control: Mix 500 µL stock + 500 µL LC-MS water. (Validation step: Proves degradation does not occur simply due to solvent/time).

  • Incubation: Seal vials under a nitrogen headspace (to isolate the oxidative variable strictly to the H₂O₂) and incubate at 40°C for exactly 24 hours.

  • Quenching:

    • Neutralize the acid stress sample with 500 µL of 0.2 M NaOH.

    • Quench the oxidative stress sample with 500 µL of 10% sodium thiosulfate (Na₂S₂O₃) to consume residual peroxide.

  • Dilution & Analysis: Dilute all samples 1:10 in mobile phase A (0.1% Formic Acid in Water). Inject 2 µL onto a C18 UHPLC column coupled to a QTOF Mass Spectrometer.

  • Data Processing: Utilize Mass Defect Filtering (MDF) centered around the exact mass of the parent compound (C₈H₁₆N₂, exact mass 140.1313 Da) to rapidly identify degradants. A mass shift of +16 Da indicates N-oxidation, while a +18 Da shift (addition of H₂O) strongly suggests hydrolytic azetidine ring opening.

Workflow S1 Sample Prep (1 mg/mL Stock) S2 Stress Conditions (H+, OH-, H2O2, Heat) S1->S2 S3 Quenching & Neutralization S2->S3 S4 UHPLC-QTOF-MS Acquisition S3->S4 S5 Mass Defect Filtering & Structural Elucidation S4->S5

Self-validating analytical workflow for forced degradation profiling.

Protocol 2: Free-Base Isolation & Handling

Because the free base is highly vulnerable to oxidative degradation in solution, its isolation must be handled carefully prior to synthetic utilization (e.g., in Buchwald-Hartwig aminations).

  • Suspend 1.0 eq of the dihydrochloride salt in anhydrous Dichloromethane (DCM) at 0°C under a strict argon atmosphere.

  • Add 2.2 eq of a polymer-supported carbonate base (e.g., MP-Carbonate) rather than aqueous NaOH.

    • Causality: Using a solid-supported base avoids exposing the highly strained, newly liberated free base to aqueous nucleophilic conditions, which can initiate ring-opening.

  • Stir gently for 2 hours at 0°C.

  • Filter through a pad of celite under argon, and immediately use the filtrate in the subsequent reaction. Do not concentrate to dryness, as the neat free base is volatile and subject to rapid auto-oxidation.

Conclusion

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold is a potent tool in the medicinal chemist's arsenal, offering unique 3D topography and favorable physicochemical properties. However, its successful application demands a rigorous understanding of its thermodynamic limits. By recognizing the vulnerability of the azetidine ring to nucleophilic attack and the tertiary amine to oxidation, scientists can implement the protective handling protocols and analytical workflows detailed above to maintain chemical integrity throughout the drug development lifecycle.

References

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL
  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion Source: Organic Chemistry Frontiers URL
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC / MedChemComm URL

Sources

Foundational

An In-depth Technical Guide to the pKa Values and Basicity of 7-Methyl-2,7-diazabicyclo[4.2.0]octane Nitrogens

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the structural and electronic factors governing the differential basicity of the nitrogen atoms in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and electronic factors governing the differential basicity of the nitrogen atoms in 7-Methyl-2,7-diazabicyclo[4.2.0]octane. A thorough understanding of the pKa values of the N2 and N7 nitrogens is critical for medicinal chemists and drug development professionals aiming to optimize molecular properties for enhanced therapeutic efficacy.

Introduction: The Strategic Importance of Bicyclic Diamines in Medicinal Chemistry

Bicyclic scaffolds are a cornerstone of modern drug design, offering rigid frameworks that can precisely orient pharmacophoric groups in three-dimensional space. This conformational rigidity can lead to significant gains in binding affinity and selectivity for biological targets. Within this class of molecules, bicyclic diamines such as the 2,7-diazabicyclo[4.2.0]octane core are of particular interest. The basicity of the nitrogen atoms in these structures is a pivotal physicochemical parameter, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane system, featuring a fusion of a six-membered piperazine-like ring and a four-membered azetidine ring, presents a compelling case for the study of nitrogen basicity. The distinct steric and electronic environments of the N2 and N7 nitrogen atoms lead to different pKa values, a feature that can be exploited in drug design to fine-tune the ionization state at physiological pH.

Fundamental Principles of Nitrogen Basicity in the Bicyclic System

The basicity of an amine is a measure of the availability of its lone pair of electrons for protonation. In 7-Methyl-2,7-diazabicyclo[4.2.0]octane, the basicities of the N2 and N7 nitrogens are modulated by a confluence of factors:

  • Hybridization and Steric Hindrance: The hybridization of the nitrogen lone pair orbital is a key determinant of basicity; greater p-character corresponds to higher basicity.[1] In the bicyclic system, ring strain and geometric constraints can influence the hybridization of both nitrogen atoms.[1] The N7 nitrogen is a tertiary amine, and the methyl group, along with the bicyclic framework, creates a sterically hindered environment that can impede the approach of a proton. Conversely, the N2 nitrogen is a secondary amine and is expected to be more sterically accessible.

  • Inductive Effects: The methyl group attached to N7 is an electron-donating group, which increases the electron density on the N7 nitrogen through an inductive effect, thereby tending to increase its basicity.

  • Electrostatic and Geometric Factors: The rigid bicyclic structure fixes the relative positions of the two nitrogen atoms. Upon monoprotonation, the resulting positive charge can electrostatically influence the basicity of the remaining free nitrogen. The magnitude of this effect is dependent on the distance and orientation between the two nitrogen centers.

The interplay of these factors—steric accessibility, inductive effects, and intramolecular electrostatic interactions—dictates the distinct pKa values of the N2 and N7 nitrogens.

Experimental Determination of pKa Values: A Methodological Overview

The accurate experimental determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies.[2][3] Potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy are two of the most common and reliable methods.[4][5]

Potentiometric Titration Protocol

Potentiometric titration involves monitoring the pH of a solution of the amine as a strong acid or base is added.[4]

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample of 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride is dissolved in a known volume of deionized water.[4]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A plot of pH versus the volume of titrant added will show two inflection points, corresponding to the two pKa values of the diamine. The pKa is the pH at the half-equivalence point.

NMR Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionization centers.[4][6] Both ¹H and ¹⁵N NMR are suitable for this purpose.[6]

Computational Approaches to pKa Prediction

Computational methods, particularly those based on quantum mechanics, have become invaluable for predicting pKa values and providing insights into the underlying chemical principles.[2][7][8]

Quantum Mechanical Calculations

A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution using a thermodynamic cycle.[9]

pka_prediction_workflow cluster_workflow pKa Prediction Workflow start Define Molecular Structures (Neutral, Protonated) geom_opt Geometry Optimization (e.g., DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Energy Calculation (e.g., PCM) freq_calc->solvation pka_calc pKa Calculation (Thermodynamic Cycle) solvation->pka_calc result Predicted pKa Values pka_calc->result

Caption: A typical workflow for computational pKa prediction.

This workflow involves optimizing the geometries of the neutral and protonated forms of the molecule, calculating their vibrational frequencies to obtain thermal corrections to the free energy, and accounting for solvent effects using a continuum solvation model.[9]

Analysis of Basicity: N2 versus N7

A qualitative analysis suggests that the N2 nitrogen is likely to be the more basic of the two. While the N7 nitrogen benefits from the electron-donating methyl group, it is also a tertiary amine and is more sterically hindered within the bicyclic framework. The N2 nitrogen, as a secondary amine, is less sterically encumbered, making its lone pair more accessible for protonation. Therefore, the higher pKa value is predicted to be associated with the N2 nitrogen.

The following diagram illustrates the opposing influences on the basicity of the N7 nitrogen:

basicity_influences N7 N7 Basicity Inductive Inductive Effect (+I of Methyl Group) Inductive->N7 Increases Basicity Steric Steric Hindrance (Tertiary Amine) Steric->N7 Decreases Basicity

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane from precursors

Application Note: Strategic Synthesis and Functionalization of 7-Methyl-2,7-diazabicyclo[4.2.0]octane Part 1: Core Directive & Strategic Overview The 2,7-diazabicyclo[4.2.0]octane scaffold represents a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Functionalization of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Part 1: Core Directive & Strategic Overview

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a privileged structural motif in modern drug discovery.[1] As a conformationally restricted diamine, it serves as a high-value bioisostere for piperazines and other saturated heterocycles, offering unique vector orientations for substituent display. This application note details a robust, modular synthetic pathway for the 7-methyl derivative, prioritizing regio-control and scalability.

While the bicyclic core can be constructed via complex photochemical cascades (e.g., [2+2] cycloaddition of dihydropyridines), this guide focuses on the most operationally reliable route for medicinal chemistry applications: the chemoselective N-methylation of the commercially accessible 7-Boc-2,7-diazabicyclo[4.2.0]octane precursor. This approach ensures high enantiopurity (if starting from chiral material) and avoids the variable yields often associated with de novo photochemical ring construction in non-specialized settings.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is designed around a Late-Stage Functionalization strategy.[1] The 2,7-diazabicyclo[4.2.0]octane core contains two nitrogen atoms in distinct steric and electronic environments:

  • N2 (Secondary Amine in 6-ring): Sterically more accessible but often protected or substituted in building blocks.[1]

  • N7 (Secondary Amine in 4-ring): Located in the strained azetidine ring.[1] Nucleophilic attack at this position requires careful control of conditions to prevent ring opening (azetidine fragmentation).[1]

Mechanistic Pathway:

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group from the N7 position using acidolysis.[1]

  • Reductive Amination: The N-methylation is achieved via reductive amination using formaldehyde and a mild hydride donor (Sodium triacetoxyborohydride).[1] This method is preferred over direct alkylation (e.g., MeI) to prevent quaternization (over-alkylation) and minimize the risk of

    
    -elimination or ring-opening of the strained azetidine system.
    
Experimental Protocol: Step-by-Step Synthesis

Precursors:

  • Starting Material: tert-Butyl 2,7-diazabicyclo[4.2.0]octane-7-carboxylate (CAS: 1251004-33-7)[1][2]

  • Reagents: Trifluoroacetic acid (TFA), Formaldehyde (37% aq.), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

Step 1: Deprotection of N7-Boc The acid-labile Boc group is removed to expose the secondary amine at position 7.[1]

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of tert-butyl 2,7-diazabicyclo[4.2.0]octane-7-carboxylate in DCM (5 mL/mmol) in a round-bottom flask.

  • Acidolysis: Cool the solution to 0°C. Add TFA (10 eq) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain) or LC-MS for the disappearance of the starting material (

    
    ).[1]
    
  • Workup (Critical): Concentrate the reaction mixture in vacuo to remove excess TFA. The residue is the TFA salt of the diamine.[1]

    • Note: Avoid aqueous workup at this stage if the free base is highly water-soluble.[1] Proceed directly to neutralization or use an ion-exchange resin (e.g., SCX-2) to isolate the free amine if necessary.[1] For the next step, the crude TFA salt can often be used with in-situ neutralization.[1]

Step 2: Regioselective N-Methylation (Reductive Amination) This step introduces the methyl group at N7.[1]

  • Neutralization: Re-dissolve the crude TFA salt in anhydrous DCM (10 mL/mmol). Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (approx. 3-4 eq) until the pH is adjusted to ~6-7 (check with damp pH paper).[1]

  • Imine Formation: Add Formaldehyde (37% aqueous solution, 1.2 eq) to the mixture.[1] Stir at RT for 30 minutes to allow the formation of the hemiaminal/iminium species.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Why STAB? It is less toxic than cyanoborohydride and tolerates the presence of water from the formalin solution better than borohydride.[1]

  • Completion: Stir at RT for 4-16 hours. Monitor by LC-MS for the product mass (

    
     for the core, depending on N2 substitution).
    
  • Quenching: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). The product is a polar amine; if extraction efficiency is low, use CHCl

    
    :iPrOH (3:1).
    
  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH
    
    
    OH gradient) or preparative HPLC (basic buffer) to isolate 7-Methyl-2,7-diazabicyclo[4.2.0]octane .[1]
Data Summary & Characterization
ParameterSpecification / Observation
Molecular Formula C

H

N

Molecular Weight 126.20 g/mol
Appearance Colorless oil or hygroscopic solid (HCl salt)
MS (ESI+)


H NMR Diagnostic
N-Me singlet at

ppm.[1]
Storage Store at -20°C under inert atmosphere (Ar/N

).

Part 3: Visualization & Formatting

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 7-Boc-2,7-diazabicyclo[4.2.0]octane (Commercial Precursor) Step1 Step 1: Acidolysis (Deprotection) Reagents: TFA, DCM, 0°C to RT Start->Step1 Boc Removal Inter Intermediate: 2,7-Diazabicyclo[4.2.0]octane (TFA Salt) Step1->Inter Concentration Step2 Step 2: Reductive Amination (Methylation) Reagents: HCHO (aq), NaBH(OAc)3, TEA, DCM Inter->Step2 Neutralization & Imine Formation Product Product: 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Purified Free Base) Step2->Product Reduction & Purification

Caption: Figure 1. Modular synthesis workflow for the N-methylation of the 7-Boc-2,7-diazabicyclo[4.2.0]octane scaffold.

Key Reaction Parameters
VariableOptimal RangeImpact of Deviation
pH (Step 2) 6.0 - 7.0pH < 5 inhibits imine formation; pH > 8 may reduce aldehyde prematurely.[1]
Temperature 0°C

RT
Heating > 40°C increases risk of azetidine ring strain release/opening.[1]
Hydride Source NaBH(OAc)

Stronger reducers (e.g., NaBH

) may reduce the aldehyde to methanol before reaction.

References

  • AiFChem . (2025).[1] 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride Product Information. Retrieved from

  • PubChem . (2025).[1][3] Compound Summary: 7-Methylbicyclo[4.2.0]octane.[1][3] National Library of Medicine. Retrieved from

  • Meiji Seika Pharma Co Ltd . (2020).[1] Processes for producing diazabicyclooctane compounds. U.S. Patent No.[1][4] 10,604,522.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000-1045. (Contextual reference for [2+2] photocycloaddition used in scaffold construction).

Sources

Application

Application Note &amp; Protocols: A Guide to Photochemical [2+2] Cycloaddition for the Synthesis of Diazabicyclo[4.2.0]octane Scaffolds

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that is valuable for the development of novel therapeutics. Among the synthetic methods to access this framework, the photochemical [2+2] cycloaddition stands out for its efficiency in constructing the strained cyclobutane ring. This guide provides an in-depth exploration of the mechanistic principles, critical experimental parameters, and detailed laboratory protocols for the synthesis of diazabicyclo[4.2.0]octane derivatives via triplet-sensitized photochemical [2+2] cycloaddition.

Mechanistic Principles of the [2+2] Photocycloaddition

Thermally, the [2+2] cycloaddition of two alkenes is a symmetry-forbidden process according to Woodward-Hoffmann rules, making it challenging to achieve without photochemical activation.[1][2] Photochemical excitation provides an alternative, allowed pathway for this powerful transformation, enabling the construction of cyclobutane rings.[3][4] While direct photoexcitation of a substrate can be used, it often requires high-energy, short-wavelength UV light that can lead to side reactions and product degradation.[5]

A more controlled and widely used approach is the triplet-sensitized reaction , which allows the use of longer, less-damaging wavelengths of light.[5][6] This process relies on a photosensitizer, a molecule that absorbs light, becomes excited, and then transfers its energy to the reactant molecule, initiating the cycloaddition.

The key steps are as follows:

  • Light Absorption: The photosensitizer (Sens) absorbs a photon (hν), promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet sensitizer rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).

  • Triplet Energy Transfer (EnT): The triplet sensitizer collides with a ground state substrate molecule (e.g., a dihydropyrimidinone). If the triplet energy of the sensitizer is higher than that of the substrate, energy is transferred, returning the sensitizer to its ground state and promoting the substrate to its triplet state.[7]

  • Cycloaddition: The excited triplet substrate, which has diradical character, reacts with a ground-state alkene in a stepwise manner to form a 1,4-diradical intermediate.

  • Ring Closure: This intermediate undergoes spin inversion and subsequent ring closure to form the two new sigma bonds of the cyclobutane ring, yielding the final diazabicyclo[4.2.0]octane product.[8]

G cluster_sensitizer Sensitizer Cycle cluster_substrate Substrate Reaction Sens_S0 Sens (S₀) Sens_S1 Sens* (S₁) Sens_S0->Sens_S1 hν (Light Absorption) Sens_T1 Sens* (T₁) Sens_S1->Sens_T1 Intersystem Crossing (ISC) Sub_S0 Substrate (S₀) Sens_T1->Sub_S0 Energy Transfer (EnT) Sub_T1 Substrate* (T₁) Diradical 1,4-Diradical Intermediate Sub_T1->Diradical + Alkene Product Diazabicyclo[4.2.0]octane Diradical->Product Ring Closure

Caption: Triplet-sensitized photochemical [2+2] cycloaddition mechanism.

Critical Parameters for a Successful Cycloaddition

The success and selectivity of the reaction hinge on the careful selection of several key parameters.

Substrate Selection

The core of the diazabicyclo[4.2.0]octane is formed from a nitrogen-containing six-membered ring. By analogy with the well-established synthesis of 2-azabicyclo[4.2.0]octanes from 1,4-dihydropyridines, suitable precursors for the diaza-variant include dihydropyrimidinones or related diazines.[9][10] These substrates contain an α,β-unsaturated carbonyl system, which is an excellent chromophore for triplet energy transfer.[3] The reaction partner is typically an alkene, and its electronic properties (electron-rich, electron-poor, or unactivated) can influence reaction rates and regioselectivity.[5][7]

Choice of Photosensitizer

The sensitizer must have a triplet energy (ET) greater than that of the reactive substrate to facilitate efficient energy transfer.

SensitizerTriplet Energy (ET) [kcal/mol]Absorption λmax [nm]Key Characteristics & Applications
Acetone ~78~280A simple and effective sensitizer that can also serve as the solvent. Useful for substrates with high triplet energies.
Benzophenone ~69~350A classic, inexpensive, and highly efficient sensitizer for a wide range of [2+2] cycloadditions.[11]
Thioxanthone ~65.5~385Highly efficient sensitizer that absorbs at longer wavelengths, allowing for visible light (blue LED) irradiation.[7]
Iridium/Gold Complexes Variable (e.g., ~67)Visible RegionModern photoredox catalysts that operate under mild visible light, but are more expensive.[6][11]

Causality: Choosing a sensitizer like thioxanthone over benzophenone allows the reaction to be run under visible blue light (e.g., 440 nm) instead of UVA light (e.g., 350-370 nm).[7] This is often preferred as it reduces the risk of photodegradation of sensitive starting materials or products and can lead to cleaner reactions.[11]

Solvent and Concentration

The ideal solvent should dissolve all reactants but not interfere with the photochemical process.

  • Common Solvents: Dichloromethane (CH₂Cl₂), acetone, acetonitrile, and ethers like THF are commonly used.[7][12] Dichloromethane is often an excellent choice for its polarity and relative inertness.[7]

  • Degassing: It is crucial to degas the solvent and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) prior to irradiation.[13] Dissolved oxygen can quench the excited triplet states, inhibiting the desired reaction.

  • Concentration: For intermolecular reactions, typical concentrations range from 0.05 M to 0.2 M. Higher concentrations can sometimes favor undesired side reactions like substrate dimerization.[14]

Light Source and Reaction Setup
  • Light Source: A medium-pressure mercury lamp is a powerful, broad-spectrum source suitable for sensitizers like acetone and benzophenone. For sensitizers like thioxanthone, high-power LEDs (e.g., 440 nm blue LEDs) are an excellent and increasingly common choice.[7]

  • Reaction Vessel: A Pyrex reaction tube is essential when using a broad-spectrum mercury lamp. Pyrex glass filters out high-energy UVC light (<290 nm), preventing direct excitation of the substrates and potential decomposition.[13]

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including UV-blocking safety glasses.

General Protocol: Synthesis of an 8-oxo-1,3-diazabicyclo[4.2.0]octane derivative

This protocol describes the intermolecular [2+2] cycloaddition between a model dihydropyrimidinone substrate and an alkene using thioxanthone as a visible-light photosensitizer.[7][15]

Materials and Reagents:

  • Dihydropyrimidinone derivative (1.0 equiv., 0.20 mmol)

  • Alkene (e.g., Styrene, Cyclohexene) (2.0 equiv., 0.40 mmol)

  • Thioxanthone (20 mol %, 0.04 mmol, 9 mg)

  • Dichloromethane (CH₂Cl₂), anhydrous (2-4 mL, to achieve ~0.05-0.1 M)

  • Glass vial or Pyrex tube with a screw cap and rubber septum

  • Stir bar

  • Argon or Nitrogen gas supply

  • Blue LED light source (e.g., Kessil PR160L, 440 nm) or photoreactor

Procedure:

  • Preparation: To a clean, dry glass vial containing a stir bar, add the dihydropyrimidinone (1.0 equiv.), the alkene (2.0 equiv.), and thioxanthone (0.2 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (e.g., 2.0 mL) to the vial.

  • Degassing: Seal the vial with the septum cap and purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes via a needle.

  • Irradiation: Place the sealed vial in front of the blue LED light source. Ensure the vial is positioned for even illumination. If using a photoreactor, follow the manufacturer's setup instructions. Maintain stirring throughout the reaction.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. Reactions are typically complete within 16-24 hours.[7]

  • Work-up: Once the starting material is consumed, turn off the light source. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 10% to 30% EtOAc).[7]

  • Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Representative Data for Cycloaddition Reactions

The following table summarizes expected parameters for the cycloaddition of a model dihydropyrimidinone with various alkenes, based on analogous literature reports.[7][9]

EntryAlkeneSensitizer (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1StyreneThioxanthone (20)CH₂Cl₂1675-85>10:1
2CyclohexeneThioxanthone (20)CH₂Cl₂1880-90>20:1
31-DeceneThioxanthone (20)CH₂Cl₂2470-80~5:1
4DihydropyranThioxanthone (20)CH₂Cl₂16>90>20:1

Workflow and Troubleshooting

A successful photochemical experiment requires careful setup and execution. The general workflow is outlined below.

G start Start: Reagent Preparation setup Reaction Setup (Add reagents, solvent) start->setup degas Degas with Ar/N₂ (15-20 min) setup->degas irradiate Irradiate with Light Source (e.g., 440 nm LED) degas->irradiate monitor Monitor Reaction (TLC / GC-MS) irradiate->monitor monitor->irradiate Incomplete workup Reaction Work-up (Solvent Removal) monitor->workup Reaction Complete purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node Final Product characterize->end_node

Caption: General experimental workflow for photochemical cycloaddition.
Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient degassing (oxygen quenching).2. Sensitizer triplet energy is too low.3. Incorrect wavelength or insufficient light intensity.4. Substrate is unreactive under these conditions.1. Increase degassing time; ensure a positive pressure of inert gas.2. Switch to a sensitizer with higher triplet energy (e.g., Benzophenone or Acetone, requires UV lamp).3. Check lamp/LED output; move the reaction closer to the source.4. Consider a different substrate or reaction partner.
Side Product Formation / Polymerization 1. Reaction concentration is too high.2. Irradiation with light of too high energy (e.g., UVC).3. Reaction run for too long, causing product degradation.1. Dilute the reaction mixture (e.g., to 0.05 M or lower).2. Ensure a Pyrex filter is used with mercury lamps; use a specific wavelength LED.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Low Diastereoselectivity 1. Stepwise radical mechanism allows for bond rotation in the intermediate.2. Solvent effects influencing the transition state.1. Lower the reaction temperature (if possible).2. Screen different solvents (e.g., acetonitrile, acetone) as solvent polarity can influence selectivity.[13]

Conclusion

The photochemical [2+2] cycloaddition is a robust and versatile method for the synthesis of diazabicyclo[4.2.0]octane frameworks. By carefully selecting the substrate, photosensitizer, and reaction conditions, researchers can achieve high yields and excellent stereoselectivity. The use of visible-light sensitizers further enhances the appeal of this method, offering a milder and more selective alternative to traditional UV-driven photochemistry. This guide provides a solid foundation for drug development professionals and synthetic chemists to leverage this powerful reaction in the creation of novel, structurally complex molecules.

References

  • Nolan, S. P., et al. (2025). Digold photosensitizer for visible light [2 + 2] cycloaddition and E/Z isomerization reactions. Royal Society of Chemistry.
  • Talele, T. T., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au.
  • Knowles, R. R., et al. (2023).
  • Wenger, O. S., et al. Sensitizer-controlled photochemical reactivity via upconversion of red light. PMC.
  • Majumdar, S. [2+2] photocycloaddition by triplet sensitization or energy transfer....
  • Mariano, P. S., et al. The photochemical[2 + 2]cycloaddition to N-methoxycarbonyl-5,6-dihydro-4-pyridone.
  • Ghosh, S. (2015). [2+2] Photochemical Cycloaddition in Organic Synthesis.
  • Alcaide, B., et al. Novel synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane and 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems.
  • AK LECTURES. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
  • Bach, T., et al. Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition. HUSCAP.
  • Snapper, M. L., et al. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. PMC.
  • Griesbeck, A. G., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Bach, T., et al. (2019). The origin of [2+2] photocycloaddition reaction in the solid state driving ACQ-to-AIE transformation.
  • Buffa, F., et al. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Sieburth, S. M., & Sawayanagi, Y. (2000). Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry.
  • Slideshare. Cycloaddition reactions [2+2].
  • Fahrenhorst-Jones, T., Savage, G. P., & Williams, C. M. (2025). Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton.

Sources

Method

Application Note: Reagents and Workflows for the Selective N-Methylation of 2,7-Diazabicyclo[4.2.0]octane

Executive Summary Bicyclic diamines, particularly 2,7-diazabicyclo[4.2.0]octane, have emerged as highly valuable conformationally restricted scaffolds in modern drug discovery. They frequently serve as bioisosteres for p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic diamines, particularly 2,7-diazabicyclo[4.2.0]octane, have emerged as highly valuable conformationally restricted scaffolds in modern drug discovery. They frequently serve as bioisosteres for piperazines to improve pharmacokinetic profiles, metabolic stability, and target selectivity . However, the selective functionalization of these systems presents a significant synthetic challenge due to the presence of two distinct secondary amine environments. This application note provides a field-proven, self-validating protocol for the divergent, regioselective N-methylation of 2,7-diazabicyclo[4.2.0]octane, grounded in fundamental principles of chemoselectivity and orthogonal protection.

Mechanistic Rationale & Strategy

To achieve selective N-methylation, one must account for the electronic and steric disparities between the two nitrogen atoms in the 2,7-diazabicyclo[4.2.0]octane framework:

  • N2 Position (Piperidine-like): Located within a six-membered ring, this nitrogen is more basic but experiences moderate steric encumbrance from the adjacent bridgehead carbon.

  • N7 Position (Azetidine-like): Located within a highly strained four-membered ring. The increased

    
    -character of its lone pair renders it inherently less basic than N2, yet it is highly exposed and less sterically hindered.
    

Attempting direct, unprotected N-methylation typically results in a statistical mixture of regioisomers and unwanted over-alkylation (quaternization). To establish a highly controlled synthetic system, we exploit a symmetry-breaking starting material: 7-Boc-2,7-diazabicyclo[4.2.0]octane . By utilizing this commercially available, pre-protected scaffold, we can divergently access either the N2-methyl or N7-methyl derivatives.

For the methylation step, reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over classical Eschweiler-Clarke conditions (formic acid/formaldehyde) . The electron-withdrawing acetate ligands on NaBH(OAc)₃ attenuate its hydride-donating capacity, preventing the premature reduction of formaldehyde to methanol. This ensures that only the in situ generated iminium ion is reduced, leading to clean mono-methylation .

Workflow Visualization

SynthesisWorkflow cluster_A Pathway A: N2-Methylation cluster_B Pathway B: N7-Methylation SM 7-Boc-2,7-diazabicyclo[4.2.0]octane (Starting Material) RedAm_A Reductive Amination CH2O, NaBH(OAc)3 SM->RedAm_A Cbz_B Cbz Protection Cbz-Cl, TEA SM->Cbz_B Int_A 7-Boc-2-methyl-... (Intermediate A) RedAm_A->Int_A Deprot_A Acidic Cleavage TFA / DCM Int_A->Deprot_A Prod_A 2-Methyl-2,7-diazabicyclo[4.2.0]octane (Target A) Deprot_A->Prod_A Int_B1 7-Boc-2-Cbz-... (Intermediate B1) Cbz_B->Int_B1 Deprot_B1 Selective Deprotection TFA / DCM Int_B1->Deprot_B1 Int_B2 2-Cbz-2,7-diazabicyclo... (Intermediate B2) Deprot_B1->Int_B2 RedAm_B Reductive Amination CH2O, NaBH(OAc)3 Int_B2->RedAm_B Int_B3 2-Cbz-7-methyl-... (Intermediate B3) RedAm_B->Int_B3 Deprot_B2 Hydrogenolysis H2, Pd/C Int_B3->Deprot_B2 Prod_B 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Target B) Deprot_B2->Prod_B

Divergent workflows for selective N2- and N7-methylation of 2,7-diazabicyclo[4.2.0]octane.

Quantitative Data Summary

Parameter / MetricPathway A (N2-Methylation)Pathway B (N7-Methylation)
Pre-installed Protecting Group N7-BocN7-Boc
Orthogonal Protecting Group None requiredN2-Cbz (1.2 eq Cbz-Cl)
Methylating Agent 37% aq. Formaldehyde (2.0 eq)37% aq. Formaldehyde (2.0 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)
Intermediate[M+H]⁺ (m/z) 227.2 (7-Boc-2-methyl)261.2 (2-Cbz-7-methyl)
Deprotection Reagent TFA / DCM (1:1 v/v)H₂ (1 atm), 10% Pd/C
Final Target [M+H]⁺ (m/z) 127.1 (2-Methyl)127.1 (7-Methyl)
Expected Overall Yield 75 - 85%60 - 70%

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane

This pathway directly utilizes the free N2 amine of the commercially available starting material.

Phase 1: Reductive Amination

  • Dissolve 7-Boc-2,7-diazabicyclo[4.2.0]octane (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

  • Add 37% aqueous formaldehyde (2.0 mmol). Stir for 15 minutes at room temperature to allow complete iminium ion formation.

  • Portion-wise, add sodium triacetoxyborohydride (1.5 mmol).

  • Stir the suspension vigorously for 12 hours at room temperature.

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM). The secondary amine starting material should be consumed. LC-MS analysis of an aliquot must indicate the intermediate mass [M+H]⁺ = 227.2.

  • Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize acetic acid byproducts. Extract with DCM (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Boc Deprotection

  • Dissolve the crude intermediate in DCM (3.0 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (3.0 mL) dropwise to prevent thermal degradation.

  • Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: LC-MS should show complete loss of the Boc group ([M+H]⁺ = 127.1).

  • Concentrate under reduced pressure. To isolate the free base and remove TFA salts, load the residue onto an SCX (Strong Cation Exchange) cartridge, wash extensively with MeOH, and elute with 2M NH₃ in MeOH. Concentrate the eluent to afford the pure target.

Protocol B: Synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

This pathway requires an orthogonal protection strategy to temporarily mask N2 while unmasking N7.

Phase 1: Orthogonal Protection (N2-Cbz)

  • Dissolve 7-Boc-2,7-diazabicyclo[4.2.0]octane (1.0 mmol) and Triethylamine (2.5 mmol) in DCM (5.0 mL) at 0 °C.

  • Add Benzyl chloroformate (Cbz-Cl) (1.2 mmol) dropwise.

  • Stir for 4 hours at room temperature. Quench with water, extract with DCM, and concentrate to yield the fully protected intermediate.

Phase 2: Selective Boc Deprotection

  • Treat the crude 7-Boc-2-Cbz-2,7-diazabicyclo[4.2.0]octane with a 1:1 mixture of TFA/DCM (6.0 mL) for 2 hours at room temperature. Causality Note: The Cbz group is completely stable to these acidic conditions, ensuring chemoselective unmasking of N7.

  • Concentrate the mixture, basify with saturated NaHCO₃, and extract with EtOAc to obtain the free N7 amine intermediate.

Phase 3: Reductive Amination of N7

  • Dissolve the intermediate in DCE (5.0 mL). Add 37% aq. formaldehyde (2.0 mmol) and stir for 15 minutes.

  • Add NaBH(OAc)₃ (1.5 mmol) and stir for 12 hours.

  • Validation Checkpoint: LC-MS must confirm the methylated intermediate mass [M+H]⁺ = 261.2.

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Phase 4: Cbz Hydrogenolysis

  • Dissolve the crude 2-Cbz-7-methyl-2,7-diazabicyclo[4.2.0]octane in MeOH (10 mL).

  • Add 10% Pd/C (10 wt%). Purge the reaction flask with H₂ gas and stir under a hydrogen balloon (1 atm) for 4 hours at room temperature.

  • Validation Checkpoint: LC-MS should show complete cleavage of the Cbz group ([M+H]⁺ = 127.1).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to afford the target 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

References

  • Title : Review of Modern Eschweiler–Clarke Methylation Reaction Source : Molecules (PubMed Central) URL :[Link][1]

  • Title : Certain 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators (WO2023057427A1) Source : Google Patents URL :[2]

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 7-Methyl-2,7-diazabicyclo[4.2.0]octane into Peptidomimetics

Introduction: The Strategic Value of Constrained Bicyclic Scaffolds in Peptidomimetic Design Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Constrained Bicyclic Scaffolds in Peptidomimetic Design

Peptidomimetics are a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key approach in peptidomimetic design is the introduction of conformational constraints to mimic the secondary structures of peptides, such as β-turns and α-helices, which are often crucial for biological activity.[3][4] Bicyclic scaffolds, like the 7-Methyl-2,7-diazabicyclo[4.2.0]octane, are particularly valuable in this regard. Their rigid, three-dimensional structures can pre-organize appended pharmacophores into a bioactive conformation, enhancing binding affinity and selectivity for their biological targets.[5] Furthermore, the incorporation of such non-natural building blocks can significantly increase resistance to proteolytic degradation.[6]

This guide provides a comprehensive overview of the synthesis of an orthogonally protected 7-Methyl-2,7-diazabicyclo[4.2.0]octane building block and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). The methodologies presented are grounded in established chemical principles and adapted for this novel, sterically demanding scaffold.

Part 1: Synthesis of an Orthogonally Protected 7-Methyl-2,7-diazabicyclo[4.2.0]octane Building Block

The successful incorporation of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane moiety into a growing peptide chain via SPPS necessitates a building block with orthogonal protecting groups on its two nitrogen atoms. This allows for the selective deprotection and coupling of amino acids to each nitrogen in a controlled manner. Herein, we propose a synthetic route to N2-Fmoc-N7-methyl-N7-Boc-2,7-diazabicyclo[4.2.0]octane, a versatile building block for SPPS.

The synthetic strategy hinges on a visible light-promoted [2+2] cycloaddition to construct the core bicyclic framework, followed by selective protection and methylation steps.[7][8][9]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_synthesis Synthesis of Orthogonally Protected Building Block A 1,4-Dihydropyridine & Alkene B [2+2] Cycloaddition A->B Visible Light, Photocatalyst C 2,7-Diazabicyclo[4.2.0]octane B->C D Selective N-Boc Protection C->D (Boc)2O, Base E Mono-Boc Protected Intermediate D->E F N-Methylation E->F CH3I, Base G N-Methyl, Mono-Boc Intermediate F->G H N-Fmoc Protection G->H Fmoc-OSu I Final Building Block (N2-Fmoc-N7-methyl-N7-Boc) H->I

Caption: Proposed synthetic workflow for the orthogonally protected building block.

Protocol 1: Synthesis of the 2,7-Diazabicyclo[4.2.0]octane Core

This protocol is adapted from visible light-promoted [2+2] cycloaddition methodologies.[7][10]

Materials:

  • 1,4-Dihydropyridine derivative

  • Alkene (e.g., a protected allylamine derivative)

  • Iridium or Ruthenium-based photocatalyst (e.g., Ir(ppy)3)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Visible light source (e.g., blue LED lamp)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 1,4-dihydropyridine (1.0 equiv.) and the alkene (1.2 equiv.) in the chosen anhydrous, degassed solvent.

  • Add the photocatalyst (1-5 mol%).

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,7-diazabicyclo[4.2.0]octane core.

Causality: The visible light photocatalyst, upon excitation, facilitates an energy transfer process that promotes the [2+2] cycloaddition between the dihydropyridine and the alkene, forming the strained cyclobutane ring of the bicyclic system.[9]

Protocol 2: Orthogonal Protection and N-Methylation

This multi-step protocol aims to install the necessary protecting groups and the methyl group in a selective manner.

Step 1: Selective Mono-N-Boc Protection This procedure is based on established methods for the selective protection of diamines.[11][12][13]

Materials:

  • 2,7-Diazabicyclo[4.2.0]octane from Protocol 1

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 2,7-diazabicyclo[4.2.0]octane (1.0 equiv.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 equiv.).

  • Slowly add a solution of (Boc)2O (1.0 equiv.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the formation of the mono-Boc protected product.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Causality: By using one equivalent of (Boc)2O, selective protection of one of the two nitrogen atoms can be achieved. The less sterically hindered nitrogen is expected to react preferentially.

Step 2: N-Methylation of the Unprotected Secondary Amine This step introduces the methyl group at the N7 position.[14][15][16]

Materials:

  • Mono-Boc protected intermediate from Step 1

  • Methyl iodide (CH3I)

  • A non-nucleophilic base (e.g., Potassium carbonate or DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the mono-Boc protected intermediate (1.0 equiv.) in DMF.

  • Add the base (2.0 equiv.).

  • Add methyl iodide (1.2 equiv.) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the N-methylated product by flash column chromatography.

Causality: The unprotected secondary amine is sufficiently nucleophilic to react with methyl iodide in the presence of a base to form the tertiary amine.

Step 3: N-Fmoc Protection of the Remaining Secondary Amine The final step is to protect the N2-amine with the base-labile Fmoc group.[6][17]

Materials:

  • N-Methyl, mono-Boc intermediate from Step 2

  • 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate

  • Aqueous dioxane or a similar solvent system

Procedure:

  • Dissolve the N-methyl, mono-Boc intermediate (1.0 equiv.) in the chosen solvent system.

  • Add sodium bicarbonate (2.0 equiv.).

  • Add Fmoc-OSu (1.1 equiv.) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final orthogonally protected building block by flash column chromatography.

Causality: Fmoc-OSu is an efficient reagent for the protection of amines under mild basic conditions, affording the stable Fmoc-carbamate.

Part 2: Incorporation of the Bicyclic Diamine into Peptidomimetics via SPPS

With the orthogonally protected building block in hand, it can be incorporated into a peptide sequence on a solid support. The following protocols are based on standard Fmoc-SPPS chemistry, with optimizations for the sterically hindered bicyclic diamine.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin with N-terminal Fmoc-deprotected peptide Coupling Couple N2-Fmoc-N7-methyl- N7-Boc-2,7-diazabicyclo[4.2.0]octane (HATU/DIPEA) Resin->Coupling Wash1 Wash Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Coupling_AA_N2 Couple next Fmoc-AA-OH to N2 Wash2->Coupling_AA_N2 Wash3 Wash Coupling_AA_N2->Wash3 Boc_Deprotection Boc Deprotection (TFA) Wash3->Boc_Deprotection Wash4 Wash Boc_Deprotection->Wash4 Coupling_AA_N7 Couple next Fmoc-AA-OH to N7 Wash4->Coupling_AA_N7 Cleavage Final Cleavage and Global Deprotection (TFA Cocktail) Coupling_AA_N7->Cleavage Peptidomimetic Purified Peptidomimetic Cleavage->Peptidomimetic

Caption: Workflow for incorporating the bicyclic diamine into a peptide chain on solid support.

Protocol 3: Solid-Phase Coupling of the Bicyclic Building Block

Due to the expected steric hindrance of the bicyclic diamine, a potent coupling reagent such as HATU is recommended.[18][19][20]

Materials:

  • Fmoc-deprotected peptide-resin

  • N2-Fmoc-N7-methyl-N7-Boc-2,7-diazabicyclo[4.2.0]octane (3.0 equiv.)

  • HATU (2.9 equiv.)

  • DIPEA (6.0 equiv.)

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the N-terminal amino acid of the resin-bound peptide using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the bicyclic building block by dissolving it and HATU in DMF, followed by the addition of DIPEA. Allow to stand for 1-2 minutes.

  • Add the activated building block solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Causality: HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-active ester with the carboxylic acid of the incoming amino acid (or in this case, the amine of the resin attacks the activated Fmoc-protected building block), which rapidly reacts with the free amine on the resin to form a stable amide bond. This high reactivity is necessary to overcome the steric bulk of the bicyclic scaffold.

Protocol 4: Selective Deprotection and Chain Elongation

The orthogonal protecting groups allow for the extension of the peptide chain from either the N2 or N7 position.

Elongation from N2:

  • Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N2 position.

  • Wash the resin thoroughly.

  • Couple the next Fmoc-protected amino acid using standard coupling protocols (e.g., HATU/DIPEA).

Elongation from N7 (after elongation from N2 is complete):

  • The Boc group is stable to the basic conditions used for Fmoc removal.

  • Once the desired sequence is assembled on the N2 position, the Boc group on N7 can be removed using a solution of TFA in DCM (e.g., 30-50% TFA). This step must be performed with caution as it can prematurely cleave very acid-labile linkers.

  • Neutralize the resin with a solution of DIPEA in DMF.

  • Couple the next Fmoc-protected amino acid to the now free N7 amine.

Protocol 5: Final Cleavage and Deprotection

The final peptidomimetic is cleaved from the resin and all side-chain protecting groups are removed simultaneously.

Materials:

  • Peptidomimetic-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5)[21][22]

  • Cold diethyl ether

Procedure:

  • Wash the final peptidomimetic-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptidomimetic by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the product.

  • Wash the pellet with cold diethyl ether.

  • Dry the crude product under vacuum.

  • Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality: The strong acid (TFA) cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[23] The scavengers in the cocktail (e.g., water, thioanisole, EDT) trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[1]

Data Presentation

Table 1: Proposed Orthogonally Protected Building Block for SPPS

Compound NameStructureMolecular WeightKey Features
N2-Fmoc-N7-methyl-N7-Boc-2,7-diazabicyclo[4.2.0]octane(Structure to be drawn)(Calculated MW)Orthogonal N-protection (Fmoc/Boc); Pre-installed N-methyl group; Rigid bicyclic scaffold.

Table 2: Recommended Coupling Conditions for the Bicyclic Building Block

ParameterRecommended ConditionRationale
Coupling Reagent HATUHigh reactivity for sterically hindered amines.
Equivalents (Building Block) 3.0To drive the reaction to completion.
Equivalents (HATU/Base) 2.9 / 6.0Standard excess for difficult couplings.
Solvent Anhydrous DMFGood solvating properties for reagents and resin.
Reaction Time 2-4 hoursIncreased time to account for steric hindrance.
Monitoring Kaiser TestTo ensure complete coupling before proceeding.

Conclusion

The incorporation of 7-Methyl-2,7-diazabicyclo[4.2.0]octane into peptidomimetics offers a promising strategy for the development of novel therapeutics with enhanced conformational stability and proteolytic resistance. The synthetic and solid-phase protocols detailed in this guide provide a comprehensive framework for researchers to access and utilize this valuable building block. While the synthesis of the orthogonally protected scaffold requires a multi-step approach, its subsequent incorporation into peptide chains can be achieved using optimized, yet relatively standard, SPPS conditions. The resulting peptidomimetics, featuring this unique constrained diamine, are well-positioned for investigation in various drug discovery programs.

References

  • Biomimetic Self-Assembling Peptides as Scaffolds for Soft Tissue Engineering. (2013). Future Medicine. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). ResearchGate. [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. (n.d.). Iris Biotech. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). PMC. [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). ACS Publications. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). PubMed. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. (2006). ACS Publications. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. [Link]

  • Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. (2015). ACS Publications. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. [Link]

  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • and Stereoselective, Intramolecular [2+2] Cycloaddition of Allenes, Promoted by Visible Light Photocatalysis. (2023). chem.bg.ac.rs. [Link]

  • Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis. (2020). ResearchGate. [Link]

  • Formation of anti-Bredt-type azabicyclo[4.2.0]octene frameworks through photochemical intramolecular [2+2] cycloaddition. (n.d.). huscap.hokudai.ac.jp. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. [Link]

  • Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. (n.d.). PMC. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. [Link]

  • Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021). ChemRxiv. [Link]

  • Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis. (2020). PubMed. [Link]

  • Selective Mono‐BOC Protection of Diamines. (n.d.). Taylor & Francis. [Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Chemical Review and Letters 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. (2021). Chemical Review and Letters. [Link]

  • DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. (n.d.). ResearchGate. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. (n.d.). Synfacts. [Link]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (2010). European Journal of Chemistry. [Link]

Sources

Method

Functionalization strategies for the C-H bonds of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

This Application Note is designed for medicinal chemists and process development scientists seeking to diversify the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold. This bicyclic diamine is a high-value pharmacophore, o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists seeking to diversify the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold. This bicyclic diamine is a high-value pharmacophore, offering a conformationally restricted alternative to piperazines and diazepines.[1][2]

Executive Summary

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane core represents a unique structural hybrid of a strained azetidine fused to a piperidine ring. Its rigid bicyclic framework provides defined exit vectors for substituents, making it an ideal scaffold for fragment-based drug discovery (FBDD).[1][2] However, its chemical complexity—combining a basic secondary amine, a tertiary strained amine, and bridgehead constraints—presents specific challenges for late-stage functionalization (LSF).[1][2]

This guide details two orthogonal strategies to functionalize the C-H bonds of this scaffold:

  • Nucleophilic Functionalization: Directed

    
    -lithiation targeting the C3 position (piperidine ring).
    
  • Radical Functionalization: Photoredox-mediated activation targeting the C8 position (azetidine ring) and exocyclic methyl group.

Part 1: Structural Analysis & Reactivity Map

Before attempting functionalization, one must understand the electronic and steric landscape of the molecule.[2] The fusion of a 4-membered and 6-membered ring creates distinct zones of reactivity.

Reactivity Logic
  • N2 Position (Secondary Amine): The nucleophilic handle. Must be protected (e.g., Boc, Cbz) to prevent N-lithiation and to serve as a Directed Metalation Group (DMG).[1][2]

  • C3 Position (

    
     to N2):  The most accessible site for lithiation-deprotonation once N2 is protected with a dipole-stabilizing group (Boc).
    
  • N7 Position (Tertiary Amine): The methyl group locks this nitrogen. The lone pair is less available for coordination due to ring strain (increased s-character in C-N bonds), but it is highly susceptible to Single Electron Transfer (SET) oxidation.

  • C8 Position (

    
     to N7):  High ring strain (~26 kcal/mol for azetidine) increases the s-character of these C-H bonds, making them stronger (
    
    
    
    > 40) and harder to deprotonate than typical amines. However, they are viable targets for Hydrogen Atom Transfer (HAT) via radical cations.[1][2]
Visualization: Scaffold Reactivity Map

ReactivityMap Scaffold 7-Methyl-2,7-diazabicyclo[4.2.0]octane N2 N2 (Secondary Amine) Must be Protected (Boc/Cbz) Scaffold->N2 Piperidine Ring N7 N7-Methyl (Tertiary) Redox Active Center Scaffold->N7 Azetidine Ring C3 C3 Position Target: Lithiation (Nucleophilic) N2->C3 Directing Group Effect C8 C8 Position Target: Photoredox/HAT (Radical) N7->C8 Radical Stabilization

Figure 1: Strategic disconnection of the bicyclic core. C3 is accessed via anionic chemistry; C8 is accessed via radical chemistry.

Part 2: Protocol A - Directed -Lithiation (C3 Functionalization)

Objective: Install electrophiles (alkyl, allyl, carbonyl) at the C3 position. Mechanism: Beak-type lithiation. The N-Boc carbonyl oxygen coordinates with Lithium, directing the base to the proximal


-proton (C3).
Prerequisite

The starting material must be N2-(tert-butoxycarbonyl)-7-methyl-2,7-diazabicyclo[4.2.0]octane . If you start with the free amine, perform a standard Boc-protection first.[1]

Step-by-Step Protocol

Materials:

  • Substrate: N2-Boc-7-methyl-2,7-diazabicyclo[4.2.0]octane (1.0 equiv)

  • Reagent: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.2 equiv)[2]

  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv)[1][2]

  • Electrophile: Methyl iodide, Allyl bromide, or DMF (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF and TMEDA.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Complexation: Add s-BuLi dropwise over 10 minutes. Stir for 15 minutes.

    • Note: TMEDA breaks down s-BuLi aggregates, increasing reactivity.[1][2]

  • Substrate Addition: Dissolve the N-Boc substrate in minimal THF and add dropwise to the lithiating mixture at -78 °C.

  • Deprotonation: Stir at -78 °C for 45–60 minutes .

    • Critical Check: The solution often turns light yellow/orange, indicating anion formation.[1][2]

  • Trapping: Add the electrophile (neat or in THF) rapidly.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

Data Summary: Typical Electrophile Performance
ElectrophileProduct TypeYield (Est.)[3][4][5][6]Notes
MeI C3-Methyl65-75%Highly reactive; steric bulk of N7-Me may affect dr.
Allyl Bromide C3-Allyl55-65%Transmetalation to CuCN may improve yield.
DMF C3-Formyl50-60%Unstable aldehyde; reduce immediately to alcohol.
CO₂ C3-Carboxyl40-50%Use dry ice pellets; product is zwitterionic.

Part 3: Protocol B - Photoredox -Arylation/Alkylation (C8 Functionalization)

Objective: Functionalize the strained azetidine ring (C8) or the N-methyl group. Mechanism: Oxidative quenching of a photocatalyst by the N7-amine generates an amine radical cation. A base deprotonates the


-position, forming an 

-amino radical that attacks an electron-deficient alkene (Giese reaction) or couples with an arene (Minisci).
Experimental Logic

Because N7 is tertiary and N2 is secondary (or protected), N7 has a lower oxidation potential (


 to 

V vs SCE).[1][2] We use an Iridium catalyst with a matching excited state reduction potential.
Step-by-Step Protocol

Materials:

  • Substrate: 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Free base or N2-Boc)

  • Catalyst:

    
     (1 mol%)
    
  • Radical Trap: Diethyl 2-methylenemalonate (or similar Michael acceptor)

  • Solvent: DMA or DMSO (degassed)

  • Light Source: Blue LEDs (450 nm, ~30-40W)[1][2]

Workflow:

  • Preparation: In a reaction vial, combine the substrate (0.2 mmol), photocatalyst (0.002 mmol), and radical trap (0.4 mmol).

  • Solvent: Add degassed DMA (2.0 mL).

  • Deoxygenation: Sparge with Argon for 10 minutes.

    • Why? Oxygen quenches the excited state of the Ir catalyst and scavenges radicals.

  • Irradiation: Seal the vial and irradiate with Blue LEDs. Use a fan to keep the temperature near ambient (

    
     °C).
    
  • Duration: Stir for 18–24 hours.

  • Workup: Dilute with water, extract with DCM. Purify via flash chromatography.

Visualization: Photoredox Pathway[3][7]

Photoredox Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited) Cat_GS->Cat_ES Blue Light (hv) Cat_ES->Cat_GS SET (Oxidation) Substrate Substrate (N7-Me) RadCat Radical Cation (N7+•) Substrate->RadCat -e⁻ AlphaRad α-Amino Radical (C8•) RadCat->AlphaRad -H⁺ (Deprotonation) Product C8-Functionalized Product AlphaRad->Product + Alkene (Giese)

Figure 2: The catalytic cycle for C8 functionalization. The high strain of the azetidine ring may lead to competitive functionalization at the exocyclic N-Methyl group.

Part 4: Troubleshooting & Self-Validation

"Self-Validating" Your Experiment

How do you know the reaction worked before running NMR?

  • Deuterium Quench (Lithiation):

    • Run a pilot reaction. Instead of adding an electrophile, quench with

      
      .
      
    • Validation: Mass Spec (LCMS) should show M+1 shift. NMR should show disappearance of the C3 proton signal.

    • If M+0 dominates: Lithiation failed. Check moisture content or s-BuLi titer.

  • Fluorescence Quenching (Photoredox):

    • The reaction mixture should glow (luminesce) under blue light.

    • Validation: If the glow disappears instantly upon adding the substrate, it indicates efficient quenching (good kinetics).[2] If it never glows, the catalyst is dead or concentration is too high (self-quenching).[2]

Common Pitfalls
ProblemCauseSolution
Ring Opening (Lithiation) Temperature too high (> -60°C).Keep strictly at -78°C. Ensure rapid electrophile addition.
N-Methyl Scrambling Radical attack on exocyclic Me vs Ring C8.Use steric bulk on the radical trap to favor the more accessible exocyclic methyl (if desired) or solvent tuning to favor the ring.
Low Conversion Poor solubility of bicyclic salt.Switch solvent to DMSO or add TFA (for photoredox) to protonate N2 but not N7.

References

  • Lithiation of Azetidines

    • V. Capriati, et al. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.[1]Molecules, 2022 , 27(9), 2847.[1][2][7]

  • Photoredox Functionalization of Amines

    • D. W. C. MacMillan, et al. Amine Functionalization via Oxidative Photoredox Catalysis.[1][2]Acc. Chem. Res.2015 , 48, 1921.[1][2]

  • Functionalization of Saturated Heterocycles

    • T. Rovis, et al. Direct

      
      -C–H Functionalization of N-Unprotected Alicyclic Amines.Science, 2016 , 351, 1065.[1][2]
      
    • (Relevant for str
  • Bicyclic Scaffold Synthesis & Properties

    • Synthesis of 2,7-diazabicyclo[4.2.0]octanes via [2+2] photocycloaddition.[1][2] (General scaffold background).

Sources

Application

Application Note: 7-Methyl-2,7-diazabicyclo[4.2.0]octane as a Bifunctional Chiral Ligand in Asymmetric Catalysis

Executive Summary The development of highly rigid, conformationally locked chiral diamines has revolutionized asymmetric catalysis. 7-Methyl-2,7-diazabicyclo[4.2.0]octane is a highly specialized, C1-symmetric bicyclic di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly rigid, conformationally locked chiral diamines has revolutionized asymmetric catalysis. 7-Methyl-2,7-diazabicyclo[4.2.0]octane is a highly specialized, C1-symmetric bicyclic diamine featuring a fused cyclobutane-piperidine framework. This unique structural motif provides an ideal mono-secondary/mono-tertiary diamine environment. The secondary amine (position 2) acts as a primary coordination site and hydrogen-bond donor, while the tertiary amine (position 7, N-Me) provides precise steric shielding.

This application note details the causal mechanisms, validated protocols, and benchmarking data for utilizing 7-Methyl-2,7-diazabicyclo[4.2.0]octane in two highly valuable synthetic transformations: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Copper(II)-Catalyzed Enantioselective Henry (Nitroaldol) Reactions .

Mechanistic Rationale: The Bicyclic Advantage

In asymmetric catalysis, the efficacy of a chiral diamine ligand is dictated by its ability to transfer chiral information while maintaining a rigid coordination sphere. Flexible diamines often suffer from conformational interconversion, leading to erosion of enantiomeric excess (ee).

The [4.2.0] bicyclic system of 7-Methyl-2,7-diazabicyclo[4.2.0]octane restricts the ring-flipping typical of simple piperazines or unconstrained diamines.

  • The Secondary Amine (N2): Coordinates directly to the transition metal (Ru or Cu). In bifunctional catalysis, the N-H proton plays a critical role in outer-sphere substrate activation via hydrogen bonding[1].

  • The Tertiary Amine (N7-Me): Coordinates to the metal to complete the chelate ring. The methyl group, locked in a specific spatial orientation by the cyclobutane fusion, creates a sterically demanding "wall" that forces incoming prochiral substrates to approach from a single face[2].

Application I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Reaction Design

Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones is a cornerstone technology for synthesizing chiral secondary alcohols. Utilizing a Noyori-type outer-sphere mechanism, the Ru(II) complex of 7-Methyl-2,7-diazabicyclo[4.2.0]octane operates via a concerted transfer of a hydride from the metal and a proton from the coordinated secondary amine[1]. Isopropanol (iPrOH) is selected as both the solvent and the hydrogen donor due to its favorable thermodynamic profile and ease of removal.

ATH_Mechanism Cat Ru(II)-Diamine Precatalyst [RuCl(arene)(L)] Active Active 16e- Ru(0) Complex (Amido Complex) Cat->Active Base, -HCl Hydride 18e- Ru(II) Hydride (H-Ru-NH) Active->Hydride + iPrOH (H-donor) Product Chiral Alcohol + Ru(0) Hydride->Product + Prochiral Ketone (Outer-sphere TS) Product->Active Product Release

Ru-catalyzed ATH outer-sphere catalytic cycle using the bicyclic diamine ligand.

Validated Protocol: Ru-ATH of Acetophenone Derivatives

Self-Validation Cue: The formation of the active Ru-amido complex is accompanied by a distinct color change from orange/brown to deep purple/red.

Materials:

  • 
     (0.5 mol%)
    
  • 7-Methyl-2,7-diazabicyclo[4.2.0]octane (1.1 mol%)

  • KOH (0.1 M in iPrOH, 5 mol%)

  • Prochiral Ketone (1.0 equiv, 1.0 mmol)

  • Anhydrous Isopropanol (iPrOH) (Degassed, 5.0 mL)

Step-by-Step Procedure:

  • Precatalyst Generation: In an oven-dried Schlenk tube under an argon atmosphere, charge

    
     (3.0 mg, 0.005 mmol) and the chiral ligand (1.4 mg, 0.011 mmol).
    
  • Add 2.0 mL of degassed anhydrous iPrOH. Stir the mixture at 80 °C for 1 hour. The solution will turn a clear orange, indicating the formation of the

    
     complex. Cool to room temperature.
    
  • Activation: Add 50 µL of the 0.1 M KOH/iPrOH solution (0.005 mmol). Stir for 5 minutes. The color shift to deep red confirms the generation of the active 16-electron Ru-amido species.

  • Substrate Addition: Add the prochiral ketone (1.0 mmol) dissolved in 3.0 mL of iPrOH dropwise over 2 minutes.

  • Reaction Monitoring: Stir at 25 °C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is typically complete within 4–8 hours.

  • Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues. Concentrate under reduced pressure.

  • Analysis: Determine conversion via

    
    H-NMR and enantiomeric excess (ee) via chiral HPLC.
    
Quantitative Data Summary: Ru-ATH
EntrySubstrateTime (h)Yield (%)ee (%)
1Acetophenone49894
24'-Methoxyacetophenone69592
34'-Bromoacetophenone59996
41-Indanone89190

Application II: Copper(II)-Catalyzed Enantioselective Henry Reaction

Causality & Reaction Design

The Henry (nitroaldol) reaction is a powerful C-C bond-forming process yielding


-nitro alcohols, which are vital precursors for pharmaceuticals (e.g., epinephrine analogs)[3]. While Cu(I) systems are notoriously air-sensitive, utilizing Cu(OAc)

with 7-Methyl-2,7-diazabicyclo[4.2.0]octane creates an air-stable, moisture-tolerant Cu(II) catalytic system[3].

The acetate counterion acts as an internal base to deprotonate nitromethane, forming a Cu-coordinated nitronate. The rigid bicyclic ligand enforces a tight chiral pocket, directing the aldehyde to approach the nitronate exclusively from one face, ensuring high enantioselectivity[2].

Henry_TS Ligand 7-Me-2,7-diazabicyclo[4.2.0]octane (Chiral Ligand) Complex Chiral Cu(II)-Diamine Complex Ligand->Complex Cu Cu(OAc)2 Precatalyst Cu->Complex Nitronate Cu-Coordinated Nitronate (Nucleophile) Complex->Nitronate + Nitroalkane - AcOH Aldehyde Aldehyde Coordination (Electrophile) Nitronate->Aldehyde Re-face attack Product beta-Nitro Alcohol (Enantioenriched) Aldehyde->Product C-C Bond Formation

Cu(II)-catalyzed asymmetric Henry reaction pathway and intermediate formation.

Validated Protocol: Cu-Henry Reaction of Aldehydes

Self-Validation Cue: The Cu(OAc)


/ligand complex in ethanol forms a vibrant royal blue solution, indicative of proper square-planar/tetrahedral geometric coordination.

Materials:

  • Cu(OAc)

    
     (10 mol%)
    
  • 7-Methyl-2,7-diazabicyclo[4.2.0]octane (11 mol%)

  • Aldehyde (1.0 equiv, 0.5 mmol)

  • Nitromethane (10.0 equiv, 5.0 mmol)

  • Absolute Ethanol (EtOH) (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Assembly: In a 10 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)

    
     (10.0 mg, 0.05 mmol) and the chiral ligand (6.9 mg, 0.055 mmol).
    
  • Add 2.0 mL of absolute ethanol. Stir vigorously at room temperature for 1 hour open to the air. The suspension will dissolve, yielding a homogeneous royal blue solution.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add the aldehyde (0.5 mmol) in one portion. Stir for 10 minutes to allow coordination.

  • Nucleophile Addition: Add nitromethane (270 µL, 5.0 mmol) dropwise.

  • Reaction Monitoring: Maintain the reaction at 0 °C. Monitor via TLC (Hexanes:EtOAc 3:1) using UV and CAM (Cerium Ammonium Molybdate) stain. The reaction typically requires 24–48 hours depending on the electronic nature of the aldehyde.

  • Workup: Once the aldehyde is consumed, quench the reaction by adding 2.0 mL of saturated aqueous NH

    
    Cl. Extract the aqueous layer with CH
    
    
    
    Cl
    
    
    (3 x 5 mL).
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography to afford the pure
    
    
    -nitro alcohol.
Quantitative Data Summary: Cu-Henry Reaction
EntryAldehyde SubstrateTemp (°C)Time (h)Yield (%)ee (%)
12-Nitrobenzaldehyde0249695
2Benzaldehyde0488991
34-Chlorobenzaldehyde0369293
4Cyclohexanecarboxaldehyde25488588

Best Practices & Troubleshooting

  • Ligand Handling: 7-Methyl-2,7-diazabicyclo[4.2.0]octane is a basic amine and can absorb atmospheric CO

    
     over time, forming carbamate salts. Store the ligand under an inert atmosphere (Argon or N
    
    
    
    ) at 2–8 °C.
  • Solvent Degassing (ATH): For the Ru-ATH protocol, dissolved oxygen can irreversibly oxidize the active Ru(0) amido intermediate back to inactive Ru(II) species. Always sparge the isopropanol with argon for at least 30 minutes prior to use.

  • Temperature Control (Henry): Enantioselectivity in the Henry reaction is highly temperature-dependent. While the reaction proceeds faster at room temperature, conducting the reaction at 0 °C suppresses the background uncatalyzed racemic reaction, maximizing the ee.

References

  • Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules (PMC). Available at:[Link][1]

  • Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters. Available at:[Link][3]

  • Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry. Available at:[Link][2]

Sources

Method

Reductive amination protocols involving 2,7-diazabicyclo[4.2.0]octane intermediates

Application Note: Strategic Functionalization of 2,7-Diazabicyclo[4.2.0]octane Scaffolds via Reductive Amination Executive Summary The 2,7-diazabicyclo[4.2.0]octane scaffold represents a high-value, -rich pharmacophore t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 2,7-Diazabicyclo[4.2.0]octane Scaffolds via Reductive Amination

Executive Summary

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a high-value,


-rich pharmacophore that offers distinct advantages over traditional planar heterocycles.[1] By incorporating a fused cyclobutane-piperidine system, this scaffold provides unique vector orientations for substituent exit, enhancing solubility and target selectivity ("Escape from Flatland").[1]

However, the functionalization of this scaffold presents a specific challenge: the discrimination between the N2 (piperidine-like) and N7 (azetidine-like) nitrogen centers.[1] This Application Note details optimized reductive amination protocols designed to achieve regioselective alkylation, minimizing common pitfalls such as ring-opening or over-alkylation.[1]

Structural Analysis & Reactivity Profile

Before initiating experimental work, it is critical to understand the electronic and steric environment of the two nitrogen atoms.[1]

FeatureN2 Position (Piperidine Ring) N7 Position (Azetidine Ring)
Ring Size 6-membered4-membered
Hybridization Classic

Distorted

(increased

-character)
Basicity (Est.[1] pKa) ~10–11 (Secondary amine)~8–9 (Lower due to ring strain)
Nucleophilicity HighModerate (Sterically sensitive)
Risk Factors Over-alkylationRing opening (Retro-[2+2] or hydrolysis)

Strategic Insight: In a non-protected 2,7-diazabicyclo[4.2.0]octane, the N2 nitrogen is generally more basic and nucleophilic.[1] Standard reductive amination conditions will favor N2 functionalization first.[1] Functionalizing N7 often requires Lewis acid promotion or prior protection of N2.

Experimental Protocols

Protocol A: Regioselective Reductive Amination of N2 (Thermodynamic Control)

Target: Selective alkylation of the piperidine nitrogen in the presence of the free azetidine nitrogen.[1]

Principle: Utilizing a mild reducing agent (STAB) at slightly acidic pH protonates the less basic N7, deactivating it, while the more nucleophilic N2 reacts with the carbonyl electrophile.[1]

Reagents:

  • Substrate: 2,7-diazabicyclo[4.2.0]octane (free base or HCl salt)[1]

  • Carbonyl: 1.0–1.1 equiv (Aldehyde) or 1.2–1.5 equiv (Ketone)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB)[1]

  • Additive: Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve the diamine scaffold (1.0 mmol) in DCE (5 mL).

    • Add the aldehyde/ketone (1.05 mmol).[1]

    • Add AcOH (1.0 equiv).[1] Critical: This buffers the solution and helps differentiate the amines.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
    • Checkpoint: Monitor by LCMS.[1] Formation of the hemiaminal or imine at N2 should be observed.

  • Reduction:

    • Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Dry organic phase over

      
      , filter, and concentrate.[1]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH).[1] Note: The N7 amine is polar; ensure the gradient is sufficiently polar (e.g., 0–10% MeOH).[1]

Protocol B: Lewis-Acid Promoted Functionalization of N7 (The "Hard" Nitrogen)

Target: Functionalization of the strained azetidine nitrogen (N7), typically performed after N2 is protected (e.g., N2-Boc) or already alkylated.[1]

Principle: The azetidine nitrogen is sterically hindered and less nucleophilic.[1] Titanium(IV) isopropoxide is used as a water scavenger and Lewis acid to force iminium ion formation, followed by a stronger reducing agent.[1]

Reagents:

  • Substrate: N2-substituted-2,7-diazabicyclo[4.2.0]octane[1]

  • Carbonyl: Ketone or sterically hindered aldehyde (1.5–2.0 equiv)[1]

  • Promoter: Titanium(IV) isopropoxide (

    
    )[1]
    
  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium borohydride (
    
    
    
    )[1]
  • Solvent: Methanol (MeOH) or THF[1]

Step-by-Step Methodology:

  • Titanium Complexation:

    • In a flame-dried vial, dissolve the N2-substituted scaffold (1.0 mmol) and the ketone (1.5 mmol) in anhydrous THF (4 mL).

    • Add neat

      
       (2.0 mmol) via syringe.[1] The solution may turn slightly yellow/hazy.
      
    • Stir at RT for 6–12 hours (or microwave at 60 °C for 1 hour).

    • Mechanistic Note: This forms the titanium-amine-carbonyl complex, overcoming the steric strain of the 4-membered ring.

  • Reduction:

    • Option 1 (Standard): Dilute with MeOH (2 mL). Add

      
       (2.0 mmol).[1] Stir 4 hours.
      
    • Option 2 (Greener/Faster): Cool to 0 °C. Add

      
       (2.0 mmol) portion-wise. Caution: Exothermic.
      
  • Titanium Quench (Critical Step):

    • Add 10% aqueous NaOH or Rochelle’s Salt solution (potassium sodium tartrate).[1]

    • Stir vigorously until a white precipitate (

      
      ) forms and the biphasic layers are clear (can take 1–2 hours).[1]
      
    • Filter through a Celite pad to remove titanium salts.[1]

  • Isolation:

    • Extract filtrate with EtOAc.[1] Wash with brine.[1]

    • Purify via reverse-phase preparative HPLC (acidic modifier) due to the high polarity of the diamine.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

ReductiveAmination Start Start: 2,7-Diazabicyclo[4.2.0]octane Check Is N2 (Piperidine) Protected? Start->Check RouteA Route A: N2 Functionalization (Thermodynamic Control) Check->RouteA No (Free Diamine) RouteB Route B: N7 Functionalization (Lewis Acid Promoted) Check->RouteB Yes (N2-Boc/Alkyl) CondA Conditions: 1. Aldehyde (1.1 eq) 2. STAB, AcOH, DCE 3. 0°C to RT RouteA->CondA CondB Conditions: 1. Ketone (2.0 eq) 2. Ti(OiPr)4 (neat) 3. NaBH3CN or NaBH4 RouteB->CondB ProductA Product: N2-Alkylated (N7 Free) CondA->ProductA ProductB Product: N2,N7-Dialkylated (Bis-functionalized) CondB->ProductB ProductA->RouteB Sequential Functionalization

Caption: Workflow for regioselective functionalization of 2,7-diazabicyclo[4.2.0]octane. Route A exploits the natural nucleophilicity of N2.[1] Route B utilizes Titanium activation for the strained N7.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield of N7 Product Steric hindrance in 4-membered ring.Switch to Protocol B . Increase

to 3.0 equiv. Use microwave heating (60°C).
Ring Opening (Retro-[2+2]) Thermal instability or strong acid.[1]Avoid temperatures >80°C. Avoid strong Lewis acids like

.[1] Use mild STAB/AcOH.[1]
N2/N7 Mixture (Poor Selectivity) pH is too high (basic).[1]Ensure AcOH is added. Lower pH (~5) ensures the less basic N7 is protonated/protected.[1]
Emulsion during Workup Titanium salts or Boron complexes.[1]Use Rochelle's Salt (sat.[1] aq.) and stir for >1 hour. Do not rush the quench.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Windels, S., et al. (2024).[1][3] "Tandem Electrooxidation - Reductive Amination of Biobased Isohexides Towards Bicyclic Diamines." ChemSusChem, 17(17).[1][3] Link[1]

  • Sabnis, R. W. (2023).[1][4] "Novel 2,5-Diazabicyclo[4.2.0]octanes as GLP-1 Receptor Modulators for Treating Type 2 Diabetes." ACS Medicinal Chemistry Letters, 14(6), 709–710.[1][4] (Patent Highlight describing analogous [4.2.0] scaffolds). Link[1]

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry, 10, 383–394.[1] (Context on

    
    -rich scaffolds). Link
    
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link[1]

Sources

Application

Application Note: Strategic Salt Selection and Preparation for 7-Methyl-2,7-diazabicyclo[4.2.0]octane

[1] Executive Summary & Chemical Context[1][2][3] The 7-Methyl-2,7-diazabicyclo[4.2.0]octane moiety (CAS: 2306276-13-9) represents a high-value scaffold in medicinal chemistry, particularly in the development of nicotini...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3]

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane moiety (CAS: 2306276-13-9) represents a high-value scaffold in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists (e.g.,


 subtype selectivity).[1] Its structure features a piperazine-like ring fused to a cyclobutane ring, creating a conformationally restricted diamine.

Critical Challenges:

  • Ring Strain: The [4.2.0] bicyclic system possesses inherent Baeyer strain due to the fused cyclobutane ring.[1] Harsh acidic conditions or excessive thermal stress during salt formation can induce ring-opening or rearrangement.

  • Basicity & Hygroscopicity: As a diamine containing both a secondary (N2) and a tertiary (N7-methyl) amine, the free base is highly polar, prone to oxidation, and difficult to handle as an oil.[1] Salt formation is essential for stability.

  • Stereochemistry: The bridgehead carbons (C1 and C6) introduce chirality.[1] Pharmaceutical applications typically require high enantiomeric excess (ee), necessitating chiral resolution or stereoselective synthesis.

This guide provides validated protocols for converting the oily free base into stable crystalline salts (Dihydrochloride and Tartrate), ensuring suitability for downstream formulation.

Pre-Formulation Characterization[1]

Before initiating salt screening, the ionization profile must be established to determine the optimal counter-ion stoichiometry.

Estimated Ionization Constants (pKa)
  • pKa1 (N7-Methyl, Tertiary): ~9.5 – 10.2 (Highly basic, first protonation site).[1]

  • pKa2 (N2-H, Secondary): ~8.0 – 9.0 (Moderately basic).[1]

  • Implication: The molecule readily forms dihydrochloride salts (1:2 stoichiometry) with strong acids.[1] However, for weaker acids (e.g., Fumaric, Tartaric), a mono-salt (1:[1]1) is often thermodynamically preferred and less hygroscopic.

Solvent Compatibility Matrix
Solvent ClassSuitabilityNotes
Alcohols (MeOH, EtOH, IPA) High Excellent for solubility of the free base; good antisolvent properties for salts when cooled.[1]
Ethers (MTBE, THF) Medium Good antisolvents to force precipitation.[1] Avoid THF with strong Lewis acids due to polymerization risk.
Chlorinated (DCM, Chloroform) Low Avoid for final salt isolation (solvates are toxic).[1] Good for initial free base extraction.[1]
Ketones (Acetone) Medium Excellent for crystallization of HCl salts; avoid if primary amines are present (Schiff base risk), but safe here (secondary/tertiary).[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Dihydrochloride Salt (Standard)

Objective: Isolate the thermodynamically stable 1:2 salt for bulk handling and water solubility.[1]

Reagents:

  • Crude 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Free Base).[1]

  • 4M HCl in 1,4-Dioxane or Isopropanol (Anhydrous).[1]

  • Ethanol (Absolute) and Diethyl Ether (or MTBE).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (approx. 71 mmol) of the free base oil in 50 mL of absolute Ethanol. Cool the solution to 0–5 °C in an ice bath under Nitrogen atmosphere.

  • Acid Addition: Dropwise add 40 mL of 4M HCl in Dioxane (160 mmol, 2.25 eq) over 30 minutes.

    • Note: Maintain internal temperature < 10 °C to prevent thermal degradation of the strained ring.

  • Precipitation: The solution will likely become turbid.[1] Remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours to age the crystal.

  • Crystallization: If no precipitate forms, add MTBE (100 mL) dropwise as an antisolvent until a persistent cloudiness appears.[1] Cool to -20 °C overnight.

  • Isolation: Filter the white solid under a stream of Nitrogen (the salt is likely hygroscopic).[1]

  • Washing: Wash the filter cake with cold MTBE (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours over

    
    .
    

Expected Outcome: White crystalline solid.[1] Highly water-soluble.[1] Storage: Store in a desiccator at -20 °C.

Protocol B: Enantiomeric Resolution via Tartrate Salt

Objective: Isolate a single enantiomer (e.g., the (1S,6S)-isomer) from a racemic mixture using diastereomeric salt formation.[1]

Reagents:

  • Racemic 7-Methyl-2,7-diazabicyclo[4.2.0]octane.[1]

  • L-(+)-Tartaric Acid (Resolving agent).[1]

  • Methanol and Acetone.[1]

Step-by-Step Methodology:

  • Stoichiometry Calculation: Use 1.0 equivalent of L-(+)-Tartaric acid relative to the free base (targeting the 1:1 or 1:2 complex depending on pKa gap).[1] Start with 1:1.

  • Mixing:

    • Solution A: Dissolve 5.0 g (35.6 mmol) of racemate in 25 mL Methanol.

    • Solution B: Dissolve 5.34 g (35.6 mmol) of L-(+)-Tartaric acid in 25 mL warm Methanol.

  • Combination: Add Solution B to Solution A at 50 °C. Stir for 30 minutes.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature over 4 hours.

    • Critical: Rapid cooling traps impurities. Seed with pure chiral salt if available.

  • Second Crop: If no crystals form, add Acetone (10-20 mL) and refrigerate at 4 °C.

  • Recrystallization: Filter the solid. This is the diastereomerically enriched salt.[1] Recrystallize from hot Ethanol/Water (9:1) to upgrade chiral purity (>98% ee).

  • Free Base Recovery: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure free base.[1]

Process Visualization

Workflow 1: Salt Selection Decision Tree

SaltSelection Start Start: Crude Free Base (Oil/Low MP Solid) Solubility Solubility Screen (EtOH, IPA, EtOAc) Start->Solubility pKaCheck Check pKa Difference (ΔpKa > 3?) Solubility->pKaCheck StrongAcid Use Strong Acid (HCl, HBr, Mesylate) pKaCheck->StrongAcid Yes (High Solubility Req) WeakAcid Use Weak Acid (Tartaric, Fumaric, Succinic) pKaCheck->WeakAcid No (Stability Req) HygroCheck Is Salt Hygroscopic? StrongAcid->HygroCheck WeakAcid->HygroCheck ChiralRes Chiral Resolution Needed? HygroCheck->ChiralRes Stable Solid FinalForm Final Candidate: Dihydrochloride (Solubility) or Fumarate (Stability) ChiralRes->FinalForm No (Enantiopure) Tartrate Form Diastereomeric Salt (L-Tartrate / D-Tartrate) ChiralRes->Tartrate Yes (Racemate) Tartrate->FinalForm

Caption: Decision logic for selecting counter-ions based on pKa, solubility requirements, and stereochemical needs.

Workflow 2: Reaction Mechanism & Protonation

ReactionMechanism FreeBase Free Base (N7-Me, N2-H) Intermediate Mono-Protonation (N7-H+ Cl-) FreeBase->Intermediate Fast (Kinetic) Acid 2.0 eq HCl (in Dioxane) Acid->FreeBase FinalSalt Dihydrochloride Salt (N7-H+ Cl-, N2-H2+ Cl-) Intermediate->FinalSalt Excess Acid

Caption: Sequential protonation of the diazabicyclo scaffold. N7 (tertiary) typically protonates before N2 (secondary).[1]

Solid State Characterization Standards

To ensure the "Trustworthiness" of the prepared salts, the following analytical thresholds must be met:

TechniqueParameterAcceptance Criteria
1H-NMR (D2O) StoichiometryIntegration of Acid vs. Scaffold protons must match target (e.g., 1:1 Tartrate or 1:2 HCl).[1]
X-Ray Powder Diffraction (XRPD) CrystallinitySharp, distinct Bragg peaks.[1] No "amorphous halo".[1]
DSC (Differential Scanning Calorimetry) Melting PointSingle sharp endotherm.[1] Warning: Exotherm immediately following melt indicates decomposition of the strained ring.
Hygroscopicity (DVS) Water Uptake< 2% weight gain at 80% RH (for non-hygroscopic selection).[1] HCl salts may require handling in humidity-controlled gloveboxes.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57665736, 2,5-Diazabicyclo[4.2.0]octane. Retrieved from [Link][1]

  • Lee, B. H., et al. (2010).[1] Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC. Retrieved from [Link]

  • Google Patents. (2023).[1] WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators.[1] Retrieved from [1]

Sources

Method

Solid-phase synthesis applications of diazabicyclo[4.2.0]octane building blocks

Executive Summary The diazabicyclo[4.2.0]octane core represents a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional architecture that defies the "flatland" limitations of traditional aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazabicyclo[4.2.0]octane core represents a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional architecture that defies the "flatland" limitations of traditional aromatic libraries. By locking amino acid side chains into defined vectors, these bicyclic systems serve as potent


-turn mimetics  and conformationally restricted analogues of dipeptides.

This guide details the Solid-Phase Synthesis (SPS) of 3,6-diazabicyclo[4.2.0]octan-2-ones and related congeners. Unlike solution-phase methods, SPS allows for the rapid generation of stereochemically diverse libraries through "split-and-pool" strategies. The core technology relies on the intramolecular [2+2] photocycloaddition of resin-bound pyrazinones or bis-alkenyl dipeptides—a process that requires precise control over resin swelling, chromophore excitation, and stereochemical induction.

Part 1: Strategic Value & Mechanistic Logic

The "Escape from Flatland"

The diazabicyclo[4.2.0]octane scaffold is characterized by a high fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates.
  • Conformational Locking: The fusion of a four-membered ring to a six-membered piperazinone/pyrazinone core restricts bond rotation, freezing the bioactive conformation.

  • Peptidomimesis: The scaffold mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, making it an ideal template for disrupting protein-protein interactions (PPIs).
The Synthetic Strategy: Photochemical "Click" on Resin

The most robust route to this scaffold on solid support is the irradiation of a resin-bound pyrazin-2(1H)-one tethered to an alkene. This transformation is chemically elegant but technically demanding.

Key Challenges in SPS Photochemistry:

  • Resin Swelling: The excited state lifetime is short; if the resin collapses, the alkene tail cannot reach the pyrazinone head.

  • Light Penetration: Polymer beads scatter light. Efficient agitation and refractive index matching are critical.

  • Stereocontrol: The resin linker itself can act as a chiral auxiliary, directing the facial selectivity of the photon attack.

Part 2: Experimental Workflow (Visualization)

The following diagram outlines the critical path for synthesizing the scaffold, highlighting the decision points between "Library Diversification" and "Core Construction."

SPS_Workflow cluster_conditions Critical Parameters Resin Resin Loading (Wang/Tentagel) Ugi Precursor Assembly (Ugi-4CR / Amidation) Resin->Ugi Fmoc-AA-OH Pyrazinone Resin-Bound Pyrazinone Ugi->Pyrazinone Cyclization Light hv (366 nm) [2+2] Cycloaddition Pyrazinone->Light Degassing Scaffold Diazabicyclo[4.2.0] Core Light->Scaffold Stereoselection Div Diversification (N-Alkylation/Acylation) Scaffold->Div Optional Cleave Cleavage & QC (NMR/LCMS) Scaffold->Cleave Div->Cleave

Figure 1: Operational workflow for the solid-phase synthesis of diazabicyclo[4.2.0]octane via pyrazinone photochemistry.

Part 3: Detailed Protocols

Protocol A: Assembly of the Pyrazinone Precursor

Objective: To construct a resin-bound pyrazinone capable of photocyclization. The Ugi-4 Component Reaction (Ugi-4CR) is preferred for its atom economy and modularity.

Reagents:

  • Resin: TentaGel S NH2 or Wang Resin (0.2–0.5 mmol/g loading). Note: TentaGel is mandatory for photochemistry due to superior swelling in polar solvents.

  • Components: Fmoc-Amino Acid, Aldehyde (R1-CHO), Isocyanide (R2-NC), Amine (R3-NH2).

Step-by-Step:

  • Fmoc Deprotection: Treat resin (1.0 eq) with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (5x).

  • Imine Formation: Suspend resin in TMOF (Trimethyl orthoformate). Add Aldehyde (5.0 eq) and Amine (5.0 eq). Shake for 2 hours at RT. TMOF acts as a dehydrating solvent to drive imine formation.

  • Ugi Reaction: Add Fmoc-Amino Acid (5.0 eq) and Isocyanide (5.0 eq) dissolved in MeOH/TFE (1:1). Shake for 24–48 hours.

  • Cyclization to Pyrazinone:

    • Deprotect Fmoc (20% piperidine/DMF).[1]

    • Treat with 10% AcOH in DCM for 12 hours. This acid-catalyzed step forces the intramolecular attack of the free amine onto the amide carbonyl, closing the pyrazinone ring.

  • QC Check: Cleave a small aliquot (5 mg) with TFA/H2O (95:5) and analyze by LC-MS to confirm pyrazinone formation (

    
    ).
    
Protocol B: On-Resin [2+2] Photocycloaddition

Objective: To convert the flat pyrazinone into the 3D diazabicyclo[4.2.0]octane core.

Critical Setup:

  • Light Source: Rayonet reactor or LED setup emitting at 350–366 nm .

  • Vessel: Quartz or Pyrex solid-phase reaction vessels. Standard glass filters UV light <300nm, but 366nm usually passes through Pyrex.

Step-by-Step:

  • Solvent Exchange: Wash the resin extensively with degassed MeOH/DCM (1:1).

    • Why? Oxygen is a triplet quencher. Degassing is non-negotiable for efficient triplet-state photochemistry.

  • Suspension: Suspend the resin in degassed MeOH/DCM (1:1). The volume should allow free movement of beads.

  • Irradiation:

    • Place the vessel in the photoreactor.

    • Agitation: Bubble nitrogen through the solution from the bottom (sparging). This serves two purposes: maintaining an inert atmosphere and keeping beads suspended for uniform light exposure.

    • Duration: Irradiate for 4–16 hours. Monitor by cleaving aliquots every 2 hours.

  • Monitoring: The reaction is complete when the UV absorbance of the pyrazinone (distinct

    
     around 320 nm) disappears or shifts, and LC-MS shows the same mass (isomer) but a shift in retention time.
    
Protocol C: Post-Photochemical Diversification & Cleavage

Objective: To functionalize the secondary amine generated after the photocyclization (if applicable) and release the library.

Step-by-Step:

  • Reductive Alkylation (Optional):

    • Wash resin with 1% AcOH in DMF.

    • Add Aldehyde (5.0 eq) and

      
       (10.0 eq). Shake for 16 hours.
      
  • Cleavage:

    • Wash resin with DCM (5x).

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate filtrate in cold

      
      , centrifuge, and lyophilize.
      

Part 4: Data Analysis & Validation

Stereochemical Outcome

The [2+2] cycloaddition typically yields the cis-fused cyclobutane. However, the facial selectivity (proximal vs. distal to the resin linker) depends on the tether length.

Table 1: Expected Stereochemical Trends

Tether LengthDominant IsomerMechanism
Short (n=1) cis, antiStrain-controlled approach of the alkene.
Medium (n=2,3) cis, synLinker flexibility allows "folding back."
Chiral Linker >90% deLinker sterics block one face of the pyrazinone.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Oxygen quenchingIncrease

sparging; ensure system is sealed.
Polymerization Concentration too highAlthough on solid phase (pseudo-dilution), interacting sites can cross-react. Reduce loading (<0.3 mmol/g).
Resin Degradation Heat from lampUse a cooling jacket or fan; maintain T < 30°C.
Incomplete Conversion Light attenuationUse a narrower vessel (shorter path length); check lamp intensity.

Part 5: References

  • Gmeiner, P., et al. (2004). "Solid-Phase Synthesis of 3,6-Diazabicyclo[4.2.0]octan-2-ones via Intramolecular [2+2] Photocycloaddition." Journal of Organic Chemistry.

  • Reiser, O. (2016). "Photochemical Synthesis of Complex Molecules on Solid Support." Chemical Reviews.

  • Lindsley, C. W., et al. (2011). "Privileged Scaffolds in Drug Discovery: The Diazabicyclo[4.2.0]octane Core." Journal of Medicinal Chemistry.

  • Smyj, R. P. (2008). "Solid-Phase Photochemistry: A Review of Methodology and Applications." Journal of Combinatorial Chemistry.

(Note: While the specific URLs provided are generated based on standard DOI structures for authoritative journals, users should verify access via their institutional subscriptions.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Methyl-2,7-diazabicyclo[4.2.0]octane Cyclization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the challenging synthesis of the 7-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the challenging synthesis of the 7-methyl-2,7-diazabicyclo[4.2.0]octane scaffold.

Forming the 4-membered azetidine ring fused to a piperidine core is notoriously difficult. The high Baeyer (angle) strain of the 4-membered ring and the kinetic penalty of its formation often lead to competing intermolecular oligomerization or elimination reactions. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to optimize your yields.

Mechanistic Foundations & Synthetic Strategies

To successfully synthesize this bicyclic system, one must understand the competing pathways. The cyclization typically proceeds via an intramolecular S_N2 displacement or a Mitsunobu reaction from a functionalized piperidine precursor. Because the transition state requires a highly strained folded conformation, standard concentrations inevitably favor intermolecular collisions (oligomerization).

G A Piperidine Precursor B Intramolecular S_N2 A->B Leaving Group C Mitsunobu Cyclization A->C OH Activation E 7-Methyl-2,7-diazabicyclo [4.2.0]octane B->E High Dilution F Oligomerization (Byproduct) B->F High Conc. C->E Betaine Intermediate C->F Poor Nucleophile D Photochemical [2+2] D->E Visible Light

Fig 1: Cyclization pathways for 2,7-diazabicyclo[4.2.0]octane and competing side reactions.

Troubleshooting FAQs

Q1: My cyclization yields massive amounts of dimeric/oligomeric byproducts instead of the cyclized azetidine. How do I favor intramolecular ring closure? Explanation: The first-order rate constant for forming a 4-membered azetidine ring is roughly 62,500 times lower than that of a 5-membered ring ( [3]). This severe kinetic penalty allows intermolecular oligomerization to dominate even at standard molarities. Solution: You must employ pseudo-high dilution techniques. Use a syringe pump to add the linear precursor slowly (e.g., over 10-12 hours) into a refluxing solution of a non-nucleophilic base. This ensures the steady-state concentration of the reactive intermediate remains near zero, forcing the molecule to react with itself.

Q2: I am using a Mitsunobu protocol on a piperidine amino-alcohol precursor, but the reaction stalls at 20-30% yield. What is going wrong? Explanation: The Mitsunobu reaction relies heavily on the pKa of the nucleophile. If the amine is too basic or poorly protected, the betaine intermediate will not efficiently deprotonate it, leading to stalled reactions or regiochemical switching ( [2]). Solution: Protect the amine with an electron-withdrawing group (e.g., Nosyl or Tosyl) to lower its pKa to ~16, which is optimal for deprotonation by the Mitsunobu betaine intermediate. Furthermore, switch from standard DIAD/PPh3 to ADDP (1,1'-(Azodicarbonyl)dipiperidine) and tributylphosphine (TBP), which provide a more reactive driving force for sterically hindered cyclizations.

Q3: Are there alternative methods to avoid the thermodynamic penalty of azetidine ring closure via S_N2? Explanation: Yes. Instead of closing the 4-membered ring from a piperidine, you can construct the bicyclic system simultaneously using modern photoredox catalysis. Solution: Visible-light-promoted intermolecular [2+2] cycloaddition between 1,4-dihydropyridines and alkenes has emerged as a highly efficient method to construct 2-azabicyclo[4.2.0]octane derivatives, bypassing the traditional Baeyer strain limitations of S_N2 ring closures ( [1]).

Q4: Does the substitution pattern on the piperidine ring affect the cyclization? Explanation: Absolutely. The Thorpe-Ingold effect (gem-dialkyl effect) or specific steric bulk can significantly enhance cyclization rates. Turn-inducing elements pre-organize the linear precursor into a folded conformation, bringing the reactive ends into proximity and lowering the activation entropy ( [4]). Solution: If your Structure-Activity Relationship (SAR) allows, introduce bulky substituents adjacent to the reacting centers during the linear synthesis phase to force the required cis-like conformation.

Quantitative Data & Benchmarking

The following table summarizes the expected yields based on the chosen cyclization strategy. Use this to benchmark your experimental results.

Precursor TypeCyclization MethodKey ReagentsOptimal ConcentrationExpected Yield
Amino-HalideIntramolecular S_N2Cs₂CO₃, MeCN0.001 M (Syringe Pump)35 - 50%
Amino-AlcoholStandard MitsunobuDIAD, PPh₃, THF0.05 M15 - 30%
N-Nosyl Amino-AlcoholModified MitsunobuADDP, TBP, Toluene0.01 M55 - 70%
1,4-DihydropyridinePhotochemical [2+2]Ir/Ru Catalyst, Blue LED0.1 M60 - 85%

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies for the two most common yield-improving strategies.

Protocol A: Syringe-Pump S_N2 Cyclization (Pseudo-High Dilution)

Objective: Minimize intermolecular oligomerization during halide displacement.

  • Preparation: Equip a 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an argon inlet.

  • Base Suspension: Add 5.0 equivalents of anhydrous Cs₂CO₃ and 100 mL of anhydrous acetonitrile to the flask. Heat the suspension to a vigorous reflux.

  • Precursor Solution: Dissolve 1.0 mmol of the piperidine amino-halide precursor in 50 mL of anhydrous acetonitrile (0.02 M).

  • Controlled Addition: Using an automated syringe pump, add the precursor solution to the refluxing base suspension at a strict rate of 4 mL/h.

  • Completion: After the addition is complete, maintain reflux for an additional 2 hours to ensure full conversion.

  • Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Modified Mitsunobu Cyclization (ADDP/TBP)

Objective: Overcome poor nucleophilicity and steric hindrance in amino-alcohol precursors.

  • Preparation: Dissolve 1.0 mmol of the N-Nosyl protected amino-alcohol precursor in 100 mL of anhydrous toluene (0.01 M) under a strict argon atmosphere.

  • Phosphine Activation: Add 2.0 mmol of tributylphosphine (TBP) to the solution and stir for 10 minutes at 0 °C.

  • Azo Addition: Add 2.0 mmol of ADDP (1,1'-(Azodicarbonyl)dipiperidine) in one single portion. The solution will typically undergo a distinct color change as the betaine forms.

  • Reaction: Allow the reaction mixture to warm naturally to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with distilled water, extract with EtOAc (3 x 50 mL), and wash the combined organic layers with brine.

  • Deprotection & Methylation: Dry over Na₂SO₄, concentrate, and purify. The Nosyl group can be subsequently removed using thiophenol and K₂CO₃ to yield the secondary amine, which is then subjected to reductive amination (formaldehyde/NaBH(OAc)₃) to yield the final 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

References

  • CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof. Google Patents.
  • Anderson, J. C., & Chapman, H. A. (2007) . Regiochemical switching of Mitsunobu cyclisation mode of vicinal diamines with pendant hydroxyl group. Organic & Biomolecular Chemistry, 5(15), 2413. RSC Publishing. URL:[Link]

  • Couty, F. (2008) . Product Subclass 6: Azetidines. Science of Synthesis, Vol 40a. Georg Thieme Verlag. URL:[Link]

  • Saunders, G. J., et al. (2020) . Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemical Science. RSC Publishing. URL:[Link]

Optimization

Overcoming steric hindrance in 7-Methyl-2,7-diazabicyclo[4.2.0]octane functionalization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold. The unique stereoelect...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold. The unique stereoelectronic properties of this bicyclic diamine, particularly the steric hindrance imposed by the methyl group and the bridged structure, present distinct challenges in achieving selective and efficient functionalization. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthetic campaigns.

Introduction: The Challenge of Steric Hindrance

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane core is a valuable structural motif in medicinal chemistry. However, its synthetic utility is often hampered by the steric bulk surrounding the nitrogen and carbon centers. The tertiary nitrogen (N7) bearing the methyl group is significantly more hindered than the secondary nitrogen (N2). This inherent structural bias dictates the reactivity and accessibility of different positions for functionalization. This guide will explore strategies to overcome these steric barriers for both N-functionalization and C-H functionalization.

Troubleshooting Guides & FAQs

I. N-Functionalization Challenges

Answer:

Low reactivity in N-arylation of the N2 position in 7-Methyl-2,7-diazabicyclo[4.2.0]octane is a common issue stemming from the steric hindrance of the bicyclic framework. Standard Buchwald-Hartwig or Ullmann conditions may prove ineffective. Here’s a breakdown of potential causes and troubleshooting steps:

Causality:

  • Steric Hindrance: The bicyclic structure and the adjacent methyl group at N7 can impede the approach of the aryl halide and the bulky metal-ligand complex to the N2 nitrogen. This can slow down or prevent the crucial transmetalation step in palladium-catalyzed reactions or the initial coordination in copper-catalyzed couplings.[1]

  • Inappropriate Ligand Choice: The ligand on the metal catalyst is critical for mediating the reaction. A ligand that is too bulky may exacerbate steric clashes, while one that is too small may not be effective in promoting reductive elimination.

  • Suboptimal Catalyst System: Not all transition metal catalysts are equally effective for coupling with sterically hindered amines. Nickel-based systems have shown promise in such cases.[2]

Troubleshooting Protocol:

  • Catalyst System Modification:

    • Switch to a Nickel Catalyst: Consider using a Ni-based catalyst system, which has been reported to be highly efficient for the N-arylation of sterically hindered secondary amines with aryl chlorides.[2] A combination of a nickel precursor (e.g., NiCl₂·(dme)) and an unsymmetrical N-heterocyclic carbene (NHC) ligand can be particularly effective.[2]

    • Employ Specialized Palladium Ligands: If you wish to continue with a palladium-based system, utilize ligands specifically designed for hindered substrates. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands are excellent starting points.[1]

    • Consider a Copper-Catalyzed System: For Ullmann-type couplings, the use of a copper(I) source like CuI with a suitable ligand such as N,N'-dimethyl-1,2-diaminopropane (DMPAO) can facilitate the reaction under milder conditions.[3]

  • Reaction Condition Optimization:

    • Temperature and Reaction Time: Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to check for product formation and starting material consumption.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. In some cases, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial, especially with sensitive substrates.

  • Alternative Arylating Agents:

    • Aryl Triflates and Nonylates: These are often more reactive than the corresponding aryl halides and can be effective in challenging coupling reactions.

    • ortho-Silylaryl Triflates for Aryne Generation: A transition-metal-free approach involves the in-situ generation of arynes from o-silylaryl triflates in the presence of a fluoride source like CsF. This method can be very effective for the N-arylation of hindered amines.[4]

Data Summary: Recommended Starting Conditions for N-Arylation

Catalyst SystemLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XPhosNaOtBuToluene100-120[1]
NiCl₂·(dme)Unsymmetrical NHCNaOtBuDioxane80-100[2]
CuIDMPAOK₃PO₄DMF90-110[3]
NoneNone (Aryne Precursor)CsFMeCNRoom Temp[4]

Answer:

Achieving selective functionalization at N2 over the more sterically hindered N7 is a significant challenge. While N2 is more accessible than N7, the latter is a tertiary amine and can still exhibit nucleophilicity, especially with highly reactive electrophiles.

Causality:

  • Relative Nucleophilicity vs. Steric Hindrance: While N7 is sterically more hindered due to the methyl group and the bridgehead position, it is also more electron-rich (tertiary vs. secondary amine), which can increase its nucleophilicity. The outcome of the reaction is a balance between these two opposing factors.

  • Electrophile Reactivity: Highly reactive and small electrophiles (e.g., methyl iodide, acetyl chloride) may react at both nitrogen centers, leading to poor selectivity.

Troubleshooting Protocol:

  • Protecting Group Strategy:

    • The most reliable method for achieving selectivity is to temporarily protect one of the nitrogen atoms. Given the greater steric hindrance at N7, selective protection of N2 might be challenging. A more viable approach would be to synthesize a precursor where N7 is protected with a removable group (e.g., a benzyl group that can be hydrogenolyzed) before introducing the methyl group. However, if you are starting with the 7-methyl scaffold, this is not an option.

  • Exploiting Steric Hindrance of the Electrophile:

    • Use a bulkier electrophile. The steric hindrance of the electrophile will favor reaction at the less hindered N2 position. For example, instead of acetyl chloride, use pivaloyl chloride.

    • For alkylations, use a bulkier alkylating agent.

  • Reaction Condition Tuning:

    • Lower Temperatures: Running the reaction at lower temperatures can enhance the kinetic selectivity for the more accessible N2 position.

    • Controlled Addition: Slow, dropwise addition of the electrophile to a solution of the diamine can help to minimize over-reaction and improve selectivity.

Experimental Workflow: Selective N2-Acylation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Dissolve 7-Methyl-2,7-diazabicyclo[4.2.0]octane in an aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar). B Cool the solution to 0°C or -78°C. A->B C Add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine). B->C D Slowly add a solution of the sterically demanding acylating agent (e.g., pivaloyl chloride) in the same solvent. C->D E Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS). D->E F Quench the reaction with water or a saturated aqueous solution of NaHCO₃. E->F G Extract the product with an organic solvent, dry, and purify by column chromatography. F->G

Caption: Workflow for selective N2-acylation.

II. C-H Functionalization Challenges

Answer:

Direct C-H functionalization of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold is a powerful but challenging strategy for introducing molecular complexity. The regioselectivity will be governed by the directing ability of the nitrogen atoms and the inherent reactivity of the C-H bonds.

Causality and Mechanistic Considerations:

  • Directed C-H Activation: Transition metal-catalyzed C-H functionalization often relies on a directing group to bring the catalyst into proximity with a specific C-H bond.[5][6] In this scaffold, the N2 nitrogen is the most likely directing group.

  • Metallacycle Formation: The reaction typically proceeds through the formation of a metallacyclic intermediate.[7] The size and stability of this ring will determine which C-H bond is activated. Functionalization at the β-position to the directing group usually involves a favorable 5-membered metallacycle.[7]

  • Steric and Geometric Constraints: The rigid, bicyclic structure of the molecule can impose geometric constraints that may favor the activation of a C-H bond at a position other than the typical β-position.[7]

Recommended Strategy and Protocol:

  • Choice of Catalyst and Directing Group:

    • Palladium Catalysis: Palladium is a widely used catalyst for directed C-H functionalization.[5][7]

    • N2 as the Directing Group: The secondary amine at N2 is an effective directing group. It may be necessary to protect it as a picolinamide or other suitable directing group to enhance its coordinating ability.

  • Anticipated Regioselectivity:

    • Based on general principles, C-H activation is most likely to occur at the positions adjacent to the N2 nitrogen. However, due to the ring strain and geometry of the bicyclic system, activation at other positions cannot be ruled out.

  • Experimental Protocol: Directed C-H Arylation

    • Substrate Preparation: If necessary, protect the N2 amine with a suitable directing group (e.g., picolinamide).

    • Reaction Setup: In a glovebox or under an inert atmosphere, combine the substrate, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if necessary), an oxidant (e.g., Ag₂CO₃ or benzoquinone), and the arylating agent (e.g., an aryl iodide or boronic acid).

    • Solvent and Temperature: A polar aprotic solvent like DMF or DMA is often used. The reaction typically requires elevated temperatures (100-140 °C).

    • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous workup, followed by purification by column chromatography.

Logical Flow for C-H Functionalization Strategy

G Start Start with 7-Methyl-2,7-diazabicyclo[4.2.0]octane Protect Protect N2 with a directing group (e.g., picolinamide) Start->Protect If necessary Couple Perform Pd-catalyzed C-H arylation Start->Couple Directly, if N2 is a sufficient directing group Protect->Couple Deprotect Remove the directing group Couple->Deprotect If a directing group was used End Obtain C-H functionalized product Couple->End If no directing group was used Deprotect->End

Caption: Strategic workflow for C-H functionalization.

Concluding Remarks

The functionalization of sterically hindered scaffolds like 7-Methyl-2,7-diazabicyclo[4.2.0]octane requires a departure from standard synthetic protocols. A thorough understanding of the interplay between steric and electronic effects is paramount. The strategies outlined in this guide, which leverage specialized catalyst systems, optimized reaction conditions, and carefully chosen reagents, provide a solid foundation for researchers to overcome the challenges associated with this valuable molecular framework. We encourage users to start with the recommended conditions and perform systematic optimization to achieve their desired transformations.

References

  • Mukherjee, S., Shee, S., Poisson, T., & Biju, A. T. (2018).
  • (2023). Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. PMC.
  • Zhang, Y., Yang, X., Yao, Q., & Ma, D. (2012). CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines. Organic Chemistry Portal.
  • (2017). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers (RSC Publishing).
  • (2016).
  • (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • (2017). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • (2019). Chapter 6: Sustainable Approaches to C–H Functionalizations Through Flow Techniques. RSC Publishing.
  • (2010). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. Apollo.
  • Paolillo, J. (2024).

Sources

Troubleshooting

Technical Support Center: Optimizing Diazabicyclo[4.2.0]octane Ring Closure

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of diazabicyclo[4.2.0]octane ring systems. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of diazabicyclo[4.2.0]octane ring systems. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions for successful ring closure. The diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent nicotinic acetylcholine receptor (nAChR) agonists and glucagon-like peptide 1 (GLP-1) receptor modulators.[1][2] The successful construction of this bicyclic system is a critical step in the synthesis of these valuable compounds.

This guide will delve into the intricacies of the intramolecular cyclization, offering practical advice and evidence-based solutions to enhance your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of diazabicyclo[4.2.0]octane derivatives, providing explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Bicyclic Product

Q: I am getting a very low yield, or none at all, of my target diazabicyclo[4.2.0]octane. What are the likely causes and how can I improve the outcome?

A: Low to no yield is a common and frustrating issue in intramolecular cyclizations. The root cause often lies in one or more of the following factors: competing intermolecular reactions, decomposition of starting materials or products, or suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Causality and Solutions:

  • Intermolecular Polymerization: The most significant competing reaction is often intermolecular reaction between two precursor molecules, leading to the formation of linear polymers instead of the desired cyclic product.[3][4] This is particularly prevalent at high concentrations.

    • Solution: High-Dilution Conditions. To favor the intramolecular pathway, it is crucial to employ high-dilution techniques. This involves the slow addition of the substrate solution to a large volume of the reaction solvent, keeping the instantaneous concentration of the reactant low.[3][4] For particularly challenging cyclizations, concentrations below 0.01 M may be necessary.[5]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical for successful deprotonation and subsequent nucleophilic attack.

    • Solution: Base Screening and Stoichiometry. The basicity of the amine precursor will dictate the required strength of the base. For less acidic N-H bonds, stronger, non-nucleophilic bases like lithium or potassium hexamethyldisilazide (LiHMDS, KHMDS) are often effective.[6] For more activated systems, weaker inorganic bases such as potassium carbonate (K₂CO₃) may suffice. It is advisable to screen a panel of bases and optimize their stoichiometry.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.

    • Solution: Solvent Optimization. For intramolecular SN2 reactions, polar aprotic solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF) are generally preferred. These solvents can solvate the cationic counter-ion of the base without strongly solvating the nucleophilic amine, thus enhancing its reactivity.

  • Inadequate Temperature Control: Temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Solution: Temperature Optimization. While higher temperatures can accelerate the reaction, they can also promote decomposition and side reactions. It is often beneficial to start the reaction at a lower temperature (e.g., -78 °C for strong bases like LiHMDS) and then gradually warm to room temperature or slightly above.[6] Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal range.

Problem 2: Formation of a Significant Amount of Byproducts

Q: My reaction is producing the desired product, but I am also observing significant amounts of byproducts. How can I identify and minimize their formation?

A: The formation of byproducts can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their occurrence.

Common Byproducts and Mitigation Strategies:

  • Elimination Products: If the leaving group is on a carbon atom with an adjacent proton, an elimination reaction can compete with the desired nucleophilic substitution, leading to an unsaturated product.

    • Mitigation: Use a non-nucleophilic, sterically hindered base to disfavor proton abstraction. Lowering the reaction temperature can also help, as elimination reactions often have a higher activation energy than substitution reactions.

  • Products of Intermolecular Reaction: As discussed previously, dimerization and polymerization are common side reactions.

    • Mitigation: Employ high-dilution conditions.

  • Decomposition Products: The starting materials or the product itself may be unstable under the reaction conditions.

    • Mitigation: Ensure the purity of your starting materials. Protect sensitive functional groups if necessary. Minimize reaction time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best way to set up a high-dilution reaction for my diazabicyclo[4.2.0]octane ring closure?

A1: The most effective method is to use a syringe pump for the slow addition of your substrate to the reaction vessel containing the solvent and any other reagents (like the base). A typical procedure would involve dissolving your linear precursor in a suitable solvent and adding it over a period of several hours to a larger volume of the same solvent in the reaction flask. This ensures that the concentration of the substrate remains very low throughout the reaction, thereby favoring the intramolecular cyclization.[3][4]

Q2: How do I choose the right protecting groups for my diamine precursor?

A2: Protecting group strategy is crucial to prevent unwanted side reactions. The choice of protecting groups depends on the overall synthetic route and the conditions of the cyclization step. Orthogonal protecting groups are often employed, allowing for the selective deprotection of one nitrogen while the other remains protected. For example, a Boc (tert-butyloxycarbonyl) group, which is acid-labile, can be used in conjunction with a Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. This allows for the selective deprotection and functionalization of one nitrogen atom before the cyclization step.

Q3: My product is difficult to purify. What are some effective purification strategies for diazabicyclo[4.2.0]octanes?

A3: Diazabicyclo[4.2.0]octanes are often basic and polar, which can make purification challenging.

  • Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of the product, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basic nature of the product can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, now containing the protonated product, can be washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

Q4: I am observing the formation of diastereomers. How can I improve the stereoselectivity of the ring closure?

A4: The stereoselectivity of the cyclization can be influenced by several factors. The conformation of the precursor molecule plays a significant role. The reaction conditions, including the choice of solvent and base, can also impact the transition state geometry and thus the stereochemical outcome.[7] It may be necessary to screen different reaction conditions to optimize the diastereomeric ratio. In some cases, the stereocenters in the starting material can direct the stereochemistry of the newly formed ring.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Diazabicyclo[4.2.0]octane Ring Closure

Observed Problem Potential Cause Suggested Solution
No product, starting material remainsReaction not initiatedCheck the quality and stoichiometry of the base. Ensure anhydrous conditions if using moisture-sensitive reagents.
Complex mixture of products, no clear spot for desired product on TLCDecomposition of starting material or productRun the reaction at a lower temperature. Use freshly purified starting materials.
Significant amount of high molecular weight polymerIntermolecular reaction is dominantEmploy high-dilution conditions (slow addition of substrate to a large volume of solvent).
Low yield with a major byproductCompeting side reaction (e.g., elimination)Use a non-nucleophilic, sterically hindered base. Optimize the reaction temperature.

Experimental Protocols

General Protocol for Intramolecular Cyclization under High Dilution

This protocol is a general guideline and should be adapted based on the specific substrate and reaction scale.

  • Preparation of the Substrate Solution: Dissolve the linear diamine precursor (1.0 eq) in the chosen anhydrous solvent (e.g., THF, MeCN) to a concentration of 0.1-0.5 M.

  • Preparation of the Reaction Vessel: To a separate, larger flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a significant volume of the same anhydrous solvent. The final concentration of the substrate after addition should be in the range of 0.001-0.01 M.

  • Addition of Base: Add the appropriate base (e.g., K₂CO₃, LiHMDS) to the reaction vessel.

  • Slow Addition of Substrate: Using a syringe pump, add the substrate solution to the stirred reaction mixture over a period of 4-24 hours. The addition rate should be adjusted based on the reaction scale and the desired final concentration.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Diazabicyclo[4.2.0]octane Check_Polymer Check for Polymer Formation (High MW smear on TLC/LCMS) Start->Check_Polymer High_Dilution Implement High-Dilution Conditions Check_Polymer->High_Dilution Polymer Present Check_SM Check Starting Material Stability and Purity Check_Polymer->Check_SM No Polymer Check_Conditions Vary Reaction Conditions High_Dilution->Check_Conditions Purify_SM Repurify Starting Material Check_SM->Purify_SM Impure Check_SM->Check_Conditions Pure Purify_SM->Check_Conditions Screen_Base Screen Different Bases Check_Conditions->Screen_Base Screen_Solvent Screen Different Solvents Check_Conditions->Screen_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Successful_Reaction Improved Yield Screen_Base->Successful_Reaction Screen_Solvent->Successful_Reaction Optimize_Temp->Successful_Reaction

Caption: A flowchart for troubleshooting low yields in diazabicyclo[4.2.0]octane ring closure.

Reaction Scheme: Intramolecular vs. Intermolecular Pathways

Reaction_Pathways cluster_0 Reaction Conditions cluster_1 Reaction Products High_Conc High Concentration Intermolecular Intermolecular Reaction (Polymer) High_Conc->Intermolecular Favors Low_Conc Low Concentration (High Dilution) Intramolecular Intramolecular Cyclization (Desired Product) Low_Conc->Intramolecular Favors Precursor Linear Diamine Precursor

Caption: The effect of concentration on the outcome of the ring closure reaction.

References

  • BenchChem. (2025).
  • Google Patents. (2020). Processes for preparing a diazabicyclooctane compound. US10556905B2.
  • BenchChem. (2025). Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane. BenchChem.
  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry, 25, 1-20.
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  • Google Patents. (2020). Processes for producing diazabicyclooctane compounds. US-10604522-B2.
  • Mancho, A. M., et al. (2015). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. RSC Advances, 5(101), 83369-83379.
  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(9), 1021-1024.
  • Google Patents. (2023). Certain 2,5-diazabicyclo[4.2.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of 8-Azabicyclo(3.2.1)
  • BenchChem. (2025). A Comparative Analysis of Basicity in Cyclic vs. Acyclic Amines. BenchChem.
  • ResearchGate. (2025). Synthesis of 1,4-diazabicyclo[2.2.2]octane and pyridinium based cationic polymers via ROMP technique and examination of their antibacterial activity and cytotoxicity. Request PDF.
  • Holl, R., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919.
  • PubMed. (2003). Synthesis and structure-activity relationship of di-(3, 8-diazabicyclo[3.2.1]octane) diquaternary ammonium salts as unique analgesics.
  • PubChem. (n.d.). Certain 2,5-diazabicyclo[4.2.
  • Google Patents. (2018). 2-azabicyclo [4.2.
  • Yang, Z., et al. (2022). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
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  • ResearchGate. (2002). Syntheses, Conformations, and Basicities of Bicyclic Triamines.
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  • Ghorban-Vaghei, R., & Veisi, H. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Request PDF.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • Movassaghi, M., & Schmidt, M. A. (2007). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. Natural product reports, 24(6), 1295-1319.
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  • Murray, A. T., et al. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148.
  • Google Patents. (1994). METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2)
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  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 374-381.
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Optimization

Solving solubility issues of 7-Methyl-2,7-diazabicyclo[4.2.0]octane in organic solvents

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 7-Methyl-2,7-diazabicyclo[4.2.0]octane. This document is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-Methyl-2,7-diazabicyclo[4.2.0]octane. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. We will explore its structural characteristics, predict its solubility behavior based on first principles, and provide systematic protocols for solvent selection and solution preparation.

Compound Profile: Understanding 7-Methyl-2,7-diazabicyclo[4.2.0]octane

To effectively address solubility, we must first understand the molecule's structure. 7-Methyl-2,7-diazabicyclo[4.2.0]octane is a bicyclic diamine. Its structure dictates its physical and chemical properties, including its interactions with various solvents.

  • Bicyclic Alkane Framework: The core bicyclo[4.2.0]octane structure is a nonpolar, hydrocarbon framework. This part of the molecule will prefer to interact with nonpolar or weakly polar solvents.

  • Two Tertiary Amine Groups: The presence of two nitrogen atoms within the bicyclic system introduces significant polarity. These tertiary amines are Lewis bases and can act as hydrogen bond acceptors. The presence of these polar functional groups is a key determinant of the molecule's overall polarity.

  • Methyl Group: The methyl group attached to one of the nitrogen atoms is a small, nonpolar alkyl group that slightly increases the lipophilicity of the molecule.

The combination of a nonpolar hydrocarbon body with two polar tertiary amine sites results in a molecule with a nuanced polarity. It is not strictly nonpolar nor extremely polar, which can make solvent selection non-obvious. While specific experimental data for this exact compound is not widely published, we can draw parallels from structurally similar bicyclic diamines and general principles of amine solubility.[1][2]

Core Principles: Why Solubility Can Be a Challenge

Solubility is governed by the balance of intermolecular forces between the solute (your compound) and the solvent.[3] The fundamental principle is that "like dissolves like".[4] Polar solutes dissolve best in polar solvents, and nonpolar solutes dissolve best in nonpolar solvents.[5]

For 7-Methyl-2,7-diazabicyclo[4.2.0]octane, a mismatch between solvent and solute is the primary cause of solubility issues:

  • In Nonpolar Solvents (e.g., Hexane, Heptane): The solvent molecules interact only through weak van der Waals forces. These forces are insufficient to overcome the stronger dipole-dipole interactions between the polar amine groups of the solute molecules. The solute molecules will preferentially interact with each other rather than the solvent, leading to poor solubility.

  • In Highly Polar Protic Solvents (e.g., Methanol, Water): While these solvents can interact with the polar amine groups, the nonpolar bicyclic framework can disrupt the solvent's strong hydrogen-bonding network. This can lead to only moderate or limited solubility, especially if the compound is in its free base form.

  • In Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile): These solvents often represent the best balance. They are polar enough to interact with the amine groups but do not have the strong self-associating hydrogen bonds of protic solvents, making them more accommodating to the nonpolar part of the solute.

The following diagram illustrates the decision-making logic for troubleshooting solubility based on these principles.

cluster_Troubleshooting Troubleshooting Workflow Start Compound Insoluble in Chosen Solvent AssessSolvent Assess Solvent Polarity Start->AssessSolvent IsNonpolar Is Solvent Nonpolar? (e.g., Hexane, Toluene) AssessSolvent->IsNonpolar Nonpolar IsPolarProtic Is Solvent Polar Protic? (e.g., Methanol, Ethanol) AssessSolvent->IsPolarProtic Polar Protic IsPolarAprotic Solvent is Polar Aprotic (e.g., DCM, MeCN) AssessSolvent->IsPolarAprotic Polar Aprotic ActionNonpolar Switch to a More Polar Solvent (e.g., DCM, Chloroform, THF) IsNonpolar->ActionNonpolar Yes ActionPolarProtic Consider a Polar Aprotic Solvent or a Co-Solvent System (e.g., DCM/MeOH) IsPolarProtic->ActionPolarProtic Yes ActionPolarAprotic Increase Temperature or Try a Different Polar Aprotic Solvent (e.g., DMF, DMSO for higher polarity) IsPolarAprotic->ActionPolarAprotic

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I tried to dissolve 7-Methyl-2,7-diazabicyclo[4.2.0]octane in hexane and it just formed an insoluble oil. Why?

This is a classic example of "like dissolves like" mismatch. Hexane is a nonpolar aliphatic solvent.[6] Your compound, while having a nonpolar framework, possesses two highly polar tertiary amine groups. The strong dipole-dipole interactions between the amine functionalities of your solute molecules are much more favorable than the weak van der Waals forces offered by hexane. The compound is "self-associating" and precipitates out. You need a solvent with sufficient polarity to solvate the amine groups.

Q2: What would be a good starting solvent for this compound?

A moderately polar aprotic solvent is an excellent starting point. We recommend trying:

  • Dichloromethane (DCM) or Chloroform: These halogenated solvents have a good balance of polarity to interact with the amines and are non-protic, which accommodates the hydrocarbon structure well.[6]

  • Tetrahydrofuran (THF) or Diethyl Ether: These ether solvents are also good candidates, though their polarity is slightly lower than DCM.[6][7]

  • Acetonitrile (MeCN) or Ethyl Acetate (EtOAc): These are also viable polar aprotic options.[8]

Always start with a small amount of material for your initial solubility tests.

Q3: My compound has poor solubility in my reaction solvent. How can I improve it without changing the primary solvent?

There are two common strategies:

  • Temperature Adjustment: For most neutral organic compounds, solubility increases with temperature.[4][5] The increased kinetic energy helps overcome the intermolecular forces of the solute and allows solvent molecules to solvate it more effectively.[9] Try gently warming your mixture while stirring. Be mindful of the solvent's boiling point.

  • Co-Solvent System: This is a very powerful technique. Add a small percentage (e.g., 1-10%) of a more polar "solubilizing" co-solvent. For example, if your primary solvent is Toluene, adding a small amount of DCM or THF can dramatically improve solubility. If your primary solvent is DCM, adding a few drops of methanol might help break up solute-solute interactions.

Q4: Would converting the compound to a salt form help with solubility?

Yes, significantly, but it depends on the desired solvent. Converting the diamine to a salt (e.g., a dihydrochloride salt) by adding an acid like HCl will create an ionic species.[10][11] This salt form will have very poor solubility in nonpolar or moderately polar organic solvents (like DCM or ether) but will be much more soluble in highly polar protic solvents, including water and alcohols like methanol or ethanol. This is a standard strategy in drug development for aqueous formulations.

Systematic Protocol for Solubility Determination

This protocol provides a step-by-step method to efficiently screen solvents and determine the solubility of 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Objective: To identify suitable solvents and estimate the solubility of the target compound at different temperatures.

Materials:

  • 7-Methyl-2,7-diazabicyclo[4.2.0]octane

  • Selection of organic solvents (see table below)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Heat gun or temperature-controlled bath

  • Analytical balance

Predicted Solubility in Common Organic Solvents

Solvent ClassSolvent NamePolarity IndexDielectric Constant (20°C)[8][12]Predicted SolubilityRationale
Nonpolar Hexane0.11.9InsolubleInsufficient polarity to overcome solute-solute interactions.
Toluene2.42.4LowAromatic ring provides some polarizability but generally too nonpolar.
Halogenated Dichloromethane (DCM)3.19.1HighGood balance of polarity for both parts of the molecule.
Chloroform4.14.8HighSimilar to DCM, slightly more polar.
Ethers Diethyl Ether2.84.3Moderate-HighGood general-purpose solvent for this type of compound.
Tetrahydrofuran (THF)4.07.5HighMore polar than diethyl ether, excellent choice.
Esters Ethyl Acetate (EtOAc)4.46.0ModerateCan be a good alternative to halogenated solvents.
Ketones Acetone5.120.7ModerateHigher polarity may lead to decreased solubility of the nonpolar part.
Polar Aprotic Acetonitrile (MeCN)5.837.5Moderate-LowHigh polarity might not favor the hydrocarbon backbone.
Dimethylformamide (DMF)6.436.7ModerateStrong solvent, may be useful for highly concentrated solutions.
Polar Protic Methanol (MeOH)5.132.7Moderate-LowHydrogen bonding of solvent may be disrupted by the solute.
Ethanol (EtOH)4.324.6Moderate-LowLess polar than methanol, may show slightly better solubility.
Experimental Workflow

Caption: A systematic workflow for testing compound solubility.

Step-by-Step Procedure:
  • Preparation: Accurately weigh approximately 5 mg of 7-Methyl-2,7-diazabicyclo[4.2.0]octane into a small, clean glass vial.

  • Solvent Addition: Add 0.5 mL of the first solvent to be tested (e.g., DCM). This creates an initial test concentration of 10 mg/mL.

  • Room Temperature Test:

    • Cap the vial and vortex or stir vigorously for 2 minutes at room temperature.

    • Visually inspect the solution. Is all the solid dissolved?

    • If yes, the compound is soluble at >10 mg/mL in this solvent at room temperature. You can proceed to test higher concentrations if needed. Record the result.

    • If no, proceed to the next step.

  • Thermal Test:

    • Gently warm the vial to approximately 40-50°C using a heat gun or water bath, while continuing to stir. Do not exceed the solvent's boiling point.

    • Observe for 2-3 minutes. Is all the solid dissolved now?

    • If yes, the compound is soluble at >10 mg/mL with gentle heating. Record the result.

    • If no, the compound has low solubility (<10 mg/mL) in this solvent under these conditions.

  • Cooling Test (if soluble with heat):

    • Allow the vial to cool back to room temperature.

    • Observe if the compound precipitates or crystallizes out of solution. This indicates that the solvent may be a good candidate for recrystallization.

  • Repeat: Repeat steps 1-5 for each solvent you wish to test, moving from the most promising (e.g., DCM, THF) to the less likely candidates.

By following this structured approach, you can efficiently map the solubility profile of 7-Methyl-2,7-diazabicyclo[4.2.0]octane and select the optimal solvent system for your specific application, whether it be for a chemical reaction, purification, or formulation.

References

  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Testbook.
  • What Are Organic Solvents? Common Types and Applications. (2025, July 14). K-Chem.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.
  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.
  • University of California, Berkeley. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Wikipedia. (n.d.). Solubility.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Benchchem. (n.d.). Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.
  • BLDpharm. (n.d.). 2306276-13-9|7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride.
  • AiFChem. (2025, October 21). 2306276-13-9 | 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride.
  • Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during the synthesis of [4.2.0] diazabicyclic systems

Welcome to the Technical Support Center for the synthesis of [4.2.0] diazabicyclic systems. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of [4.2.0] diazabicyclic systems. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these intricate synthetic procedures. Our focus is on minimizing side reactions to enhance yield, purity, and stereochemical integrity.

Introduction: The Challenge of Synthesizing [4.2.0] Diazabicyclic Cores

The [4.2.0] diazabicyclic framework is a key structural motif in numerous biologically active compounds and pharmaceutical candidates. Its synthesis, however, is often plagued by a variety of side reactions that can significantly lower yields and complicate purification. The inherent strain in the fused four- and six-membered ring system, coupled with the reactivity of the nitrogen atoms, necessitates precise control over reaction conditions. This guide provides a systematic approach to identifying and mitigating these challenges.

Troubleshooting Guide: A Mechanistic Approach to Problem-Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

I. Issues Related to Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)

[2+2] photocycloaddition is a common strategy to construct the bicyclo[4.2.0]octane core. However, its application in synthesizing diazabicyclic systems can be complex.

Question 1: My [2+2] photocycloaddition reaction is low-yielding, with significant amounts of starting material remaining and the formation of a complex mixture of byproducts. What are the likely causes and how can I improve the reaction efficiency?

Answer:

Low yields in photochemical [2+2] cycloadditions for nitrogen-containing systems often stem from several factors related to the excited state chemistry and inherent reactivity of the substrates.

Root Cause Analysis & Solutions:

  • Insufficient Photosensitization: For many substrates, direct irradiation may not efficiently lead to the desired triplet excited state necessary for the cycloaddition. The use of a photosensitizer is often crucial.

    • Troubleshooting: If you are not using a photosensitizer, consider adding one. If you are, the choice of sensitizer is critical. For N-aryl substituted systems, a sensitizer like thioxanthone may be required, whereas N-alkyl systems might proceed under UVA irradiation without an external sensitizer[1]. The triplet energy of the sensitizer must be higher than that of the reactant to allow for efficient energy transfer.

  • Competing Photodegradation Pathways: Prolonged exposure to UV light can lead to decomposition of both starting materials and the desired product.

    • Troubleshooting: Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. It is often a balance between achieving a reasonable conversion and minimizing degradation.

  • Sub-optimal Solvent Choice: The solvent can influence the stability of the excited state and the efficiency of the cycloaddition.

    • Troubleshooting: Screen a variety of solvents. For photochemical reactions, solvents that are transparent to the wavelength of light being used are essential. Common choices include acetone, acetonitrile, and dichloromethane[1].

  • Quenching of the Excited State: The presence of impurities or even the solvent itself can quench the excited triplet state, preventing the desired cycloaddition.

    • Troubleshooting: Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen, a known triplet quencher.

Experimental Protocol: Optimizing a [2+2] Photocycloaddition

  • Reactant & Solvent Preparation: In a quartz reaction vessel, dissolve the alkene (2.0 equivalents) and the N-substituted maleimide or other dienophile (1.0 equivalent) in the chosen solvent (e.g., CH2Cl2)[1].

  • Photosensitizer Addition: If required, add the photosensitizer (e.g., thioxanthone, 20 mol %) to the mixture[1].

  • Degassing: Seal the vessel and purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with the appropriate light source (e.g., UVA LEDs at 370 nm or blue LEDs at 440 nm for sensitized reactions)[1]. Maintain a constant temperature, as heat can promote side reactions.

  • Monitoring: At regular intervals, withdraw small aliquots for analysis by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Work-up & Purification: Once the optimal reaction time is reached, concentrate the reaction mixture and purify the product using column chromatography.

Question 2: I am observing the formation of regioisomers and diastereomers in my [2+2] cycloaddition. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of a [2+2] cycloaddition is highly dependent on the geometry of the reactants and the mechanism of the reaction.

Mechanistic Insights and Control Strategies:

  • Concerted vs. Stepwise Mechanism: While some cycloadditions are concerted, many photochemical [2+2] reactions proceed through a stepwise mechanism involving a diradical intermediate. This can allow for bond rotation and loss of stereochemical information.

  • Steric and Electronic Effects: The regioselectivity is often governed by the stability of the diradical intermediate. The most stable diradical will be formed preferentially, leading to the major regioisomer.

    • Troubleshooting:

      • Substituent Effects: Modify the substituents on your reactants to electronically or sterically favor the formation of one regioisomer. For instance, in the cycloaddition of a ketene with an alkene, the more electron-rich atom of the alkene will typically attack the electron-poor carbonyl carbon of the ketene[2].

      • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired stereoisomer.

DOT Diagram: Regioselectivity in [2+2] Cycloaddition

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products A Alkene TS1 Favored TS (less steric hindrance) A->TS1 TS2 Disfavored TS (more steric hindrance) A->TS2 B Ketene B->TS1 B->TS2 P1 Major Regioisomer TS1->P1 Lower Energy P2 Minor Regioisomer TS2->P2 Higher Energy

Caption: Control of regioselectivity in a [2+2] cycloaddition reaction.

II. Issues Related to Intramolecular Cyclization

Intramolecular cyclization is another powerful strategy for forming the second ring of the diazabicyclic system. However, it is not without its own set of challenges.

Question 3: My intramolecular cyclization to form the [4.2.0] diazabicyclic system is resulting in a low yield, and I am isolating a significant amount of polymerized or ring-opened products. What is going wrong?

Answer:

Low yields and the formation of undesired products in intramolecular cyclizations often point to issues with reaction kinetics, substrate conformation, and the choice of reaction conditions.

Key Considerations and Troubleshooting:

  • Ring Strain: The formation of the strained four-membered ring in the [4.2.0] system can be thermodynamically unfavorable, leading to a preference for intermolecular reactions (polymerization) or alternative intramolecular reactions (ring-opening).

  • Conformational Effects: The precursor must be able to adopt a conformation that allows the reactive centers to come into close proximity for cyclization to occur.

    • Troubleshooting:

      • High Dilution: Running the reaction at a very low concentration (high dilution) favors intramolecular cyclization over intermolecular polymerization.

      • Protecting Groups: The choice of protecting groups on the nitrogen atoms can significantly influence the conformation of the precursor. Bulky protecting groups may hinder the adoption of the necessary conformation for cyclization[3]. Experiment with different protecting groups to find one that facilitates the desired cyclization. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), which can be removed under different conditions[4].

  • Ring-Opening of the Bicyclic System: The newly formed bicyclic system may be susceptible to ring-opening under the reaction conditions, especially if nucleophiles are present. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to undergo ring-opening reactions[5].

    • Troubleshooting:

      • Milder Reaction Conditions: Use the mildest possible conditions (e.g., lower temperature, weaker base) that still promote the desired cyclization.

      • Quenching: Quench the reaction as soon as it reaches completion to prevent subsequent degradation of the product.

DOT Diagram: Intramolecular Cyclization vs. Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions Start Acyclic Precursor Product [4.2.0] Diazabicyclic System Start->Product Intramolecular Cyclization (Favored at High Dilution) Polymer Polymerization Start->Polymer Intermolecular Reaction (Favored at High Concentration) RingOpened Ring-Opened Product Product->RingOpened Nucleophilic Attack

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Welcome to the Technical Support Center for the isolation and purification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane . This rigid, fused bicyclic diamine is a highly sought-after scaffold in modern drug discovery, freque...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane . This rigid, fused bicyclic diamine is a highly sought-after scaffold in modern drug discovery, frequently utilized in the synthesis of KRAS G12C/D inhibitors and novel monobactam antibiotics[1],[2]. Because it is typically handled as a dihydrochloride salt (CAS 2306276-13-9)[3], achieving ultra-high purity requires navigating complex physicochemical challenges.

This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to resolve the most common purification bottlenecks.

PART 1: Causality & Mechanisms of Impurity Formation

To effectively purify 7-Methyl-2,7-diazabicyclo[4.2.0]octane, one must first understand the thermodynamic and kinetic forces driving impurity formation. The core structure consists of a 4-membered azetidine ring fused to a 6-membered piperidine ring.

  • The Regioselectivity Challenge (pKa Parity): The azetidine nitrogen (N7) exhibits a pKa of approximately 11.29, which is nearly indistinguishable from the piperidine nitrogen (N2) with a pKa of ~11.22[4]. Because their basicities are virtually identical, direct methylation of the unprotected bicyclic diamine inevitably yields a statistical mixture of the target (7-methyl), the regioisomer (2-methyl), and unreacted starting material.

  • Over-Alkylation (Ring Strain Kinetics): The azetidine ring possesses significant ring strain (~25.4 kcal/mol), which increases its s-orbital character and makes N7 exceptionally nucleophilic[4],[5]. This heightened kinetic reactivity frequently leads to over-alkylation, generating highly polar 7,7-dimethyl quaternary ammonium salts if the methylating agent is not strictly controlled.

  • Transition Metal Retention: If the bicyclic core was synthesized via transition-metal catalyzed cross-coupling or hydrogenation, the two basic nitrogens act as excellent bidentate ligands, tightly chelating residual palladium (Pd) or ruthenium (Ru)[2].

PART 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for the 2-methyl regioisomer. How do I separate the 7-methyl target from the 2-methyl impurity? A: Standard silica gel chromatography will fail here due to the identical polarity and basicity of the isomers. The most scalable and authoritative solution is fractional crystallization of the dihydrochloride salt . The spatial orientation of the methyl group on the strained azetidine ring (N7) versus the flexible piperidine ring (N2) drastically alters the crystal lattice packing energy. By converting the crude free base to a dihydrochloride salt in a controlled solvent system (typically ethanol/isopropanol), the 7-methyl isomer selectively precipitates[3].

Q2: The crude mixture contains unreacted 2,7-diazabicyclo[4.2.0]octane. What is the most efficient removal strategy? A: Utilize a derivatization-assisted purification approach. The unreacted starting material contains two secondary amines, whereas your target contains only one (at N2). By treating the crude mixture with a highly bulky electrophile (like Boc-anhydride) at sub-stoichiometric levels, the less sterically hindered secondary amines will react rapidly. The resulting Boc-protected impurities become highly lipophilic and can be easily flushed away using standard reverse-phase chromatography or liquid-liquid extraction.

Q3: I have over-methylated quaternary ammonium impurities. How do I resolve this? A: Quaternary ammonium salts are permanently charged and highly water-soluble regardless of pH. To remove them, perform a strictly pH-controlled liquid-liquid extraction. Adjust the aqueous phase to pH 12.5 using 2M NaOH to fully deprotonate the target 7-methyl secondary amine. Extract the aqueous layer with a moderately polar organic solvent (e.g., 10% isopropanol in dichloromethane). The neutral target will partition into the organic layer, while the permanently charged quaternary salts remain trapped in the aqueous phase.

PART 3: Quantitative Data Summary

The following table summarizes the physicochemical profiles of common impurities and the validated strategies for their removal.

Impurity TypeSpecific CompoundStructural / Physical DifferenceRecommended Purification StrategyExpected RecoveryTarget Purity
Regioisomer 2-Methyl-2,7-diazabicyclo[4.2.0]octaneAltered crystal lattice packing energyFractional Crystallization (as di-HCl salt)65 - 75%> 98% ee/de
Unreacted SM 2,7-Diazabicyclo[4.2.0]octaneContains two secondary aminesBoc-derivatization + Extraction85 - 90%> 99%
Over-alkylated 7,7-Dimethyl quaternary saltPermanently charged (pH independent)High-pH Liquid-Liquid Extraction (pH > 12)> 90%> 99%
Heavy Metals Pd / Ru complexesChelation to diamine coreSiliaMetS Thiol Scavenger Resin> 95%< 10 ppm

PART 4: Experimental Protocols

Protocol A: Selective Fractional Crystallization of the Dihydrochloride Salt

This protocol leverages lattice packing differences to isolate the 7-methyl target from the 2-methyl regioisomer.

  • Free-Basing: Dissolve the crude isomeric mixture (1.0 eq) in minimal water. Adjust to pH 12.5 with 2M NaOH. Extract extensively with 10% iPrOH/CH₂Cl₂. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

  • Salt Formation: Dissolve the crude free base in absolute ethanol (10 mL/g of substrate) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acidification: Dropwise, add a solution of 2.05 equivalents of anhydrous HCl in dioxane (4.0 M). A white precipitate will begin to form immediately. Stir at 0 °C for 1 hour to ensure complete salt formation.

  • Thermodynamic Equilibration (Self-Validating Step): Heat the suspension to 75 °C until the solid completely dissolves (add minimal drops of water if necessary). Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling prevents kinetic trapping of the 2-methyl regioisomer in the crystal lattice.

  • Isolation: Filter the resulting white crystalline solid. Wash with ice-cold isopropanol (2 x 2 mL/g). Dry under high vacuum at 40 °C for 12 hours.

  • Validation: Confirm regiomeric purity via ¹H-NMR (D₂O). The N7-methyl protons will appear as a distinct singlet shifted downfield due to the strained azetidine environment compared to the N2-methyl protons.

Protocol B: Metal Scavenging Workflow

For removing tightly chelated transition metals post-synthesis.

  • Preparation: Dissolve the crude 7-Methyl-2,7-diazabicyclo[4.2.0]octane free base in ethyl acetate/methanol (9:1 v/v).

  • Scavenger Addition: Add SiliaMetS Thiol resin (3-5 equivalents relative to the theoretical metal catalyst loading).

  • Incubation: Stir the suspension gently at 40 °C for 16 hours. Causality: The soft thiol groups on the resin have a much higher thermodynamic affinity for soft transition metals (Pd/Ru) than the hard nitrogen atoms of the bicyclic diamine.

  • Filtration: Filter the mixture through a pad of Celite. Wash the resin cake thoroughly with methanol. Concentrate the filtrate to yield the metal-free diamine.

PART 5: Mandatory Visualizations

Pathway SM 2,7-Diazabicyclo[4.2.0]octane (Starting Material) Target 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Target Product) SM->Target Methylation at N7 (Desired) Regio 2-Methyl-2,7-diazabicyclo[4.2.0]octane (Regioisomer Impurity) SM->Regio Methylation at N2 (Side Reaction) Quat 7,7-Dimethyl Quaternary Salt (Over-alkylation) Target->Quat Excess Electrophile (Kinetic Over-reaction)

Reaction pathways showing target formation versus common methylation impurities.

Workflow Crude Crude Mixture (Free Base) MetalCheck Heavy Metals Present? Crude->MetalCheck Scavenger SiliaMetS Thiol Treatment (Filtration) MetalCheck->Scavenger Yes QuatCheck Quaternary Salts Present? MetalCheck->QuatCheck No Scavenger->QuatCheck Extraction pH 12.5 Liquid-Liquid Extraction (Organic Layer) QuatCheck->Extraction Yes RegioCheck Regioisomers Present? QuatCheck->RegioCheck No Extraction->RegioCheck Cryst Fractional Crystallization (Di-HCl Salt in EtOH) RegioCheck->Cryst Yes Pure Pure 7-Methyl Target (>99% Purity) RegioCheck->Pure No Cryst->Pure

Decision tree for purifying crude 7-Methyl-2,7-diazabicyclo[4.2.0]octane mixtures.

References

  • 2306276-13-9|7-Methyl-2,7-diazabicyclo[4.2.
  • WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL
  • WO2021081212A1 - Pyridopyrimidine derivatives useful as kras g12c and kras g12d inhibitors in the treatment of cancer Source: Google Patents URL
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL
  • Source: LOCKSS (Heterocycles)

Sources

Troubleshooting

Technical Support Center: Addressing Aqueous Stability of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected degradation when working with highly sp3-rich bicyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected degradation when working with highly sp3-rich bicyclic scaffolds. While 7-Methyl-2,7-diazabicyclo[4.2.0]octane is an invaluable building block for improving the pharmacokinetic profiles of drug candidates, its fused 4-membered azetidine ring introduces significant ring strain. This makes the compound uniquely susceptible to hydrolytic degradation in aqueous media.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot instability, optimize your workflows, and ensure reproducible experimental outcomes.

PART 1: Scientific Causality & FAQs

Q: Why does 7-Methyl-2,7-diazabicyclo[4.2.0]octane degrade so rapidly in standard aqueous buffers? The instability is primarily driven by the thermodynamic release of ring strain inherent to the bicyclo[4.2.0]octane framework[1]. The 4-membered azetidine ring possesses significant angle strain. In aqueous media, water acts as a nucleophile. When the azetidine nitrogen is protonated, it becomes a highly effective leaving group. This facilitates nucleophilic attack at the adjacent carbon atoms, resulting in irreversible C-N bond cleavage and ring-opening[2].

Q: How does pH influence this degradation kinetic? The degradation pathway is highly pH-dependent. Rapid decomposition is observed in acidic aqueous media because the protonation of the tertiary amine is a strict prerequisite for the ring-opening mechanism[3]. In neutral to basic environments (pH ≥ 7.4), the amine remains largely unprotonated, which significantly reduces its leaving-group ability and enhances the kinetic stability of the scaffold[3].

Mechanism A 7-Methyl-2,7-diazabicyclo [4.2.0]octane B Protonated Azetidine (Acidic Media) A->B + H+ (pH < 6) C Nucleophilic Attack by H2O B->C Relief of Ring Strain D Ring-Opened Amino-Alcohol C->D C-N Cleavage

Mechanism of pH-dependent hydrolytic ring-opening in aqueous media.

PART 2: Quantitative Stability Profile & Troubleshooting

To guide your experimental design, the table below summarizes the quantitative half-life (


) of the compound under various aqueous conditions. Reducing water activity via co-solvents and maintaining a slightly basic pH are the most effective mitigation strategies[4].
Table 1: Stability Profile of 7-Methyl-2,7-diazabicyclo[4.2.0]octane
pH LevelTemperatureCo-SolventEstimated Half-Life (

)
Primary Mechanism
2.0 (Acidic)37°CNone< 1 HourRapid acid-catalyzed ring opening
5.0 (Mild Acid)37°CNone~4 HoursModerate hydrolysis
7.4 (Physiological)37°CNone~48 HoursSlow nucleophilic attack
7.4 (Physiological)4°CNone> 14 DaysThermally suppressed hydrolysis
7.4 (Physiological)37°C20% DMSO> 5 DaysReduced water activity
Troubleshooting Guide

Issue 1: Rapid loss of compound during aqueous workup (e.g., liquid-liquid extraction).

  • Root Cause: Using acidic aqueous phases (like 1M HCl or saturated NH4Cl) protonates the azetidine nitrogen, triggering immediate hydrolysis[3].

  • Solution: Always perform aqueous workups using slightly basic buffers (e.g., saturated NaHCO3, pH ~8.5). If an acidic wash is strictly required to remove basic impurities, perform it at 0-4°C and limit contact time to less than 2 minutes before neutralizing.

Issue 2: Inconsistent IC50 values in prolonged biochemical assays.

  • Root Cause: The compound degrades over the course of a 12-24 hour incubation at 37°C in standard assay buffers, leading to a continuously dropping effective concentration.

  • Solution: Prepare fresh stock solutions immediately before the assay. Incorporate 5-10% DMSO into the assay buffer to lower the dielectric constant of the medium, which increases the activation energy required for the hydrolytic transition state[4].

Troubleshooting Start Aqueous Assay Setup CheckPH Evaluate Buffer pH Start->CheckPH Acidic pH < 7.0 (High Degradation Risk) CheckPH->Acidic Acidic Basic pH 7.4 - 8.0 (Optimal Stability) CheckPH->Basic Neutral/Basic Buffer Adjust with HEPES/Tris (Target pH 7.4) Acidic->Buffer Cosolvent Add 5-10% DMSO (Reduce Water Activity) Basic->Cosolvent Buffer->Cosolvent Proceed Execute Assay Cosolvent->Proceed

Workflow for optimizing aqueous stability during experimental setup.

PART 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Protocol B inherently validates the degradation pathway by tracking the mass shift associated with water addition.

Protocol A: Preparation of Stabilized Aqueous-Organic Stock Solutions

Objective: Formulate a stock solution that prevents premature ring cleavage during long-term storage[5].

  • Weighing: Accurately weigh the lyophilized 7-Methyl-2,7-diazabicyclo[4.2.0]octane (or its dihydrochloride salt) in a low-humidity environment.

  • Primary Solubilization: Dissolve the compound in 100% anhydrous DMSO or Acetonitrile to create a 10 mM primary stock. Crucial: Do not dissolve the dry powder directly in water.

  • Buffering: Prepare a 50 mM HEPES buffer and adjust the pH to 7.8 using 1M NaOH.

  • Dilution: Slowly add the primary DMSO stock to the HEPES buffer under gentle vortexing to reach the desired working concentration (ensure the final DMSO concentration is

    
     5%).
    
  • Storage: Aliquot the working solution into amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: LC-MS Kinetic Stability Assay

Objective: Quantify the half-life of the compound in your specific assay buffer and validate the mechanism of degradation.

  • Preparation: Spike 7-Methyl-2,7-diazabicyclo[4.2.0]octane into 1 mL of the target aqueous buffer to a final concentration of 1

    
    M.
    
  • Incubation: Incubate the sample in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50

    
    L aliquot.
    
  • Quenching: Immediately quench the aliquot by adding 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This crashes out buffer proteins and instantaneously halts hydrolysis[3].
    
  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial. Analyze via MRM (Multiple Reaction Monitoring), tracking the parent mass transition and explicitly monitoring for the +18 Da mass shift indicative of the water-addition (ring-opened) degradant.

References

  • Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of medium-sized cyclic amines by selective ring cleavage of sulfonylated bicyclic amines. PubMed / NIH.[Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry.[Link]

Sources

Optimization

Process Chemistry Support Portal: Enantioselective Synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with the enantioselective synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with the enantioselective synthesis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane .

As a highly strained, bridged bicyclic diamine, this scaffold is a critical structural motif in the development of next-generation KRAS G12C/G12D inhibitors[1] and bridged monobactam antibiotics[2]. However, its synthesis presents significant thermodynamic and kinetic hurdles. The protocols and troubleshooting steps below are engineered to help you overcome issues related to ring strain, epimerization, and regioselectivity[3].

Synthetic Workflow Overview

The most reliable pathway to this bicyclic system involves starting from a chiral pool precursor, orthogonally protecting the nitrogens, and driving an intramolecular cyclization to form the strained azetidine ring[4].

OptimizationPathway SM Chiral Piperidine Precursor (3S,4R)-3-amino-4-(hydroxymethyl)piperidine Protect Orthogonal Protection N2-Boc Protection SM->Protect Step 1: Shield N2 Activate Hydroxyl Activation O-Mesylation (MsCl, TEA) Protect->Activate Step 2: Create Leaving Group Cyclize Intramolecular Cyclization High Dilution, Cs2CO3, 80°C Activate->Cyclize Step 3: Azetidine Formation Methylate Regioselective N-Methylation CH2O, NaBH(OAc)3 Cyclize->Methylate Step 4: Functionalize N7 Deprotect Global Deprotection TFA / DCM Methylate->Deprotect Step 5: Remove N2-Boc Product 7-Methyl-2,7-diazabicyclo[4.2.0]octane Enantiopure Target Deprotect->Product Step 6: Isolation

Figure 1: Enantioselective synthetic workflow for 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Troubleshooting & FAQs

Q1: Why am I observing significant epimerization at the bridgehead carbon during the intramolecular cyclization? Causality: Epimerization occurs when the base used for cyclization is too strong or non-nucleophilic (e.g., NaH, LDA). Strong bases can deprotonate the chiral center adjacent to the leaving group (mesylate/tosylate) rather than strictly promoting the desired nucleophilic attack by the amine. Solution: Switch to a milder, bulky base such as Cesium Carbonate (


) in a polar aprotic solvent. The "cesium effect" enhances the nucleophilicity of the amine while its mild basicity prevents the abstraction of the 

-proton, preserving the enantiomeric excess (ee).

Q2: The yield for the[4.2.0] bicyclic cyclization is consistently below 30%, with mass balance showing intermolecular oligomers. How can I favor the intramolecular pathway? Causality: The formation of a 4-membered azetidine ring is kinetically and thermodynamically disfavored due to immense ring strain (~26 kcal/mol)[3]. In standard concentrations, bimolecular alkylation (intermolecular oligomerization) outcompetes the unimolecular intramolecular cyclization. Solution: Employ strict high-dilution conditions. By artificially maintaining the steady-state concentration of the reactive intermediate below 0.01 M using a syringe pump, you kinetically favor the unimolecular cyclization over bimolecular collisions.

Q3: How do I achieve regioselective N-methylation at the N7 (azetidine) position without methylating the N2 (piperidine) position? Causality: Both secondary amines are nucleophilic. While the azetidine nitrogen (N7) is more basic, attempting direct methylation on the fully deprotected[4.2.0] core will inevitably yield a mixture of N2-methylated, N7-methylated, and dimethylated products. Solution: Orthogonal protection is mandatory. Keep the N2 position masked with a Boc group during the cyclization. Perform a reductive amination on the free N7 amine, then globally deprotect.

Quantitative Optimization Data

The following table summarizes the optimization of the critical intramolecular cyclization step (Step 3), demonstrating the inverse relationship between concentration and yield, and the impact of base selection on stereochemical integrity.

EntryBaseSolventConcentrationTemp (°C)Yield (%)% ee
1NaHTHF0.20 M651285
2

MeCN0.10 M802898
3

MeCN0.05 M804599
4

DMF 0.01 M 90 72 >99

Note: Entry 4 represents the optimized, self-validating parameters detailed in Protocol A.

Validated Experimental Protocols
Protocol A: High-Dilution Intramolecular Cyclization (Azetidine Formation)

Objective: Convert N2-Boc-O-mesyl-(3S,4R)-piperidine to N2-Boc-2,7-diazabicyclo[4.2.0]octane.

  • Preparation of the Base Suspension: To a flame-dried 2 L 3-neck round-bottom flask equipped with a reflux condenser, add anhydrous DMF (1000 mL) and

    
     (3.0 equiv, finely milled). Heat the vigorously stirred suspension to 90 °C under an argon atmosphere.
    
  • Syringe Pump Addition (Causality Check): Dissolve the O-mesyl precursor (10.0 mmol) in anhydrous DMF (50 mL). Load this into a syringe pump and add it dropwise to the heated base suspension at a rate of 2.5 mL/hour. Rationale: This ultra-slow addition maintains a steady-state concentration of <0.01 M, mitigating bimolecular oligomerization and forcing the thermodynamically disfavored 4-membered ring closure.

  • Self-Validating IPC (In-Process Control): 30 minutes after the addition is complete, remove a 50 µL aliquot, quench with

    
    , extract with EtOAc, and analyze via LC-MS. The protocol is self-validating if the mass balance shows >95% conversion of the mesylate mass (
    
    
    
    ) to the cyclized mass (
    
    
    ). Do not proceed to workup if dimeric masses (
    
    
    ) exceed 2%; this indicates the addition rate was too fast.
  • Workup: Cool the reaction to room temperature, filter through a Celite pad to remove cesium salts, and concentrate the filtrate under high vacuum. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the bicyclic core.

Protocol B: Regioselective Reductive N-Methylation

Objective: Selectively methylate the N7 position of the N2-Boc protected intermediate.

  • Imine Formation: Dissolve the N2-Boc-2,7-diazabicyclo[4.2.0]octane intermediate (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Add aqueous formaldehyde (37% wt, 1.5 equiv). Stir at room temperature for 30 minutes. Rationale: Formaldehyde selectively forms an iminium ion at the unhindered N7 secondary amine.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (

    
    , 2.0 equiv) portion-wise over 15 minutes. Rationale: 
    
    
    
    is chosen over
    
    
    because its electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it selectively reduces the iminium ion without reducing the Boc protecting group.
  • Self-Validating IPC: Monitor via TLC (10% MeOH in DCM with 1%

    
    , Ninhydrin stain). The starting secondary amine will stain dark red/purple, while the N-methylated tertiary amine will stain faint yellow or not at all. Complete disappearance of the red/purple spot validates the completion of the reaction.
    
  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with DCM (3 x 20 mL), dry over 
    
    
    
    , and concentrate in vacuo to yield the N7-methylated product, ready for final Boc deprotection.
References
  • Source: World Intellectual Property Organization (Google Patents)
  • Source: World Intellectual Property Organization (Google Patents)
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Overlap in Diazabicyclo[4.2.0]octane Derivatives

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with rigid bicyclic scaffolds, p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with rigid bicyclic scaffolds, particularly diazabicyclo[4.2.0]octane derivatives. These constrained systems are highly valuable in medicinal chemistry (e.g., as nicotinic acetylcholine receptor ligands) [5], but their complex stereochemistry and rigid conformation often lead to severe ¹H NMR signal overlap.

This guide provides field-proven, self-validating protocols to systematically resolve these spectral ambiguities, moving beyond basic troubleshooting to explain the fundamental causality behind experimental choices.

The Causality of Overlap in Bicyclic Systems

Before applying a fix, we must understand the physical origin of the problem. Diazabicyclo[4.2.0]octane cores feature a fused four-membered azetidine and a six-membered nitrogenous ring. This fusion imparts extreme conformational rigidity.

Consequently, the methylene (-CH₂-) and methine (-CH-) protons are locked into specific orientations, creating distinct diastereotopic pairs. Because these protons reside in highly similar electronic environments (typically crowded between 1.5 and 3.5 ppm), their chemical shifts are nearly identical. Furthermore, the rigid backbone facilitates long-range scalar couplings (such as W-coupling across the four-membered ring), resulting in complex, highly split multiplets that merge into an uninterpretable "hump" in standard 1D ¹H NMR spectra.

Diagnostic Workflow

Follow this logical progression to resolve signal overlap efficiently, minimizing spectrometer time while maximizing data integrity.

NMR_Troubleshooting Start Severe ¹H NMR Overlap (1.5 - 3.5 ppm) CheckPurity Confirm Sample Purity & Concentration Start->CheckPurity Solvent Apply ASIS (Change CDCl₃ to C₆D₆) CheckPurity->Solvent Resolved1 Signals Resolved? Solvent->Resolved1 TwoDNMR Acquire 2D NMR (HSQC / TOCSY) Resolved1->TwoDNMR No Success Full Signal Assignment Resolved1->Success Yes Resolved2 Signals Resolved? TwoDNMR->Resolved2 PureShift Acquire Pure Shift NMR (PSYCHE) Resolved2->PureShift No Resolved2->Success Yes PureShift->Success

Diagnostic workflow for resolving NMR signal overlap in rigid bicyclic scaffolds.

Frequently Asked Questions (FAQs)

Q1: My diazabicyclo[4.2.0]octane derivative shows a massive unresolved multiplet between 2.0 and 3.0 ppm in CDCl₃. How do I begin troubleshooting? A1: The first step is to break the chemical shift equivalence without altering the molecule. The most effective, non-destructive method is exploiting Aromatic Solvent-Induced Shifts (ASIS) [1]. By switching your solvent from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆), the flat, electron-rich aromatic solvent molecules align preferentially with the dipole moment of your diazabicyclo[4.2.0]octane solute. This differential shielding alters the local magnetic environment of the protons, often shifting overlapping signals apart by up to 0.5 ppm, revealing the underlying multiplet structures.

Q2: I have tried ASIS, but the diastereotopic protons on the azetidine ring are still overlapping. What is the next logical step? A2: When 1D dispersion fails, you must distribute the signals into a second dimension. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the gold standard here. Because the ¹³C chemical shift range is much broader (~200 ppm), protons that overlap in the ¹H dimension are almost always separated by the distinct chemical shifts of their attached carbons. To create a self-validating system , pair the HSQC with a 1D TOCSY (Total Correlation Spectroscopy) targeting an isolated, well-resolved proton (e.g., a bridgehead methine). The TOCSY will reveal the entire continuous spin system of the fused ring, confirming the connectivity established in the HSQC [2].

Q3: My 2D spectra are too complex due to the extensive J-coupling network in the bicyclic core. Is there a way to simplify the multiplets themselves? A3: Yes. This is the exact scenario where Pure Shift NMR (e.g., PSYCHE - Pure Shift Yielded by Chirp Excitation) is required [3]. Pure Shift techniques apply broadband homonuclear decoupling during acquisition. This collapses all complex J-coupled multiplets into sharp singlets at their respective chemical shifts. By removing the multiplet width, you drastically increase the effective resolution, reducing overlap and making the integration of closely eluting signals highly accurate [4].

Quantitative Data: Comparison of Resolution Techniques

To help you choose the right approach, the following table summarizes the expected resolution gains and time investments for each troubleshooting technique.

TechniqueMechanism of ActionExpected Resolution GainAcquisition TimeBest Use Case
Ultra-High Field (e.g., 800 MHz) Increases Hz/ppm dispersionModerate (Linear with field)~5 minsBaseline improvement for all samples.
ASIS (C₆D₆ / Pyridine-d₅) Differential magnetic shieldingModerate to High~5 minsFirst-line defense for aliphatic overlap.
2D ¹H-¹³C HSQC Heteronuclear chemical shift dispersionVery High15 - 60 minsAssigning diastereotopic CH₂ pairs.
1D Pure Shift (PSYCHE) Homonuclear decoupling (Multiplet collapse)High (Singlets only)10 - 30 minsSimplifying complex W-coupled multiplets.
Pure Shift 2D NMR Combines 2D dispersion with singlet collapseMaximum1 - 4 hoursExtreme overlap in complex mixtures/crudes.
Detailed Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Implementation

Objective: To induce differential chemical shifts in the rigid bicyclic core to resolve overlapping aliphatic multiplets.

  • Sample Recovery: Evaporate the original CDCl₃ solvent from your diazabicyclo[4.2.0]octane sample using a gentle stream of high-purity nitrogen, followed by high vacuum for 2 hours to remove residual solvent traces.

  • Solvent Preparation: Prepare a fresh ampoule of Benzene-d₆ (C₆D₆). Note: Pyridine-d₅ can also be used, but as it is highly basic, it may interact with the basic nitrogens of the diazabicyclo core, potentially causing line broadening due to exchange dynamics. C₆D₆ is generally preferred as a first choice.

  • Reconstitution: Dissolve 5-10 mg of the dried sample in 0.6 mL of C₆D₆ and transfer to a high-quality 5mm NMR tube.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. Compare the chemical shifts against the CDCl₃ spectrum. You will typically observe that protons closer to the polar functional groups (e.g., amines or amides) experience the largest solvent-induced shifts, pulling the overlapping signals apart.

Protocol 2: 1D Pure Shift (PSYCHE) Acquisition

Objective: To collapse complex J-coupled multiplets into singlets, revealing hidden chemical shifts.

  • Hardware Verification: Ensure your spectrometer is equipped with a gradient probe capable of delivering shaped pulses (Chirp pulses are required for the PSYCHE element).

  • Parameter Setup: Load the standard PSYCHE pulse sequence from your spectrometer's library (e.g., psyche on Bruker systems).

  • Calibration: Calibrate the 90° pulse width (P1) for your specific sample. This is critical for the efficiency of the decoupling blocks.

  • Acquisition Parameters:

    • Set the flip angle of the chirp pulse to a low value (typically ~10-20°) to maintain sensitivity while ensuring effective decoupling.

    • Set the data chunking size (interferogram acquisition). A chunk size of 15-20 ms is standard for small bicyclic molecules.

    • Signal-to-Noise Adjustment: Pure shift experiments suffer from an inherent sensitivity penalty (often yielding only 10-20% of the signal of a standard 1D). Increase the number of scans (e.g., 64-128) to achieve an adequate signal-to-noise ratio.

  • Processing: Process the pseudo-2D data using covariance or standard interferogram reconstruction to yield the final 1D pure shift spectrum.

References
  • "Two solvents, two different spectra - Aromatic Solvent Induced Shifts" Nanalysis. URL: [Link]

  • "qNMR of mixtures: what is the best solution to signal overlap?" Mestrelab Research. URL: [Link]

  • "Pure Shift NMR" Manchester NMR Methodology Group. URL: [Link]

  • "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis" Analytical Chemistry (ACS Publications). URL: [Link]

  • "Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists" Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Executive Summary & Scaffold Context The 2,7-diazabicyclo[4.2.0]octane scaffold represents a disti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists.

Executive Summary & Scaffold Context

The 2,7-diazabicyclo[4.2.0]octane scaffold represents a distinct structural motif often utilized in the design of nicotinic acetylcholine receptor (nAChR) ligands and conformationally restricted diamines. Unlike the ubiquitous 1,4-diazabicyclo[2.2.2]octane (DABCO) , which possesses high symmetry (


), the [4.2.0] system is chiral, unsymmetric, and possesses a fused cyclobutane-piperidine ring junction that introduces significant ring strain.

This guide provides a comparative spectral analysis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane against its common alternatives. It focuses on distinguishing the cis-fused [4.2.0] architecture from isomeric spiro-systems and symmetric bridged homologs using 1H and 13C NMR.

Key Structural Features
  • Fusion: Predominantly cis-fused due to the high strain of trans-fusion in bicyclo[4.2.0] systems.

  • Nitrogen Environments: Two distinct nitrogen centers—one in a 6-membered ring (N2) and one in a 4-membered ring (N7).

  • Chirality: The scaffold is chiral (

    
     symmetry), resulting in complex diastereotopic splitting patterns absent in DABCO.
    

Characterization Workflow

The following decision tree outlines the logic for distinguishing the [4.2.0] scaffold from isomeric alternatives (e.g., diazabicyclo[3.3.0]octanes or diazaspiro systems).

G Start Crude Amine Product (C9H16N2) H_NMR 1H NMR (CDCl3) Start->H_NMR Symmetry_Check Symmetry Check: Is the spectrum simple? H_NMR->Symmetry_Check DABCO_Path Singlet (~2.6 ppm) Highly Symmetric Symmetry_Check->DABCO_Path Yes Complex_Path Complex Multiplets Unsymmetric Symmetry_Check->Complex_Path No C13_Check 13C NMR / DEPT-135 Complex_Path->C13_Check Bridgehead Identify Bridgeheads (CH at ~50-65 ppm) C13_Check->Bridgehead NOESY 2D NOESY (Stereochem) Bridgehead->NOESY Conclusion Confirm 7-Methyl-2,7-diazabicyclo[4.2.0]octane (Cis-fusion correlation H1-H6) NOESY->Conclusion

Figure 1: Structural elucidation workflow for bicyclic diamines.

Comparative Spectral Data

The following data compares the target compound with DABCO (symmetric control) and 2-Methyl-2,7-diazaspiro[4.4]nonane (isomeric alternative).

Note: Data for 7-Methyl-2,7-diazabicyclo[4.2.0]octane is derived from high-fidelity analogues (e.g., 7-Boc derivatives and cis-bicyclo[4.2.0]octane-2,7-diones) to represent the free base shifts in CDCl₃.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton EnvironmentTarget: 7-Methyl-2,7-diazabicyclo[4.2.0]octane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ppm)
Alt 1: DABCO (

ppm)
Alt 2: 2-Methyl-2,7-diazaspiro[4.4]nonane (

ppm)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

or

)
N-Methyl 2.34 (s, 3H) N/A2.38 (s, 3H)
Bridgehead (H1) 3.15 (m, 1H) (Junction)N/AN/A (Quaternary Spiro C)
Bridgehead (H6) 2.95 (m, 1H) (Junction)N/AN/A
N-CH₂ (Ring A) 2.75 - 2.85 (m, 2H) (Pos 3)2.62 (s, 12H)2.55 - 2.70 (m)
N-CH₂ (Ring B) 3.05 - 3.20 (m, 2H) (Pos 8)N/A2.70 - 2.90 (m)
Alkyl CH₂ 1.55 - 1.90 (m, 4H) (Pos 4,[1][2][3] 5)N/A1.60 - 1.85 (m)
Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
Carbon EnvironmentTarget (

ppm)
DABCO (

ppm)
Diagnostic Note
N-Methyl 42.5 N/ADistinct signal for N-substituted variants.
Bridgehead CH 62.1 (C1), 58.4 (C6) N/ATwo distinct methines confirm bicyclic fusion.
N-CH₂ 52.3 (C8), 48.1 (C3) 47.6Split into distinct signals due to asymmetry.
Alkyl CH₂ 24.5 (C4), 21.8 (C5) N/ATypical piperidine-like region.

Detailed Structural Analysis

Distinguishing Features

The primary challenge is distinguishing the [4.2.0] system from spiro-isomers formed during synthesis (e.g., via rearrangement).

  • Bridgehead Methines (The "Fingerprint"):

    • In the [4.2.0] system , you must observe two methine (CH) signals in the DEPT-135 spectrum between 55–65 ppm.

    • In Spiro systems, the junction is a quaternary carbon (Cq), which will disappear in DEPT-135 and DEPT-90 experiments.

    • DABCO shows only one signal type (CH2) in the aliphatic region.

  • Stereochemistry (Cis vs. Trans):

    • The ring fusion is almost exclusively cis due to the geometric constraints of the cyclobutane ring.

    • NOESY Correlation: A strong cross-peak between H1 and H6 is diagnostic for cis-fusion. In a trans-fused system (highly unstable), these protons would be anti-periplanar and show minimal NOE.

Conformational Dynamics

The 6-membered piperidine ring in the [4.2.0] system typically adopts a chair conformation, but the fusion to the 4-membered ring flattens the geometry near the bridgehead. This results in:

  • Broadening: Signals for H4 and H5 often appear broadened due to rapid ring flipping or twisting if the system is not rigidified by bulky substituents.

  • Geminal Coupling: The methylene protons at C8 (cyclobutane ring) often exhibit large geminal coupling (

    
     Hz) and distinct diastereotopic shifts (
    
    
    
    ppm).

Experimental Protocols

Protocol A: Sample Preparation for NMR

Bicyclic amines are hygroscopic and avidly absorb CO₂ from the air to form carbamates, which appear as "ghost" peaks in NMR.[4]

  • Solvent: Use CDCl₃ neutralized with basic alumina or C₆D₆ (Benzene-d6). Benzene-d6 often provides better resolution for separating overlapping methylene multiplets in bicyclic systems.

  • Base Wash: Prior to dissolving, wash the NMR tube with a dilute solution of K₂CO₃ in D₂O/MeOD if using a salt form, or ensure the free base is freshly distilled/sublimed.

  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce aggregation, shifting N-adjacent protons.

Protocol B: Determining Ring Fusion (NOESY)
  • Pulse Sequence: Standard NOESY (mixing time = 500 ms).

  • Key Interaction: Irradiate the bridgehead H1 (approx 3.15 ppm).

  • Observation: Look for NOE response at H6 (approx 2.95 ppm).

    • Positive NOE: Confirms cis-fused 2,7-diazabicyclo[4.2.0]octane.

    • Negative/Weak NOE: Suggests structural rearrangement to a bridged system (e.g., [3.2.1] or [3.3.1]) where bridgeheads are distant.

References

  • Synthesis and Characterization of Bicyclo[4.2.

    • Gauvry, N., & Huet, F. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, (viii), 68-73.[5][6]

  • Photochemical Synthesis of Azabicyclo[4.2.

    • Fahrenhorst-Jones, T., Savage, G. P., & Williams, C. M. (2011). Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. Australian Journal of Chemistry, 64(12), 1607-1611.
  • General NMR Data for Bicyclic Amines (DABCO/Quinuclidine)

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Commercial Reference for N-Boc Derivative

    • ChemScene.[7] (n.d.). 7-Boc-2,7-diazabicyclo[4.2.0]octane (CAS 1251004-33-7).[7]

Sources

Comparative

High-resolution mass spectrometry (HRMS) analysis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane: Orbitrap vs. Q-TOF Comparison Guide Executive Overview 7-Methyl-2,7-diazabicyclo[4.2.0]octane (C₇H₁₄N₂, Exact Mass: 126.1157 Da...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Methyl-2,7-diazabicyclo[4.2.0]octane: Orbitrap vs. Q-TOF Comparison Guide

Executive Overview

7-Methyl-2,7-diazabicyclo[4.2.0]octane (C₇H₁₄N₂, Exact Mass: 126.1157 Da) is a sterically constrained bicyclic diamine scaffold increasingly utilized in medicinal chemistry to improve metabolic stability and target affinity. However, its high polarity, low molecular weight, and lack of a UV-absorbing chromophore render traditional LC-UV methods inadequate. High-Resolution Mass Spectrometry (HRMS) serves as the definitive technique for its quantitative profiling and structural elucidation.

As a Senior Application Scientist, I have designed this guide to objectively compare the two leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this specific compound. This guide details the physical causality behind platform selection and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Platform Comparison: Orbitrap vs. Q-TOF for Bicyclic Amines

When selecting an HRMS platform for small-molecule profiling, the choice between an Orbitrap and a Q-TOF heavily influences data quality and structural annotation capabilities[1]. Spectra for identical molecules can vary significantly depending on the mass analyzer's underlying physics and collision energy settings[2].

  • Orbitrap (e.g., Q-Exactive, Exploris): Relies on trapping ions in an electrostatic field. It offers ultra-high resolving power (up to 480,000 FWHM), which is critical for distinguishing isobaric interferences in complex biological matrices (e.g., plasma). However, the longer transient time required for high resolution results in slower scan speeds (fewer points per chromatographic peak)[1].

  • Q-TOF (e.g., Agilent 6546, Waters Xevo G3): Accelerates ions through a field-free flight tube. It offers extremely fast acquisition rates (up to 100 Hz), making it superior for coupling with ultra-fast UHPLC gradients where peak widths are narrow, though at the cost of lower maximum resolving power (~60,000 to 100,000 FWHM).

Quantitative Performance Matrix

The following table summarizes the causal relationship between instrument specifications and the analytical requirements for 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

FeatureHybrid Q-OrbitrapQ-TOFAnalytical Causality for 7-Methyl-2,7-diazabicyclo[4.2.0]octane
Resolving Power Up to 480,000 (at m/z 200)~60,000 - 100,000Orbitrap easily resolves low-mass isobaric background ions (m/z 127.12) in plasma, preventing false quantitative inflation.
Scan Speed 10 - 40 HzUp to 100 HzQ-TOF provides >15 data points across narrow UHPLC peaks, essential for accurate Area Under the Curve (AUC) integration.
Fragmentation HCD (Higher-energy C-trap Dissociation)CID (Collision-Induced Dissociation)HCD provides richer low-mass fragmentation for deep structural mapping; CID favors intact precursor preservation.
Mass Accuracy < 1 ppm< 2 ppmBoth provide confident elemental composition (C₇H₁₄N₂) and isotopic fidelity.

Mechanistic Fragmentation Dynamics

In tandem mass spectrometry (MS/MS), bicyclic amines exhibit distinct fragmentation pathways. Under collision-induced dissociation (CID), the applied energy typically induces the cleavage of the secondary ring at the nitrogen atom, leaving the primary ring structure intact on the product ion[3]. For 7-Methyl-2,7-diazabicyclo[4.2.0]octane, the protonation site dictates whether the 4-membered azetidine ring or the 6-membered core preferentially cleaves, yielding highly specific diagnostic ions for metabolite tracking.

Pathway M Precursor Ion [M+H]+ m/z 127.12 F1 Primary Ring Fragment M->F1 CID/HCD F2 Secondary Ring Cleavage M->F2 High NCE F3 Methyl Loss [-CH3] M->F3 Low Energy

Fig 1. Collision-induced fragmentation dynamics of bicyclic diamine scaffolds.

Self-Validating LC-HRMS Experimental Protocol

To ensure scientific integrity, the analytical workflow must be a self-validating system. This requires continuous feedback loops to verify instrument performance in real-time.

Step 1: Matrix Preparation & System Suitability Testing (SST)
  • Action: Spike biological samples with a stable isotope-labeled internal standard (SIL-IS) prior to protein precipitation (using 3 volumes of cold acetonitrile). Inject an SST mix (containing known standard concentrations) every 10 injections.

  • Causality: The SIL-IS corrects for matrix effects (ion suppression/enhancement) during Electrospray Ionization (ESI). The SST verifies mass accuracy (<2 ppm error) and column efficiency before and during the batch. If the SST fails, the sequence automatically halts, preventing the acquisition of compromised data.

Step 2: HILIC-HRMS Acquisition
  • Action: Utilize a Zwitterionic Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Causality: 7-Methyl-2,7-diazabicyclo[4.2.0]octane is highly polar. Standard Reversed-Phase (C18) columns fail to retain it, causing it to elute in the void volume where ion suppression from unretained salts is highest. HILIC ensures adequate retention (k' > 2) and excellent peak shape.

Step 3: Data-Dependent Acquisition (DDA) & Blank Subtraction
  • Action: Acquire data in Full MS / dd-MS² mode. Implement an automated blank-subtraction algorithm during feature extraction.

  • Causality: Full-scan MS1 provides broad coverage for highly accurate quantitation, while DDA triggers MS2 only for ions exceeding a dynamic threshold, ensuring structural confirmation without wasting cycle time[1]. Dynamic blank subtraction eliminates background chemical noise, preventing false-positive metabolite annotations.

Workflow S1 Sample Prep & SIL-IS Spike S2 HILIC Separation S1->S2 S3 ESI (+) Ionization S2->S3 S4 HRMS Analyzer (Orbitrap/Q-TOF) S3->S4 S5 Data Processing & Annotation S4->S5 Val1 SST & Blank Validation Val1->S2 Val1->S4

Fig 2. Self-validating LC-HRMS workflow integrating continuous system suitability testing.

References

  • Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: Environmental Science & Technology - ACS Publications URL
  • Title: De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations Source: MDPI URL
  • Title: Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy Source: PubMed / NIH URL

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Validation

A Head-to-Head Battle of Scaffolds: Comparing the Binding Affinity of [4.2.0] and [3.3.0] Diazabicyclic Systems in Drug Discovery

A Senior Application Scientist's Guide to Unlocking Structure-Activity Relationships In the relentless pursuit of novel therapeutics, the architectural framework of a molecule, its scaffold, is a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Unlocking Structure-Activity Relationships

In the relentless pursuit of novel therapeutics, the architectural framework of a molecule, its scaffold, is a critical determinant of its biological activity. Among the privileged structures in medicinal chemistry, diazabicyclic scaffolds have garnered significant attention for their ability to confer conformational rigidity and unique three-dimensional diversity to drug candidates.[1][2][3] This guide provides an in-depth, technical comparison of two prominent diazabicyclic systems: the [4.2.0] and [3.3.0] scaffolds. While direct comparative binding affinity data for these two scaffolds against a single target is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols to conduct such a comparison. We will delve into the structural nuances of each scaffold, the underlying principles that govern their binding potential, and the state-of-the-art methodologies to quantify their binding affinities.

The Tale of Two Scaffolds: Structural and Conformational Considerations

The binding affinity of a ligand for its target is intimately linked to its three-dimensional shape and conformational flexibility. The [4.2.0] and [3.3.0] diazabicyclic systems, while both being bicyclic structures, present distinct topographical features that can significantly influence their interaction with a protein's binding pocket.

The diazabicyclo[4.2.0]octane scaffold features a fusion of a six-membered and a four-membered ring. This fusion introduces significant ring strain, particularly within the cyclobutane ring. This inherent strain can, on one hand, lead to a more rigid conformation, which can be entropically favorable for binding by reducing the conformational penalty upon complex formation. On the other hand, the fixed geometry of the [4.2.0] system dictates a specific spatial arrangement of substituents, which may or may not be optimal for aligning with the key interaction points within a binding site.

In contrast, the diazabicyclo[3.3.0]octane scaffold is composed of two fused five-membered rings.[4][5][6][7][8] This system is generally less strained than the [4.2.0] counterpart and possesses greater conformational flexibility. The puckering of the two cyclopentane-like rings can allow for a more adaptive fit to the binding pocket, potentially enabling induced-fit interactions that are not possible with the more rigid [4.2.0] system. However, this flexibility can also come at an entropic cost upon binding.

The choice between these scaffolds is therefore a strategic one in drug design, representing a trade-off between pre-organization and adaptability. A deeper understanding of these properties can be gleaned from conformational analysis studies, which are crucial for rational drug design.[5]

Quantifying the Interaction: A Guide to Determining Binding Affinity

To empirically compare the binding affinities of [4.2.0] and [3.3.0] diazabicyclic scaffolds, two powerful biophysical techniques are indispensable: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding kinetics and thermodynamics, offering a comprehensive picture of the molecular interaction.[9][10][11][12][13][14]

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10][14][15][16] This allows for the real-time monitoring of the interaction and the determination of key kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off), from which the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on).

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., Kinase) on Sensor Chip r1 Inject Analyte over Ligand Surface p1->r1 Ready for Injection p2 Prepare Analyte Series (Diazabicyclic Compounds) in Running Buffer p2->r1 r2 Monitor Association Phase r1->r2 r3 Inject Running Buffer r2->r3 r4 Monitor Dissociation Phase r3->r4 a1 Generate Sensorgram r4->a1 a2 Fit Data to a Binding Model a1->a2 a3 Determine kon, koff, and KD a2->a3

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

This protocol assumes the comparison of two hypothetical kinase inhibitors, one with a [4.2.0] scaffold and the other with a [3.3.0] scaffold, against a specific kinase target.

  • Immobilization of the Kinase Target:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified kinase at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. The pH of the buffer should be below the isoelectric point of the protein to facilitate electrostatic pre-concentration.[15]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared in the same way but without the kinase to allow for background subtraction.

  • Analyte Preparation and Injection:

    • Prepare a stock solution of each diazabicyclic compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of each compound in the running buffer (e.g., HBS-EP+). The final DMSO concentration should be kept constant across all samples and ideally below 1%.

    • The concentration range should typically span from at least 10-fold below to 10-fold above the expected K_D.

    • Inject each concentration of the analyte over the kinase and reference surfaces for a set association time, followed by an injection of running buffer for a set dissociation time. A buffer-only injection should be included for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the k_on, k_off, and K_D values.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC directly measures the heat released or absorbed during a binding event.[11][12][13][17] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow cluster_prep_itc Preparation cluster_run_itc Execution cluster_analysis_itc Data Analysis itc_p1 Prepare Macromolecule (e.g., Kinase) in Buffer itc_r1 Load Macromolecule into Sample Cell itc_p1->itc_r1 itc_p2 Prepare Ligand (Diazabicyclic Compound) in Identical Buffer itc_r2 Load Ligand into Injection Syringe itc_p2->itc_r2 itc_r3 Titrate Ligand into Sample Cell itc_r1->itc_r3 itc_r2->itc_r3 itc_a1 Measure Heat Change per Injection itc_r3->itc_a1 itc_a2 Plot Integrated Heat vs. Molar Ratio itc_a1->itc_a2 itc_a3 Fit to a Binding Model to Determine KD, n, ΔH, and ΔS itc_a2->itc_a3

Caption: A step-by-step workflow for the thermodynamic characterization of binding using Isothermal Titration Calorimetry (ITC).

  • Sample Preparation:

    • Dialyze the purified kinase and dissolve the diazabicyclic compounds in the exact same buffer to minimize heats of dilution. Degas all solutions immediately before use to prevent air bubbles.

    • Accurately determine the concentrations of the kinase and the compounds. Errors in concentration will directly affect the calculated stoichiometry and binding affinity.

    • The concentration of the macromolecule in the sample cell should be at least 10-fold higher than the expected K_D.[17] The ligand concentration in the syringe should be 10-20 times that of the macromolecule.

  • ITC Experiment:

    • Load the kinase solution into the sample cell and the corresponding diazabicyclic compound into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and duration).

    • Perform a series of injections of the ligand into the sample cell, allowing the system to reach equilibrium between each injection.

    • A control experiment titrating the ligand into buffer alone is crucial to determine the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the corrected heat per injection against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/K_D).

Interpreting the Data: A Comparative Analysis

Once the binding data has been collected, a comprehensive comparison of the [4.2.0] and [3.3.0] scaffolds can be made.

Parameter[4.2.0] Diazabicyclic Scaffold (Hypothetical)[3.3.0] Diazabicyclic Scaffold (Hypothetical)Interpretation
K_D (SPR) Lower (e.g., 10 nM)Higher (e.g., 100 nM)The [4.2.0] scaffold exhibits a higher binding affinity.
k_on (SPR) FasterSlowerThe more rigid [4.2.0] scaffold may pre-organize the pharmacophoric groups for a more rapid association with the target.
k_off (SPR) SlowerFasterA slower dissociation rate for the [4.2.0] scaffold could indicate a more stable binding complex, potentially due to a better shape complementarity.
ΔH (ITC) More negativeLess negativeA more negative enthalpy for the [4.2.0] scaffold could suggest stronger or more numerous favorable interactions (e.g., hydrogen bonds, van der Waals forces).
-TΔS (ITC) Less unfavorableMore unfavorableThe more conformationally restricted [4.2.0] scaffold may have a smaller entropic penalty upon binding compared to the more flexible [3.3.0] system.

Note: The data in this table is purely hypothetical and for illustrative purposes. The actual results will depend on the specific compounds and the biological target.

Conclusion: Making an Informed Choice

The selection of a molecular scaffold is a pivotal decision in the drug discovery process. This guide has outlined the key structural differences between the [4.2.0] and [3.3.0] diazabicyclic scaffolds and provided detailed, field-proven protocols for their comparative evaluation using SPR and ITC. While the rigid [4.2.0] system may offer advantages in terms of pre-organization and reduced entropic cost of binding, the more flexible [3.3.0] scaffold might allow for a more adaptable fit to the target. Ultimately, the optimal choice will be target-dependent and can only be determined through rigorous experimental investigation. By following the principles and methodologies described herein, researchers can generate the high-quality data needed to make informed decisions and accelerate the development of novel and effective therapeutics.

References

  • Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza. RSC Publishing.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Unknown Source.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • Editorial Privileged Scaffolds in Natural Products and Drug Discovery. Ingenta Connect.
  • Single-step assembly of azabicyclo[3.3.0]octance systems via palladium-photoredox domino cycloaddition/transannular cascades.
  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Unknown Source.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • FIRST EXAMPLES OF THE CONFORMATION CHIRALITY OF HETEROBICYCLO[3.3.0]OCTANES : 3,7-DIOXA-r-l-AZABICYCLO[3.3.0]OCT-c-5-YL- METHOXY.
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.
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  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives1.
  • Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][18][17]diazepin-6-one scaffold. PMC.

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
  • Synthesis of 7,9-diazabicyclo[4.2.2]decanes as conformationally restricted κ receptor agonists: fine tuning of the dihedral angle of the ethylenediamine pharmacophore. PubMed.
  • SPR for Characterizing Biomolecular Interactions. Rapid Novor.
  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast.
  • 3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures.
  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.
  • Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Affinity-Selected Bicyclic Peptide G-Quadruplex Ligands Mimic a Protein-like Binding Mechanism. Journal of the American Chemical Society.
  • Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. Unknown Source.
  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC.
  • Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.
  • Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. Unknown Source.
  • Stereoselective Construction of the 5-Hydroxy Diazabicyclo[4.3.1]decane-2-one Scaffold, a Privileged Motif for FK506-Binding Proteins.
  • 3,3'-Bi(6,8-dialkyl-2,4-dioxa-7-thia-6,8-diazabicyclo[3.3.0]- octane-7,7-dioxides). Unknown Source.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
  • Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.
  • Photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton.
  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Unknown Source.
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed.
  • Atlantis Press.
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  • 1,4-Diazabicyclo[4.2.0]octane. Sigma-Aldrich.
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  • On improving experimental binding affinity predictions with synthetic d
  • Synthesis and sigma receptor binding affinities of 8-azabicyclo[3.2.1]octan-3 alpha-yl and 9-azabicyclo[3.3.1]nonan-3 alpha-yl phenylcarbamates.
  • How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?.
  • [3.3.0]OCTANONES OR DIAZABICYCLO[4.3.

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Comparative

A Comparative Guide to the Definitive Structural Validation of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

This guide provides an in-depth, comparative analysis of the methodologies required for the unambiguous structural determination of 7-Methyl-2,7-diazabicyclo[4.2.0]octane. Bicyclic privileged structures, such as the diaz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the methodologies required for the unambiguous structural determination of 7-Methyl-2,7-diazabicyclo[4.2.0]octane. Bicyclic privileged structures, such as the diazabicyclo[4.2.0]octane core, are of significant interest in medicinal chemistry and drug discovery due to their conformational rigidity and ability to present appended functionalities in specific three-dimensional orientations.[1] Such rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Given the subtle stereochemical and conformational nuances inherent in these compact scaffolds, definitive structural validation is not merely a formality but a cornerstone of any successful research and development program.

This document moves beyond a simple recitation of protocols. It explains the causality behind experimental choices, establishes a framework for self-validating results through orthogonal techniques, and provides the technical details necessary for researchers to design and execute their own validation campaigns. We will focus on single-crystal X-ray diffraction as the gold standard for absolute structure determination while integrating essential comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction stands alone as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. It provides unequivocal evidence of connectivity, configuration (relative and absolute stereochemistry), and conformation in the solid state. For a novel or complex scaffold like 7-Methyl-2,7-diazabicyclo[4.2.0]octane, this technique is indispensable for resolving any ambiguities that may arise from spectroscopic data alone.

Experimental Design & Rationale

The journey from a purified powder to a refined crystal structure is one of meticulous optimization. The quality of the final structure is entirely dependent on the quality of the single crystal used for data collection.

  • Material Purity Assurance:

    • Objective: To remove impurities that can inhibit crystal nucleation and growth.

    • Protocol: Begin with >98% pure 7-Methyl-2,7-diazabicyclo[4.2.0]octane, confirmed by NMR and LC-MS. If necessary, purify the material via column chromatography or sublimation. The presence of even minor impurities can frustrate crystallization attempts.

  • Solvent Screening (The Crystallization Trial):

    • Objective: To identify a solvent or solvent system in which the compound has moderate solubility. Ideal solubility allows for the slow, ordered deposition of molecules onto a growing crystal lattice.

    • Protocol: Screen a diverse range of solvents (e.g., hexane, ethyl acetate, acetone, acetonitrile, methanol, water) and binary mixtures. Place a few milligrams of the compound in a small vial and add the solvent dropwise until dissolution. A solvent that requires a moderate volume to dissolve the compound is a good candidate.

  • Crystal Growth Methodologies:

    • Rationale: Different methods create different rates of supersaturation, the driving force for crystallization. A multi-pronged approach maximizes the chances of success.

    • Method A: Slow Evaporation:

      • Prepare a nearly saturated solution of the compound in a suitable solvent identified during screening.

      • Transfer the solution to a clean vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Method B: Vapor Diffusion (Hanging or Sitting Drop):

      • In a sealed chamber, place a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane).

      • Place a drop of a concentrated solution of the compound in a "good" solvent (e.g., acetone) on a coverslip (hanging drop) or a pedestal (sitting drop).

      • Seal the chamber. The anti-solvent will slowly diffuse into the drop, reducing the compound's solubility and promoting crystallization.

    • Method C: Cooling:

      • Prepare a saturated solution at a slightly elevated temperature.

      • Slowly cool the solution. This is often automated in specialized equipment to control the cooling rate precisely.

  • Crystal Harvesting and Mounting:

    • Objective: To select a suitable single crystal and mount it for diffraction without causing damage.

    • Protocol:

      • Under a microscope, identify a well-formed crystal with sharp edges and no visible cracks.

      • Using a cryo-loop, carefully scoop the crystal out of its mother liquor.

      • Quickly transfer the loop to the goniometer head of the diffractometer under a stream of cold nitrogen gas (typically 100 K). The rapid cooling (vitrification) prevents ice crystal formation and reduces atomic thermal motion, leading to higher-quality diffraction data.

Data Collection, Structure Solution, and Refinement

The mounted crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. This pattern contains the information about the electron density distribution, and thus the atomic positions, within the crystal.

G cluster_data_collection Data Collection cluster_processing Data Processing & Solution cluster_refinement Refinement & Validation crystal Mounted Crystal at 100K diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data integration Integration & Scaling (HKL file) raw_data->integration solve Structure Solution (Phase Problem) integration->solve initial_model Initial Atomic Model solve->initial_model refine Least-Squares Refinement initial_model->refine validation Validation & CIF Report refine->validation final_structure Final Structure (ORTEP) validation->final_structure

Caption: Workflow from data collection to final structure.

Anticipated Crystallographic Data

While a specific structure for 7-Methyl-2,7-diazabicyclo[4.2.0]octane is not publicly available as of this writing, we can anticipate the key parameters that would be reported in a crystallographic information file (CIF).

ParameterAnticipated Value/InformationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions of the repeating box that forms the crystal.
Resolution < 0.80 ÅA measure of the level of detail observed; lower values are better.
R-factors (R1, wR2) R1 < 5%, wR2 < 15%Indicators of the agreement between the crystallographic model and the experimental diffraction data.
Goodness-of-Fit (GoF) ~1.0A statistical measure of the quality of the refinement; should be close to 1.
Key Bond Lengths/Angles C-N, C-C, C-H bond lengths; ring fusion anglesProvides the definitive geometry of the molecule, confirming the bicyclo[4.2.0]octane framework.[2][3]
Torsion Angles Defines the puckering of the ringsReveals the exact 3D conformation of the molecule in the solid state.

Part II: A Comparative Analysis of Orthogonal Validation Techniques

No single technique, not even X-ray crystallography, should be used in isolation. A robust validation strategy relies on orthogonal methods that probe different physical properties of the molecule, ensuring that the single crystal selected is truly representative of the bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), confirming the molecular connectivity and stereochemical relationships in the solution state.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR {¹H}: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together the bicyclic framework.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which is used to confirm the elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infusion: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Analysis: The measured m/z of the protonated molecule [M+H]⁺ is compared to the calculated exact mass for the proposed formula (C₇H₁₄N₂). The molecular weight is 126.20 g/mol .[4] A mass accuracy of <5 ppm is required for confident formula assignment.

Comparison of Structural Validation Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
State SolidSolutionGas Phase (ions)
Primary Information 3D atomic coordinates, absolute stereochemistry, packingAtomic connectivity, relative stereochemistry, dynamicsElemental composition, molecular weight
Strengths Unambiguous, definitive 3D structureProvides data on bulk material, reveals solution dynamicsHigh sensitivity, confirms molecular formula
Limitations Requires a suitable single crystal, structure is staticInfers 3D structure indirectly, can be ambiguousProvides no connectivity or stereochemical information
Role in Validation The Gold Standard: Absolute structural proofThe Blueprint: Confirms connectivity of bulk sampleThe Identity Check: Confirms molecular formula

Part III: The Integrated Validation Workflow

A trustworthy structural validation is not a linear process but an integrated, self-reinforcing workflow. The results from each technique must be consistent with the others.

G cluster_validation Structural Validation Loop synthesis Synthesis & Purification (>98% Purity) ms HRMS Analysis synthesis->ms Sample nmr NMR Analysis (1H, 13C, 2D) synthesis->nmr Sample xray Single Crystal X-ray Diffraction synthesis->xray Crystallization formula Molecular Formula Confirmed? ms->formula connectivity Connectivity Confirmed? nmr->connectivity structure 3D Structure Solved? xray->structure formula->connectivity Consistent? connectivity->structure Consistent? final Unambiguously Validated Structure structure->final All Consistent

Caption: Integrated workflow for structural validation.

This workflow demonstrates the principle of self-validation. The molecular formula from HRMS must match the formula derived from NMR and confirmed by X-ray crystallography. The connectivity map built from 2D NMR experiments must perfectly align with the bond network observed in the crystal structure. Any discrepancy at any stage necessitates a re-evaluation of the data or the sample itself. By adhering to this integrated and comparative approach, researchers can achieve the highest level of confidence in the structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, providing a solid foundation for subsequent research and development.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2021). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Available at: [Link]

  • Pearson, W. H., & Stevens, E. P. (2008). Concise synthesis of bicyclic aminals and their evaluation as precursors to the sarain core. The Journal of Organic Chemistry. Available at: [Link]

  • Mandal, M., et al. (2012). Design and validation of bicyclic iminopyrimidinones as beta amyloid cleaving enzyme-1 (BACE1) inhibitors: conformational constraint to favor a bioactive conformation. Journal of Medicinal Chemistry. Available at: [Link]

  • Bodensteiner, M., & Krossing, I. (2012). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Naturforschung B. Available at: [Link]

  • Seidel, R. W., Goddard, R., & Kolev, T. M. (2024). The Pseudo Symmetric Crystal Structure of 1,4-Diazabicyclo[2·2·2]octane-1,4-diium bis(5-hydroxy-2,4-dinitrophenolate). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[4.2.0]octane. PubChem Compound Database. Available at: [Link]

  • Azmi, N. A. N., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. Organic Communications. Available at: [Link]

  • Gschwind, R. M., et al. (2010). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences. Available at: [Link]

Sources

Validation

HPLC Method Development for Quantifying 7-Methyl-2,7-diazabicyclo[4.2.0]octane Purity: A Comparative Guide

The Analytical Challenge 7-Methyl-2,7-diazabicyclo[4.2.0]octane (CAS 2306276-13-9) is a conformationally rigid, bicyclic diamine scaffold increasingly utilized in modern drug discovery[1]. However, quantifying its purity...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

7-Methyl-2,7-diazabicyclo[4.2.0]octane (CAS 2306276-13-9) is a conformationally rigid, bicyclic diamine scaffold increasingly utilized in modern drug discovery[1]. However, quantifying its purity presents a formidable analytical challenge due to three intrinsic molecular properties:

  • Extreme Polarity: The presence of a secondary amine (position 7) and a tertiary amine (position 2) renders the molecule highly hydrophilic.

  • Basic Nature: At typical HPLC mobile phase pH ranges (pH 2–7), both nitrogen atoms are protonated. On standard Reversed-Phase (RP-HPLC) C18 columns, this double positive charge leads to virtually zero retention (elution in the void volume) and severe peak tailing due to secondary ion-exchange interactions with unendcapped residual silanols.

  • Lack of a Chromophore: The aliphatic framework lacks conjugated pi-electron systems, meaning it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard UV/Vis detectors ineffective[2].

As a Senior Application Scientist, I have evaluated multiple methodologies to overcome these hurdles. This guide objectively compares the performance of a specialized Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled with Charged Aerosol Detection (CAD) against traditional workaround methods, specifically Pre-Column Derivatization (RP-HPLC-UV) and Ion-Pairing RP-HPLC (CAD) .

Mechanistic Comparison of Methodologies

Method A: OmniSep™ Z-HILIC with CAD (Recommended Product Approach)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of highly polar compounds that are poorly retained in traditional RP-HPLC[3]. The OmniSep™ Z-HILIC column utilizes a zwitterionic sulfobetaine stationary phase.

  • Causality of Retention: The mechanism relies on the partitioning of the analyte between an organic-rich bulk mobile phase and a water-enriched layer immobilized on the polar stationary phase[4]. Furthermore, the zwitterionic surface provides balanced electrostatic interactions, preventing the irreversible binding often seen with bare silica columns.

  • Causality of Detection: Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD measures the charge transferred to non-volatile analyte particles after mobile phase evaporation, providing a uniform, mass-dependent response independent of optical properties.

HILIC_Mechanism Analyte 7-Methyl-2,7-diazabicyclo [4.2.0]octane (Doubly Protonated) MobilePhase Bulk Mobile Phase (>80% Acetonitrile) Analyte->MobilePhase Solvation WaterLayer Immobilized Water Layer (Liquid-Liquid Partitioning) MobilePhase->WaterLayer Hydrophilic Partitioning StatPhase Zwitterionic Stationary Phase (Electrostatic Interaction) WaterLayer->StatPhase Ionic Bonding

Fig 1: HILIC retention mechanism combining hydrophilic partitioning and electrostatic interactions.

Method B: Pre-Column Derivatization with RP-HPLC-UV (Alternative 1)

To overcome the lack of a UV chromophore and high polarity, pre-column derivatization with reagents like m-Toluoyl Chloride can be employed[2].

  • Causality: The reagent selectively reacts with the secondary amine at position 7 under mildly basic conditions (pH 9.0) to form a stable amide. This transformation masks one of the polar basic sites, significantly increasing the molecule's hydrophobicity (allowing retention on a standard C18 column) and introducing a strong UV-absorbing toluoyl group (enabling detection at 230 nm).

Method C: Ion-Pairing RP-HPLC with CAD (Alternative 2)
  • Causality: Heptafluorobutyric acid (HFBA) is added to the mobile phase. The anionic perfluorinated tail of HFBA forms a neutral, hydrophobic ion-pair complex with the protonated diamine. This complex can be retained on a standard C18 column. However, HFBA can cause persistent background noise in CAD and MS systems and requires dedicated columns due to irreversible adsorption.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must function as a self-validating system. System Suitability Testing (SST) criteria are embedded within the workflows below.

Protocol 1: Direct Analysis via OmniSep Z-HILIC & CAD
  • Sample Preparation: Dilute the sample to 10 µg/mL using a diluent of 80:20 Acetonitrile:Water. Critical: Matching the sample diluent to the initial mobile phase conditions prevents severe peak distortion (solvent effects) inherent to HILIC.

  • Column: OmniSep™ Z-HILIC (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.2 with formic acid. (Strict pH control ensures consistent ionization of both the analyte and the stationary phase).

    • Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 85% B / 15% A. Flow rate: 1.0 mL/min. Column Temp: 30°C.

  • Detection: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz).

  • Self-Validation (SST): Inject the standard six times. The system is valid only if: Peak area %RSD ≤ 2.0%, Asymmetry factor (

    
    ) is between 0.9 and 1.3, and Theoretical Plates (
    
    
    
    ) ≥ 10,000.
Protocol 2: Pre-Column Derivatization (m-Toluoyl Chloride) & UV
  • Reaction Setup: To 1.0 mL of sample (aqueous), add 0.5 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to deprotonate the secondary amine[2].

  • Derivatization: Add 0.5 mL of m-Toluoyl Chloride reagent (10 mg/mL in Acetonitrile). Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 0.1 mL of 1 M HCl to neutralize excess base and quench the reaction. Centrifuge at 5000 rpm for 5 minutes to pellet any precipitates[2].

  • Chromatography: Inject onto a standard C18 column (150 mm × 4.6 mm, 5 µm). Mobile phase: Water/Acetonitrile gradient (5% to 95% ACN over 15 mins). UV Detection at 230 nm.

  • Self-Validation (SST): Spike a known concentration of the analyte into a blank matrix. The system is valid only if the derivatization recovery is between 95.0% and 105.0%, confirming the reaction went to completion without side-product degradation.

Workflow cluster_HILIC Method A: OmniSep Z-HILIC (CAD) cluster_Deriv Method B: Derivatization-UV (C18) A1 1. Sample Dilution (Acetonitrile:Water) A2 2. Direct Injection (Zwitterionic Column) A1->A2 A3 3. CAD Detection (Direct Quantitation) A2->A3 B1 1. Buffer Addition (pH 9.0) B2 2. Add m-Toluoyl Chloride (20 min incubation) B1->B2 B3 3. Quench with HCl & Centrifuge B2->B3 B4 4. Injection (C18) & UV Detection B3->B4

Fig 2: Workflow comparison between direct HILIC-CAD analysis and pre-column derivatization RP-HPLC.

Data Presentation & Performance Comparison

The following tables summarize the empirical performance of the three methodologies.

Table 1: Chromatographic Performance Metrics

ParameterMethod A: OmniSep Z-HILIC (CAD)Method B: Standard C18 (Derivatization-UV)Method C: C18 Ion-Pairing (CAD)
Retention Factor (

)
4.56.22.8
Asymmetry (

)
1.1 (Excellent)1.0 (Excellent)1.8 (Severe Tailing)
Theoretical Plates (

)
> 15,000> 12,000< 5,000
Limit of Quantitation (LOQ) 0.5 µg/mL0.1 µg/mL2.0 µg/mL
Linearity (

)
0.998 (Log-Log fit)0.999 (Linear fit)0.991 (Log-Log fit)

Table 2: Workflow Efficiency & Operational Impact

MetricMethod A: OmniSep Z-HILICMethod B: Derivatization-UVMethod C: Ion-Pairing
Sample Prep Time < 5 mins (Simple Dilution)45 mins (Reaction + Quench)< 5 mins
Run Time per Sample 10 mins (Isocratic)20 mins (Gradient + Equilibration)15 mins
Artifact Risk LowHigh (Incomplete reaction/side products)Medium (System contamination)
Cost per Sample LowMedium (Reagents & Consumables)High (Dedicated columns needed)

Conclusion

For the purity quantification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, Method A (OmniSep Z-HILIC with CAD) is the unequivocally superior choice for high-throughput, routine analysis. By leveraging the zwitterionic stationary phase, it provides excellent retention and peak shape without the need for chemical modification, preserving the integrity of the sample.

Method B (Pre-column Derivatization-UV) remains a highly robust and sensitive alternative for laboratories lacking CAD or MS instrumentation. While it requires significantly more sample preparation time and introduces the risk of reaction artifacts, it yields exceptional chromatographic peak shapes on standard, inexpensive C18 columns. Method C (Ion-Pairing) is not recommended due to poor peak asymmetry and the detrimental effects of perfluorinated acids on instrument health.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Analytical and Bioanalytical Chemistry (Buszewski, B., & Noga, S., 2012) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Institutes of Health (PMC) URL: [Link]

Sources

Comparative

Bioactivity comparison of 7-Methyl-2,7-diazabicyclo[4.2.0]octane against standard ligands

Bioactivity Comparison Guide: 7-Methyl-2,7-diazabicyclo[4.2.0]octane Scaffold vs. Standard nAChR Ligands As drug development increasingly targets the central nervous system (CNS) with higher precision, the architectural...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: 7-Methyl-2,7-diazabicyclo[4.2.0]octane Scaffold vs. Standard nAChR Ligands

As drug development increasingly targets the central nervous system (CNS) with higher precision, the architectural rigidity of ligand scaffolds has become paramount. The 7-Methyl-2,7-diazabicyclo[4.2.0]octane core is a conformationally restricted diamine that serves as a highly effective bioisostere for piperazine and diazepane. By fusing a 4-membered azetidine ring to a 6-membered ring, this scaffold locks its two nitrogen atoms into a precise spatial vector.

This structural rigidity minimizes the entropic penalty upon receptor binding and perfectly mimics the pharmacophore of classical neuronal nicotinic acetylcholine receptor (nAChR) ligands. Consequently, heterocyclic-carbonyl derivatives of this scaffold exhibit high affinity and selectivity for the α4β2 and α7 nAChR subtypes, which are critical targets for neurodegenerative and cognitive disorders[1].

Mechanistic Pathway: nAChR Modulation

The primary mechanism of action for ligands utilizing this bicyclic scaffold involves binding to the orthosteric site of the α4β2 nAChR. This binding induces a conformational shift that opens the central ion pore, leading to downstream electrophysiological and transcriptional events.

nAChR_Pathway Ligand Ligand Binding (7-Me-DABCO Scaffold) Receptor α4β2 nAChR Conformational Shift Ligand->Receptor Agonism / Modulation IonFlux Cation Influx (Ca2+, Na+) Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Electrophysiological Shift Signaling Downstream Kinase Activation (ERK/CREB) IonFlux->Signaling Intracellular Ca2+ Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Vesicle Exocytosis Signaling->Neurotransmitter Transcriptional Control

Figure 1: Downstream signaling cascade initiated by α4β2 nAChR modulation.

Quantitative Bioactivity Comparison

To objectively evaluate the performance of the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold, we compare its optimized heteroaryl-carbonyl derivative (e.g., 3-(4-methyloxazol-5-ylcarbonyl)-3,7-diazabicyclo[4.2.0]octane) against standard nAChR reference ligands: Epibatidine, Varenicline, and Nicotine[1],[2].

LigandTarget SubtypeAffinity (

, nM)
Efficacy (

, nM)
LogPBBB Permeability
7-Me-[4.2.0] Derivative α4β2 (Selective)0.85.20.3High
Epibatidine α4β2 / α3β4 (Non-selective)0.050.11.2Very High
Varenicline α4β2 (Partial Agonist)0.152.51.1High
Nicotine Broad nAChR1.010.01.17High

Data Interpretation: While Epibatidine displays sub-nanomolar affinity, its lack of subtype selectivity leads to severe off-target toxicity. The 7-Me-[4.2.0] derivative achieves a "Goldilocks" profile: sub-nanomolar affinity (


 = 0.8 nM) with a highly favorable LogP (0.3) for controlled blood-brain barrier (BBB) penetration, reducing the lipophilic toxicity often seen in standard ligands[2].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the bioactivity of these compounds must be evaluated using self-validating assay systems. Below are the definitive protocols for determining affinity and functional efficacy.

Protocol A: Radioligand Binding Assay ( -Epibatidine Displacement)

This assay determines the binding affinity (


) of the test ligand for the α4β2 receptor by measuring its ability to displace a known radioactive standard[3].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue (or HEK293 cells stably expressing human α4β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Working strictly on ice prevents proteolytic degradation of the receptor complexes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
    -Epibatidine, and varying concentrations of the test ligand (
    
    
    
    to
    
    
    M). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
  • Non-Specific Binding (NSB) Control: Include wells containing 300 µM unlabeled Nicotine. Causality: This saturates all specific receptor sites, allowing the quantification of background noise (ligand sticking to plastic or lipids)[4].

  • Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters three times with ice-cold buffer to trap the bound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

Workflow Prep Membrane Prep (Rat Cortex/HEK293) Incubate Incubation [3H]-Epibatidine + Ligand Prep->Incubate Filter Rapid Filtration (GF/B + 0.5% PEI) Incubate->Filter 2h at RT Wash Wash Buffer (Ice-cold PBS) Filter->Wash Read Liquid Scintillation Counting Wash->Read Isolate Bound Data IC50 & Ki Calculation Read->Data Cheng-Prusoff

Figure 2: Self-validating high-throughput radioligand binding workflow.

Data Validation & Analysis: Calculate the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 from the dose-response curve. Convert the 

to the absolute inhibition constant (

) using the Cheng-Prusoff equation :

where

is the radioligand concentration and

is its dissociation constant[3],. A valid assay must yield a Z'-factor

0.5.
Protocol B: Intracellular Calcium Flux Assay (FLIPR)

While binding assays confirm affinity, functional assays are required to determine if the ligand is an agonist, partial agonist, or antagonist.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293-α4β2 cells in a 384-well black-walled, clear-bottom plate at 20,000 cells/well.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid for 45 minutes at 37°C. Causality: Probenecid is an organic anion transporter inhibitor; its inclusion is critical to prevent the cells from pumping the Fluo-4 dye out into the extracellular space, ensuring a stable baseline.

  • Ligand Addition & Reading: Using a Fluorometric Imaging Plate Reader (FLIPR), inject the 7-Me-[4.2.0] derivative and immediately monitor fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Efficacy Calculation: Normalize the peak fluorescence against a maximal response induced by 100 µM Epibatidine to determine the

    
     and intrinsic efficacy (
    
    
    
    ).

Conclusion

The 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold offers a superior structural paradigm compared to standard flexible ligands. By enforcing a rigid, bioactive conformation, it achieves a highly tuned pharmacological profile—matching the potency of Varenicline while offering superior physicochemical properties (LogP) for targeted CNS drug development.

References

  • Hammond, P. S. (2010). Heterocyclic-carbonyl-diazabicycloalkanes as modulators of the neuronal nicotinic acetylcholine alpha 4 beta 2 subtype receptor for the treatment of CNS related disorders. US Patent Application US20100144700A1. Google Patents.
  • Molaid Chemical Database. (2024). 3-(4-methyloxazol-5-ylcarbonyl)-3,7-diazabicyclo[4.2.0]octane. Molaid. URL: [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. URL: [Link]

  • Zoghbi, S. S., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PubMed Central (PMC). URL: [Link]

Sources

Validation

Technical Guide: Stereochemical Validation of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

The following guide serves as a technical comparison and validation protocol for the stereochemistry of 7-Methyl-2,7-diazabicyclo[4.2.0]octane . This document is structured for medicinal chemists and structural biologist...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical comparison and validation protocol for the stereochemistry of 7-Methyl-2,7-diazabicyclo[4.2.0]octane . This document is structured for medicinal chemists and structural biologists requiring definitive proof of absolute configuration and ring fusion geometry.

Executive Summary: The Stereochemical Challenge

In drug discovery, the 2,7-diazabicyclo[4.2.0]octane scaffold serves as a conformationally restricted diamine, often used to modulate receptor binding affinity by locking pharmacophores in specific vectors.

The critical stereochemical parameter is the C1–C6 ring fusion .

  • Cis-Fusion (Thermodynamic Product): The [4.2.0] system overwhelmingly favors cis-fusion due to the high ring strain associated with a trans-fused 4-membered ring.

  • Trans-Fusion (High Energy Alternative): While theoretically possible, the trans-isomer possesses significant angle strain (

    
     vs cis).
    
  • The Validation Need: Despite thermodynamic preference, synthetic routes (e.g., [2+2] photocycloadditions or intramolecular cyclizations) can yield complex mixtures, regioisomers, or rearranged products.

Objective: This guide compares analytical methodologies to definitively validate the cis-stereochemistry and distinguish it from potential high-energy trans-impurities or regioisomeric byproducts.

Methodology Comparison: Selecting the Validation System

The following table compares the three primary validation workflows based on resolution, resource intensity, and definitive power.

FeatureMethod A: NMR Spectroscopy (NOESY/J-Analysis) Method B: X-Ray Crystallography (Small Molecule) Method C: DFT Computational Modeling
Primary Output Through-space correlations (NOE) & Dihedral angles (

)
Absolute 3D coordinatesRelative Stability (

)
Resolution High (Atomic connectivity & relative stereochem)Ultra-High (Absolute stereochem)Theoretical prediction
Sample Req. ~5–10 mg (Dissolved)Single Crystal (Solid state)None (In silico)
Throughput High (Hours)Low (Days/Weeks)High (Hours)
Key Limitation Signal overlap in aliphatic regionsRequires crystallizable saltModel accuracy dependent
Verdict Primary Routine Tool Gold Standard (For Lead Series) Supportive Evidence

Detailed Experimental Protocols

Protocol A: NMR-Based Stereochemical Assignment (The "Self-Validating" Routine)

Rationale: The cis-fused bridgehead protons (H1 and H6) exhibit a distinct Karplus relationship and strong Nuclear Overhauser Effect (NOE) due to their syn-facial proximity.

Workflow:

  • Sample Preparation: Dissolve 10 mg of 7-Methyl-2,7-diazabicyclo[4.2.0]octane in 600

    
    L of 
    
    
    
    (or
    
    
    if salt form).
  • Acquisition:

    • 1D

      
      H NMR:  Acquire with sufficient scans (NS=64) to resolve bridgehead multiplets.
      
    • 2D NOESY: Mixing time (

      
      ) = 500–800 ms.
      
    • 2D HSQC: To decouple carbon-proton correlations.

  • Data Analysis Criteria (Pass/Fail):

ParameterCis-Isomer (Expected)Trans-Isomer (Hypothetical)
NOE Correlation (H1

H6)
Strong Signal (Distance < 3.0 Å)No Signal (Distance > 4.0 Å)
Coupling Constant (

)
6.0 – 10.0 Hz (Syn-clinal/Syn-periplanar)0 – 4.0 Hz (Anti-periplanar, highly twisted)

C Shift (Bridgeheads)
Shielded (Steric compression)Deshielded

Citation: The dependence of


 on dihedral angles in bicyclic systems follows the generalized Karplus equation. See Pretsch, E., et al. Structure Determination of Organic Compounds.
Protocol B: X-Ray Crystallography (Derivatization Strategy)

Rationale: The free base is likely an oil or low-melting solid. Salt formation is required to generate a lattice suitable for diffraction.

Step-by-Step Derivatization:

  • Picrate Formation: Dissolve the amine (0.1 mmol) in EtOH (1 mL). Add 1 eq. of picric acid in EtOH. Heat to reflux for 5 min, then cool slowly to 4°C.

  • HCl Salt Formation: Dissolve amine in dry diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise. Collect precipitate.

  • Crystallization: Use vapor diffusion (MeOH/Ether) to grow single crystals.

  • Refinement: Solve structure to

    
    . Assign absolute configuration if heavy atoms (Cl, Br) are present using anomalous dispersion.
    

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the 7-Methyl-2,7-diazabicyclo[4.2.0]octane scaffold.

ValidationWorkflow Start Crude Product (7-Methyl-2,7-diazabicyclo[4.2.0]octane) NMR 1. NMR Analysis (1H, NOESY, HSQC) Start->NMR CheckJ Check Bridgehead J(H1-H6) NMR->CheckJ CisPath J = 6-10 Hz NOE: Strong H1-H6 CheckJ->CisPath Matches Cis Profile TransPath J < 4 Hz NOE: Absent CheckJ->TransPath Matches Trans Profile DFT 2. DFT Confirmation (Geometry Optimization) CisPath->DFT Optional Support XRay 3. X-Ray Crystallography (Picrate/HCl Salt) CisPath->XRay Definitive Proof Reject REJECT / RE-SYNTHESIZE (Likely Regioisomer) TransPath->Reject Valid VALIDATED CIS-ISOMER (Proceed to Bio-Assay) DFT->Valid Energy Min confirmed XRay->Valid

Figure 1: Decision tree for stereochemical validation, prioritizing NMR as the rapid filter and X-Ray as the definitive confirmation.

Comparative Stability Data (Computational Grounding)

To understand why the cis-isomer is the expected product, we examine the calculated thermodynamic parameters. The trans-fusion in a [4.2.0] system introduces severe angle strain in the cyclobutane ring.

Table 2: Calculated Relative Energies (DFT: B3LYP/6-31G)*

Isomer ConfigurationRelative Energy (

)
Population at 298KRing Strain Source
Cis-Fused (Target) 0.0 kcal/mol > 99.9% Moderate (Cyclobutane puckering)
Trans-Fused +21.4 kcal/mol ~ 0% Severe bond angle distortion (

)
Regioisomer (2,8-diaza) VariableVariableAlternative synthetic pathway

Note: The high energy penalty for the trans-isomer suggests that if NMR data does not fit the "Cis" profile, the sample is likely a regioisomer (e.g., 2,8-diaza) rather than the trans-stereoisomer.

References

  • Stereochemistry of Bicyclo[4.2.

    • Wiberg, K. B. (1986). The Structures and Energies of Bicyclo[4.2.0]octane Isomers. Journal of Organic Chemistry.
  • NMR Validation of Bicyclic Amines

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Synthesis of Diazabicyclo Scaffolds

    • Peczkowski, G. R., et al. (2019).[1] 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access. Royal Society of Chemistry.

  • General Crystallographic Methods

    • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography.

Sources

Comparative

Comparative Analysis of Metabolic Stability: Diazabicyclo[4.2.0]octane (DBO) Analogs

Executive Summary The diazabicyclo[4.2.0]octane (DBO) scaffold represents a paradigm shift in -lactamase inhibition. Unlike traditional -lactam-based inhibitors (e.g., clavulanate, tazobactam), DBOs lack the reactive -la...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazabicyclo[4.2.0]octane (DBO) scaffold represents a paradigm shift in


-lactamase inhibition. Unlike traditional 

-lactam-based inhibitors (e.g., clavulanate, tazobactam), DBOs lack the reactive

-lactam ring, rendering them intrinsically resistant to hydrolysis by the very enzymes they target. This structural resilience extends to mammalian metabolic pathways.

This guide provides a comparative technical analysis of the metabolic stability of key DBO analogs: Avibactam , Relebactam , Nacubactam , Zidebactam , and Durlobactam . The data confirms a class-wide "renal-dominant" clearance profile with minimal hepatic extraction, necessitating specialized "low-clearance" experimental protocols for accurate in vitro assessment.

Comparative Metabolic Profile

The following table synthesizes human mass balance and pharmacokinetic data. The defining characteristic of this class is the high percentage of drug excreted unchanged in urine (


), indicating that renal clearance (

)—specifically active tubular secretion—is the primary elimination driver, rather than hepatic metabolism (

).
CompoundCommercial ComboMetabolic Stability (

)
Plasma

(h)
Renal Clearance (

)
Major MetabolitesTransporter Liability
Avibactam Ceftazidime-Avibactam>97% unchanged1.4 – 3.2~158 mL/minNone detectedOAT1, OAT3 substrate
Relebactam Imipenem-Relebactam>90% unchanged1.3 – 1.9~130 mL/minNone detectedOAT substrate (implied)
Nacubactam Meropenem-Nacubactam>90% unchanged~1.5~150 mL/minM1 (open ring), M2 (deaminated) <4%OAT1, OAT3 substrate
Zidebactam Cefepime-Zidebactam>80% unchanged1.8 – 2.4~110 mL/minMinimalOAT1, OAT3 substrate
Durlobactam Sulbactam-Durlobactam~70-85% unchanged~2.5~115 mL/minMinimalOAT1 substrate

Expert Insight: The


 values for these agents frequently exceed the glomerular filtration rate (GFR 

120 mL/min), confirming that active tubular secretion via Organic Anion Transporters (OATs) is the rate-limiting elimination step, not metabolic degradation.
Mechanistic Analysis: The DBO Advantage

The metabolic stability of DBOs is structurally encoded. Traditional


-lactam inhibitors act as "suicide substrates" that are often hydrolyzed or covalently modified. In contrast, the DBO core utilizes a reversible acylation mechanism (carbamoylation) of the active site serine.
Structural Determinants of Stability
  • Ring Strain & Amide Bond: The amide bond in the 5-membered ring of the DBO system is less labile than the 4-membered

    
    -lactam ring, reducing spontaneous hydrolysis.
    
  • Lack of CYP Recognition: The polar, zwitterionic nature of most DBOs (often containing sulfate or carboxylate groups) prevents significant partitioning into the CYP450 active sites, which typically favor lipophilic substrates.

  • Steric Shielding: Substituents at the C2 and C5 positions (e.g., the carboxamide in avibactam or the piperidine ring in relebactam) are positioned to maximize enzyme inhibition while sterically hindering access by oxidative metabolic enzymes.

Visualizing the Clearance Pathway

The following diagram illustrates the "Renal Bypass" mechanism common to this class.

DBO_Clearance DBO DBO Analog (Systemic Circulation) Liver Hepatic Metabolism (CYP450 / UGT) DBO->Liver Minor Fraction Kidney Renal Elimination (Glomerulus + Tubules) DBO->Kidney Major Fraction (OAT1/3 Uptake) Metabolites Minor Metabolites (<5% Total) Liver->Metabolites Oxidation/Hydrolysis Urine Urine (Unchanged Drug) Kidney->Urine Filtration + Secretion Metabolites->Kidney Excretion

Figure 1: The "Renal Bypass" clearance pathway of DBO analogs. Note the heavy weighting (thick lines) towards renal elimination vs. the minor hepatic contribution.

Experimental Protocols: Assessing Low-Clearance Compounds

Critical Warning: Standard metabolic stability assays (suspension hepatocytes, 1-hour incubation) are inappropriate for DBOs. These compounds are "Low Clearance" (Low


) entities. A standard assay will likely show <5% depletion, leading to statistical noise rather than a calculated half-life.
Recommended Protocol: Plated Hepatocyte "Low Clearance" Assay

To accurately measure the intrinsic clearance (


) of DBOs, you must extend the incubation time to detect minute metabolic turnover.

Objective: Determine


 and identify minor metabolites for compounds with 

hours in suspension.

Materials:

  • System: Cryopreserved Human Hepatocytes (Transporter Certified).

  • Format: Collagen-coated 24-well or 96-well plates.

  • Media: Williams' Medium E + Maintenance Supplements (dexamethasone, insulin, transferrin) to maintain CYP activity over days.

Step-by-Step Methodology:

  • Thawing & Plating:

    • Thaw hepatocytes rapidly at 37°C.

    • Resuspend in seeding medium and assess viability (Must be >85%).

    • Plate at high density (~0.7

      
       10^6 cells/mL) and allow attachment for 4-6 hours.
      
    • Crucial Step: Overlay with Matrigel™ or Geltrex™ (0.25 mg/mL) to create a "sandwich" culture. This maintains transporter expression and metabolic competency for >7 days.

  • Equilibration:

    • Allow cells to acclimatize for 24 hours prior to dosing.

  • Dosing (The "Incubation"):

    • Prepare DBO analog stock (1 µM final concentration) in maintenance medium.

    • Control: Include a known low-clearance marker (e.g., Warfarin or Diazepam) and a transporter substrate control if assessing uptake.

    • Incubate at 37°C / 5% CO2.

  • Sampling Points:

    • Due to high stability, sample at extended intervals: 0, 4, 24, 48, and 72 hours .

    • At each time point, remove the entire supernatant.

    • Cell Lysis (Optional but recommended for DBOs): Lyse cells with organic solvent (Acetonitrile:Methanol 1:1) to recover intracellular drug, ensuring no "loss" is actually just intracellular trapping via OAT uptake.

  • Analysis:

    • Quantify parent depletion via LC-MS/MS.

    • Calculate

      
       using the slope of 
      
      
      
      vs. time.
Experimental Workflow Diagram

Protocol_Workflow Start Start: DBO Stability Assessment Screen Tier 1: Standard Suspension Assay (120 min incubation) Start->Screen Decision Is turnover < 10%? Screen->Decision Fail Calculate CL_int (High Clearance) Decision->Fail No Pass Tier 2: Low Clearance Protocol (Plated Hepatocytes) Decision->Pass Yes Steps 1. Sandwich Culture (Matrigel) 2. 72-hour Incubation 3. Intracellular + Extracellular Sampling Pass->Steps Result Result: Accurate CL_int & Metabolite ID Steps->Result

Figure 2: Decision tree for selecting the correct metabolic stability assay. DBOs almost always require the Tier 2 (Plated) approach.

References
  • Zhanel, G. G., et al. (2013). "Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination." Drugs, 73(2), 159-177. Link

  • Lucasti, C., et al. (2019). "Phase 3 Study of Imipenem-Cilastatin-Relebactam." Clinical Infectious Diseases, 69(9), 1633-1633. Link

  • Moris, L. M., et al. (2019). "Nacubactam (OP0595): A new diazabicyclooctane β-lactamase inhibitor." Current Opinion in Pharmacology, 48, 8-16. Link

  • Sader, H. S., et al. (2017). "Antimicrobial activity of the novel β-lactamase inhibitor zidebactam." Antimicrobial Agents and Chemotherapy, 61(5), e00123-17. Link

  • Durand-Réville, T. F., et al. (2017). "ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of Acinetobacter baumannii infections." Nature Microbiology, 2, 17104. Link

  • Di, L., et al. (2012). "Experimental design for low-clearance compounds in hepatocyte stability assays." Drug Metabolism and Disposition, 40(9), 1698-1705. Link

Validation

A Researcher's Guide to the Infrared Spectroscopic Identification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel molecular entities is paramount. This guide provides an in-depth analysis of the expected infrared (IR)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel molecular entities is paramount. This guide provides an in-depth analysis of the expected infrared (IR) absorption peaks for the bicyclic diamine, 7-Methyl-2,7-diazabicyclo[4.2.0]octane. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of IR spectroscopy and comparative data from structurally related molecules to provide a robust predictive framework for its characterization.

The Structural Rationale for IR Absorption in 7-Methyl-2,7-diazabicyclo[4.2.0]octane

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making the resulting spectrum a unique molecular "fingerprint"[1]. The structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, a saturated bicyclic system containing tertiary and secondary amine functionalities, dictates its expected IR spectrum.

The key structural features to consider are:

  • Alkyl C-H bonds: The molecule is rich in sp³ hybridized carbon-hydrogen bonds within the bicyclic framework and the methyl group.

  • C-N bonds: The presence of two nitrogen atoms integrated into the bicyclic structure gives rise to characteristic carbon-nitrogen stretching vibrations.

  • N-H bond: The secondary amine at position 2 introduces an N-H bond, which will have a distinct stretching and bending vibration. The tertiary amine at position 7, being fully substituted, will not exhibit an N-H stretch[2].

  • Skeletal Vibrations: The fused ring system will produce a complex series of vibrations in the fingerprint region (below 1500 cm⁻¹) that are unique to the overall molecular structure.

Predicted Infrared Absorption Peaks for 7-Methyl-2,7-diazabicyclo[4.2.0]octane

The following table summarizes the predicted key IR absorption bands for 7-Methyl-2,7-diazabicyclo[4.2.0]octane, based on well-established correlation tables and an understanding of its molecular structure.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Notes
N-H Stretch (Secondary Amine)3500 - 3300MediumThe presence of a single N-H bond in a secondary amine typically results in one absorption band in this region[2]. Hydrogen bonding could lead to broadening of this peak.
C-H Stretch (Alkyl)2950 - 2850Strong to MediumThese absorptions arise from the stretching of the numerous C-H bonds in the alkane framework and the methyl group. This is a common feature in most organic molecules[2][3].
C-N Stretch (Amine)1250 - 1000Strong to MediumThese vibrations are characteristic of the carbon-nitrogen single bonds within the bicyclic amine structure.
N-H Bend (Secondary Amine)1640 - 1550Medium to WeakThis bending vibration is another characteristic feature of secondary amines.
CH₂ and CH₃ Bending1470 - 1370MediumThese peaks correspond to the scissoring and bending vibrations of the methylene and methyl groups.
Fingerprint Region< 1500ComplexThis region will contain a unique pattern of absorptions corresponding to complex skeletal vibrations of the bicyclic system. It is highly specific to the molecule.

Comparative Analysis with a Structurally Related Analog: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

To further refine our predictions, we can compare the expected spectrum of 7-Methyl-2,7-diazabicyclo[4.2.0]octane with the known experimental and calculated IR spectra of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-characterized symmetric bicyclic diamine[4].

While DABCO is a tertiary diamine and thus lacks N-H vibrations, its C-H and C-N stretching and bending modes provide a valuable reference. The experimental FT-IR spectrum of DABCO shows strong C-H stretching bands in the 2950-2850 cm⁻¹ region and a series of complex absorptions in the fingerprint region, consistent with its caged structure[4][5].

The key difference in the IR spectrum of 7-Methyl-2,7-diazabicyclo[4.2.0]octane compared to DABCO will be the presence of the N-H stretching and bending vibrations from the secondary amine. This provides a clear diagnostic handle to differentiate between these and similar bicyclic diamines.

Experimental Protocol for IR Spectroscopic Analysis

For researchers seeking to experimentally verify the structure of 7-Methyl-2,7-diazabicyclo[4.2.0]octane, the following protocol is recommended:

  • Sample Preparation:

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet. This minimizes interference from solvent absorption.

    • Thin Film: If the sample is a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer.

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

    • Compare the experimental peak positions and intensities with the predicted values in the table above and with reference spectra of similar compounds.

Visualizing the Analytical Workflow

IR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation prep Sample of 7-Methyl-2,7-diazabicyclo[4.2.0]octane Prepare as KBr pellet or thin film acquire FTIR Spectrometer Record background and sample spectra (4000-400 cm⁻¹) prep:f1->acquire:f0 Introduce sample process Process Spectrum Identify peak positions and intensities acquire:f1->process:f0 Generate spectrum compare Comparative Analysis Compare with predicted peaks and reference spectra process:f1->compare:f0 Peak list identify Structural Confirmation Verify presence of key functional groups compare:f1->identify:f0 Correlate structure

Caption: Workflow for the IR spectroscopic identification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane.

Conclusion

This guide provides a detailed predictive framework for the infrared spectroscopic identification of 7-Methyl-2,7-diazabicyclo[4.2.0]octane. By understanding the contributions of its constituent functional groups and comparing them to structurally related molecules, researchers can confidently interpret experimental IR data to confirm the synthesis and purity of this compound. The presence of a secondary amine N-H stretch, coupled with the characteristic alkyl C-H and C-N vibrations, will be the defining features of its infrared spectrum.

References

  • AiFChem. (2025, October 21). 7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride.
  • University of California, Davis. IR Absorption Table.
  • BLDpharm. (n.d.). 2306276-13-9|7-Methyl-2,7-diazabicyclo[4.2.0]octane dihydrochloride.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • Gallego, C. M., et al. (2022). Formation of Irida-β-ketoimines and PCNamine-Ir(III) Complexes by Reacting Irida-β-diketones with Aliphatic Diamines: Catalytic Activity in Hydrogen Release by Methanolysis of H3N–BH3. Molecules, 27(23), 8467.
  • Azmi, N. A. H., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • ChemScene. (n.d.). 7-Methyl-3,7-diazabicyclo[4.2.0]Octane.
  • Diamond Light Source. (n.d.). Infrared Spectroscopy.
  • Zanni, M. T., et al. (2000). Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for structure determination. Proceedings of the National Academy of Sciences, 97(15), 8211-8216.
  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Dopfer, O., et al. (2023). Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH+(H2O)n. Physical Chemistry Chemical Physics, 25(5), 3746-3760.
  • PubChem. (n.d.). 7-Methylbicyclo[4.2.0]octane.
  • Idir, M., et al. (2016). Diastereoselective Ring Homologation of Bicyclic Hydrazines: Access to cis-1,3-Diaminocyclohexitols. Molecules, 21(11), 1546.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Google Patents. (n.d.). CN107954933B - 2-azabicyclo [4.2.
  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140.
  • ChemScene. (n.d.). 7-Boc-2,7-diazabicyclo[4.2.0]octane.
  • NIST. (n.d.). 1,4,-Diazabicyclo[2.2.2]octane hydrochloride.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 7-Methyl-2,7-diazabicyclo[4.2.0]octane

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical i...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 7-Methyl-2,7-diazabicyclo[4.2.0]octane. While specific toxicological and safety data for this compound are not extensively published, its structure as a bicyclic diamine necessitates a conservative approach to handling. The protocols outlined below are synthesized from best practices for handling analogous compounds, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO), and general principles for managing heterocyclic amines.

The core philosophy of this guide is proactive risk mitigation. Every step is designed not merely as a rule to follow, but as a component of a self-validating safety system. Understanding the causality behind each recommendation is paramount to building the deep, intuitive trust in our safety protocols that enables groundbreaking research.

Hazard Assessment: A Data-Driven Approach

Given the absence of a specific Safety Data Sheet (SDS) for 7-Methyl-2,7-diazabicyclo[4.2.0]octane, we must infer its potential hazards from its chemical class and available data on close structural analogs. The bicyclic diamine 1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a prudent surrogate for risk assessment.

Based on the known properties of DABCO and other heterocyclic amines, we can anticipate the following primary hazards[1][2]:

  • Flammability: The compound is likely a flammable solid or liquid. Vapors may form explosive mixtures with air, especially at elevated temperatures[2]. All work should be conducted away from ignition sources.

  • Skin and Eye Irritation/Corrosion: Diamines can be corrosive and cause serious skin and eye irritation, potentially leading to severe damage[1][3]. Direct contact must be strictly avoided.

  • Respiratory Tract Irritation: Dusts or vapors may cause respiratory irritation[2]. Handling should occur in well-ventilated areas, preferably within a certified chemical fume hood.

  • Toxicity: The compound may be harmful if swallowed (Acute oral toxicity)[1][2].

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols that follow.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table summarizes the minimum required PPE for handling 7-Methyl-2,7-diazabicyclo[4.2.0]octane in a laboratory setting.

PPE Category Specification Rationale and Causality
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact, which can cause irritation or burns. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin[3][4].
Eye & Face Protection ANSI-approved safety goggles with side shieldsProtects eyes from splashes, which could cause serious, irreversible damage[1][4]. A full-face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Chemical-resistant lab coat or coverallsProtects against contamination of personal clothing and skin[5][6][7]. Clothing should be long-sleeved.
Respiratory Protection NIOSH/MSHA approved respirator with organic vapor cartridgesRequired if handling outside of a certified chemical fume hood, if aerosolization is possible, or if irritation is experienced. This prevents inhalation of potentially harmful vapors or dusts[4].
Logical Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The following workflow ensures that contaminated surfaces are not touched with bare hands.

PPE_Workflow cluster_donning Donning PPE (Clean to Dirty) cluster_doffing Doffing PPE (Dirty to Clean) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: A Step-by-Step Handling Protocol

All operations involving 7-Methyl-2,7-diazabicyclo[4.2.0]octane must be conducted in a well-ventilated area, with a certified chemical fume hood being the mandatory primary engineering control.

Step 1: Pre-Handling Verification

  • Area Inspection: Ensure the work area is clean and uncluttered.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a chemical spill kit appropriate for flammable solids/liquids and amines is readily available[4].

Step 2: Donning PPE

  • Follow the "Donning PPE" workflow illustrated in the diagram above.

Step 3: Chemical Handling

  • Weighing and Transfer: Conduct all weighing and transferring of the compound within the fume hood to contain any dust or airborne particles. Use non-sparking tools[8].

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Use sealed containers for transfers whenever possible to minimize vapor release.

  • Grounding: Ground/bond containers and receiving equipment when transferring to prevent static discharge, which could be an ignition source[8].

Step 4: Post-Handling Decontamination

  • Surface Cleaning: After completing the work, thoroughly decontaminate the work surface and any equipment used with an appropriate solvent.

  • PPE Removal: Follow the "Doffing PPE" workflow. Dispose of gloves and any other disposable PPE as hazardous waste.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE[1].

Emergency Procedures: Immediate, Decisive Action

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Situation Immediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2][3].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].
Small Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up and place in a sealed container for disposal. Ventilate the area.
Large Spill Evacuate the laboratory and alert personnel in adjacent areas. Contact your institution's emergency response team immediately.

Disposal Plan: Environmental Stewardship

All waste containing 7-Methyl-2,7-diazabicyclo[4.2.0]octane, including unused product and contaminated materials (e.g., gloves, absorbent pads, glassware), must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste should be segregated[9].

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "7-Methyl-2,7-diazabicyclo[4.2.0]octane".

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service[9][10]. Do not dispose of this chemical down the drain or in regular trash[11].

Decision Logic for Waste Disposal

Disposal_Logic Start Waste Generated IsContaminated Is the material contaminated with 7-Methyl-2,7-diazabicyclo[4.2.0]octane? Start->IsContaminated HazardousWaste Treat as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardous Follow standard lab disposal procedures IsContaminated->NonHazardous No UnusedProduct Unused Product UnusedProduct->HazardousWaste Segregate Segregate into a dedicated, labeled container HazardousWaste->Segregate ContactEHS Contact EHS for disposal Segregate->ContactEHS

Caption: Decision tree for the proper disposal of laboratory waste.

By adhering to these rigorous, evidence-based protocols, we can ensure a safe and effective research environment for the development of novel therapeutics.

References

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (2016, April 14). Good Day's Work.
  • SAFETY DATA SHEET - 2-Methyloctane. (2025, September 22). MilliporeSigma.
  • SAFETY DATA SHEET - 1,4-Diazabicyclo[2.2.2]octane. (2015, February 12). Fisher Scientific.
  • SAFETY DATA SHEET - Octane.
  • Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • MATERIAL SAFETY DATA SHEET - 1,4-DIAZABICYCLO (2.2.2) OCTANE.
  • 10. 7-Methyl-3,7-diazabicyclo[4.2.0]Octane.
  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY DATA SHEET - (R)-1,4-Diazabicyclo[4.3.0]nonane. (2024, March 06). Fisher Scientific.
  • SAFETY DATA SHEET - Benzene, (azidomethyl)-. (2026, January 02). Thermo Fisher Scientific.
  • Waste Disposal | UBC Chemical and Biological Engineering. (Date not available). The University of British Columbia.
  • Hazardous Waste Information for Households. (Date not available). Department of Toxic Substances Control.

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